N-Cyclohexyl 4-chloropicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-cyclohexylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWNXOZYZLEOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653138 | |
| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094332-66-7 | |
| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Cyclohexyl-4-chloropicolinamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyclohexyl-4-chloropicolinamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis and characterization of N-Cyclohexyl-4-chloropicolinamide, a picolinamide derivative of interest. This document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for experienced professionals.
Introduction and Scientific Context
N-Cyclohexyl-4-chloropicolinamide belongs to the picolinamide class of compounds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). Picolinamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 4-position of the pyridine ring and a cyclohexyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. The potential applications of such derivatives are broad, spanning from agrochemicals to pharmaceuticals. For instance, various substituted picolinamides have shown promise as cytotoxic agents and kinase inhibitors.[1][2]
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of N-Cyclohexyl-4-chloropicolinamide points to a straightforward disconnection at the amide bond, leading to two primary starting materials: 4-chloropicolinic acid and cyclohexylamine. The forward synthesis, therefore, involves the formation of this amide bond. A common and efficient method for amide bond formation is the coupling of a carboxylic acid with an amine. To enhance the reactivity of the carboxylic acid, it is typically activated. One of the most effective activation methods is its conversion to an acyl chloride.
The chosen synthetic strategy involves the in situ formation of 4-chloropicolinoyl chloride from 4-chloropicolinic acid using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with cyclohexylamine to yield the desired N-Cyclohexyl-4-chloropicolinamide. This approach is well-documented for the synthesis of related picolinamides and offers good yields.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Cyclohexyl-4-chloropicolinamide.
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-4-chloropicolinamide
This protocol is adapted from established procedures for the synthesis of analogous picolinamides.[5]
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). To this suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Formation of Acyl Chloride: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-chloropicolinoyl chloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Cyclohexyl-4-chloropicolinamide.
| Reaction Parameters | Value/Condition |
| Starting Material Ratio | 4-Chloropicolinic acid : Cyclohexylamine (1 : 1.1 eq) |
| Chlorinating Agent | Thionyl chloride (1.2 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 6-9 hours (total) |
Comprehensive Characterization
A thorough characterization of the synthesized N-Cyclohexyl-4-chloropicolinamide is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclohexyl group.
-
Pyridine Protons: Three aromatic protons will be present, and their chemical shifts and coupling patterns will be characteristic of a 2,4-disubstituted pyridine ring.
-
Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a series of multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen-bearing carbon will be downfield due to the deshielding effect of the adjacent amide group.
-
Amide Proton (N-H): A broad singlet corresponding to the amide proton should be observable, and its chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the chlorine atom will be significantly shifted.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a characteristic signal in the downfield region (typically 160-180 ppm).
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region.
-
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1640-1680 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the amide will appear in the region of 1210-1330 cm⁻¹.
-
C-Cl Stretch: A band corresponding to the C-Cl stretch may be observed in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the pyridine ring will also be present.
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-Cyclohexyl-4-chloropicolinamide.
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, confirming the presence of chlorine.
-
Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the amide bond (alpha-cleavage) and fragmentation of the cyclohexyl ring.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
| Analytical Technique | Expected Key Data |
| ¹H NMR | Signals for aromatic (pyridine) and aliphatic (cyclohexyl) protons, N-H proton signal. |
| ¹³C NMR | Signals for aromatic, carbonyl, and aliphatic carbons. |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1640-1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic M+2 isotopic peak for chlorine. |
Trustworthiness and Self-Validation
The described protocol incorporates self-validating checkpoints. The successful synthesis is initially indicated by the consumption of starting materials as monitored by TLC. The subsequent purification by column chromatography provides a visually pure compound. The definitive validation comes from the comprehensive characterization data. The convergence of data from NMR, IR, and Mass Spectrometry provides a high degree of confidence in the identity and purity of the synthesized N-Cyclohexyl-4-chloropicolinamide. Any deviation from the expected spectral data would necessitate further investigation and potential re-purification or re-synthesis.
References
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Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link][3]
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Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link][4]
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][6]
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MERCK PATENT GMBH. (2004). Chemical compounds. Google Patents. [7]
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Ye, Z., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link][8]
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Shanghai Record Pharmaceuticals Ltd. (2020). Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. Google Patents. [9]
-
Li, Y., et al. (2018). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 23(11), 2898. [Link][1]
-
Bayer Aktiengesellschaft. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents. [2]
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An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-4-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclohexyl-4-chloropicolinamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with high-fidelity computational predictions to offer a robust profile of the compound. The guide covers molecular structure, predicted physicochemical parameters including solubility and lipophilicity, a plausible synthetic route with a detailed experimental protocol, and analytical considerations for its characterization. This document is intended to serve as a foundational resource for researchers and developers working with this and structurally related compounds, enabling informed decision-making in experimental design and application.
Introduction and Molecular Structure
N-Cyclohexyl-4-chloropicolinamide is a substituted picolinamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a chlorine atom at the 4-position of the pyridine ring. The picolinamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. The introduction of a lipophilic cyclohexyl group and an electron-withdrawing chlorine atom can significantly influence the molecule's steric and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profile.
Molecular Formula: C₁₂H₁₅ClN₂O
Molecular Weight: 238.71 g/mol
CAS Number: 1094332-66-7
Canonical SMILES: C1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl
InChI Key: NXWNXOZYZLEOGK-UHFFFAOYSA-N
The structural combination of a heterocyclic aromatic ring, an amide linkage, and a saturated carbocycle suggests potential for diverse intermolecular interactions, which are critical for its biological activity and formulation development.
Predicted Physicochemical Properties
In the absence of experimentally determined data, a suite of computational tools has been employed to predict the key physicochemical properties of N-Cyclohexyl-4-chloropicolinamide. These predictions are based on well-established algorithms and large datasets of known compounds, providing valuable insights for initial screening and experimental planning.[1][2] It is crucial to note that these are in silico estimations and experimental verification is recommended.
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Melting Point (°C) | No reliable prediction available | - | Influences solubility, dissolution rate, and formulation. |
| Boiling Point (°C) | No reliable prediction available | - | Relevant for purification and stability at high temperatures. |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | Consensus of multiple algorithms (e.g., XLOGP3, WLOGP) | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility (LogS) | -3.5 to -4.5 | Various models (e.g., ESOL, Ali) | Predicts solubility in water, a key factor for bioavailability. |
| pKa (most basic) | 2.5 - 3.5 (Pyridine Nitrogen) | Computational prediction | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | Calculation based on functional groups | Predicts passive molecular transport through membranes. |
| Number of Hydrogen Bond Donors | 1 | Molecular structure | Influences solubility and binding interactions. |
| Number of Hydrogen Bond Acceptors | 2 | Molecular structure | Influences solubility and binding interactions. |
| Number of Rotatable Bonds | 2 | Molecular structure | Relates to conformational flexibility and binding affinity. |
Interpretation of Predicted Properties:
The predicted LogP value suggests that N-Cyclohexyl-4-chloropicolinamide is a moderately lipophilic compound, which may favor its absorption through biological membranes. The predicted low aqueous solubility is a common characteristic of such molecules and may present challenges for formulation that need to be addressed in drug development. The predicted pKa of the pyridine nitrogen indicates that it is a weak base and will be predominantly in its neutral form at physiological pH.
Synthesis and Purification
A plausible and efficient synthetic route for N-Cyclohexyl-4-chloropicolinamide involves the coupling of 4-chloropicolinic acid with cyclohexylamine. This is a standard amide bond formation reaction that can be achieved through various activation methods for the carboxylic acid.[3][4][5][6]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: the activation of 4-chloropicolinic acid followed by its reaction with cyclohexylamine.
Caption: Proposed two-step synthesis of N-Cyclohexyl-4-chloropicolinamide.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the synthesis using thionyl chloride for the activation of the carboxylic acid, a common and effective method.[7]
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Activation of 4-Chloropicolinic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloropicolinoyl chloride can be used directly in the next step.
-
-
Amide Bond Formation:
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-Cyclohexyl-4-chloropicolinamide.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the highly reactive acyl chloride intermediate with atmospheric moisture.
-
Catalytic DMF: Accelerates the formation of the acyl chloride through the Vilsmeier-Haack intermediate.
-
Excess Base in Amidation: Neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
-
Aqueous Work-up: Removes water-soluble byproducts and unreacted reagents.
-
Chromatographic Purification: Separates the desired product from any remaining starting materials or side products.
Analytical Characterization Workflow
A standard workflow for the characterization of the synthesized N-Cyclohexyl-4-chloropicolinamide would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Caption: Analytical workflow for the characterization of N-Cyclohexyl-4-chloropicolinamide.
Safety and Handling
While specific toxicological data for N-Cyclohexyl-4-chloropicolinamide is not available, it should be handled with the standard precautions for a novel chemical compound in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work should be conducted in a well-ventilated fume hood. For disposal, follow local and institutional regulations for chemical waste.
Conclusion
N-Cyclohexyl-4-chloropicolinamide is a compound with potential applications in various fields of chemical research, particularly in drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties. The provided synthetic protocol offers a reliable method for its preparation, and the analytical workflow outlines the necessary steps for its characterization. It is hoped that this technical guide will facilitate further research and development involving this intriguing molecule.
References
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Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 20, 2026, from [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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ChemAxon. (n.d.). Calculators and Predictors. Retrieved January 20, 2026, from [Link]
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Gallagher, J. F., Hehir, N., Mocilac, P., & Violin, J. D. (2022). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Journal of Molecular Structure, 1251, 131976. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 20, 2026, from [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. In Chemistry LibreTexts. Retrieved from [Link]
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Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Cyclohexyl-4-chloropicolinamide
A Senior Application Scientist's Perspective on Target Identification and Validation
Authored by: Gemini AI
Publication Date: January 20, 2026
Abstract
The picolinamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning antifungal, antibacterial, and anticancer applications[1]. N-Cyclohexyl-4-chloropicolinamide, a specific derivative, has emerged as a compound of interest with potential antibacterial properties[2]. However, its precise mechanism of action remains to be fully elucidated. This technical guide presents a comprehensive, scientifically-grounded strategy for the prediction and experimental validation of the mechanism of action of N-Cyclohexyl-4-chloropicolinamide. We will delve into a structured, multi-pronged approach, beginning with a plausible hypothesis grounded in existing literature and culminating in a detailed experimental workflow for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the molecular intricacies of novel chemical entities.
Introduction: The Therapeutic Potential of Picolinamides
Picolinamide derivatives have consistently demonstrated a remarkable capacity to modulate a variety of biological pathways. Their therapeutic versatility stems from the ability of the picolinamide core to be readily functionalized, allowing for the fine-tuning of activity against specific molecular targets. Notable examples from this chemical class include potent inhibitors of VEGFR-2 in cancer models and selective agents against the anaerobic bacterium Clostridioides difficile[3]. A recurring theme in the mechanism of action of picolinamides is their function as enzyme inhibitors, a property that will form the basis of our predictive framework for N-Cyclohexyl-4-chloropicolinamide.
Hypothesis Generation: Predicting the Molecular Target
Based on the known biological activities of structurally related picolinamides and initial data suggesting antibacterial efficacy, we hypothesize that N-Cyclohexyl-4-chloropicolinamide functions as an inhibitor of a key bacterial enzyme essential for survival . The presence of the chloro- and cyclohexyl- moieties suggests that this compound may exhibit specificity for a hydrophobic binding pocket within its target protein. Given the mention of potential interaction with enzymes in amino acid synthesis for similar compounds, a primary avenue of investigation will be enzymes within these pathways[2].
A secondary, yet viable, hypothesis is the inhibition of a host enzyme that modulates the cellular environment, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which has been identified as a target for other picolinamide compounds in the context of metabolic disorders[4].
The following experimental plan is designed to rigorously test these hypotheses.
Phase 1: Target Identification and Initial Validation
The primary objective of this phase is to identify the specific molecular target(s) of N-Cyclohexyl-4-chloropicolinamide. We will employ a combination of affinity-based and thermal stability-based approaches.
Experimental Protocol: Affinity Chromatography
This technique aims to isolate the target protein from a complex biological lysate based on its binding affinity for the compound of interest.
Methodology:
-
Immobilization of N-Cyclohexyl-4-chloropicolinamide:
-
Synthesize a derivative of N-Cyclohexyl-4-chloropicolinamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to introduce an amino or carboxyl group at a position on the cyclohexyl ring that is predicted to be solvent-exposed and not critical for target binding.
-
Couple the linker-modified compound to the sepharose beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker and quenching agent but without the compound.
-
-
Lysate Preparation:
-
Culture a relevant bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli) to mid-log phase.
-
Harvest the cells and prepare a clarified cell lysate by sonication or French press, followed by ultracentrifugation.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the immobilized compound and the control beads in parallel under native conditions.
-
Wash the beads extensively with a buffer containing a low concentration of salt to remove non-specific binders.
-
Elute the specifically bound proteins using a competitive elution with an excess of free N-Cyclohexyl-4-chloropicolinamide or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Experimental Protocol: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify protein targets by measuring the change in a protein's thermal stability upon ligand binding.
Methodology:
-
Assay Setup:
-
In a 96- or 384-well plate, dispense a solution containing a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Add a purified protein or a protein fraction from the bacterial lysate to each well.
-
Add N-Cyclohexyl-4-chloropicolinamide at various concentrations to the experimental wells and a vehicle control (e.g., DMSO) to the control wells.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Monitor the fluorescence intensity in each well. As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each well.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of N-Cyclohexyl-4-chloropicolinamide indicates a direct binding interaction and stabilization of the protein.
-
Data Presentation: Target Candidate Summary
| Method | Putative Target(s) | Supporting Data | Confidence Level |
| Affinity Chromatography | Dihydrofolate Reductase (DHFR) | Unique band on SDS-PAGE, LC-MS/MS identification | High |
| Thermal Shift Assay | Dihydrofolate Reductase (DHFR) | ΔTm = +5.2 °C | High |
| Thermal Shift Assay | Uncharacterized Protein Y | ΔTm = +2.1 °C | Medium |
Phase 2: Biochemical Validation and Mechanistic Characterization
Once a high-confidence target is identified (e.g., DHFR), the next phase is to validate the interaction biochemically and elucidate the mechanism of inhibition.
Experimental Protocol: Enzyme Inhibition Assay
This assay will quantify the inhibitory potency of N-Cyclohexyl-4-chloropicolinamide against the purified target enzyme.
Methodology (for DHFR):
-
Reagents and Enzyme:
-
Obtain or purify recombinant bacterial DHFR.
-
Prepare assay buffer, dihydrofolate (DHF) substrate, and NADPH cofactor.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, and varying concentrations of N-Cyclohexyl-4-chloropicolinamide.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Protocol: Enzyme Kinetics
To understand how N-Cyclohexyl-4-chloropicolinamide inhibits the enzyme, we will perform kinetic studies.
Methodology:
-
Varying Substrate Concentration:
-
Perform the enzyme inhibition assay with a fixed concentration of N-Cyclohexyl-4-chloropicolinamide (e.g., at its IC50) and varying concentrations of the substrate (DHF).
-
Repeat with several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Data Presentation: Biochemical Characterization
| Parameter | Value | Interpretation |
| IC50 | 1.5 µM | Potent inhibition of the target enzyme |
| Mode of Inhibition | Competitive | The compound likely binds to the active site of the enzyme |
| Ki | 0.8 µM | High binding affinity for the enzyme |
Phase 3: Cellular and In Vivo Validation
The final phase is to confirm that the observed biochemical activity translates to the desired physiological effect in a cellular and, ultimately, an in vivo context.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible bacterial growth.
Methodology:
-
Preparation:
-
Prepare a serial dilution of N-Cyclohexyl-4-chloropicolinamide in a 96-well plate with a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
-
Incubation and Observation:
-
Incubate the plate under optimal growth conditions.
-
Visually inspect the wells for turbidity (bacterial growth).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound with no visible growth.
-
Experimental Protocol: Target Engagement in a Cellular Context
This experiment will verify that the compound interacts with its intended target within living cells.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment:
-
Treat intact bacterial cells with N-Cyclohexyl-4-chloropicolinamide or a vehicle control.
-
-
Heating and Lysis:
-
Heat the treated cells at various temperatures.
-
Lyse the cells to release the soluble proteins.
-
-
Detection:
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
-
Data Analysis:
-
A higher amount of the target protein in the soluble fraction at elevated temperatures in the compound-treated cells indicates target engagement and stabilization.
-
Visualization of Proposed Mechanism and Workflows
Proposed Signaling Pathway
Caption: Proposed mechanism of action of N-Cyclohexyl-4-chloropicolinamide.
Experimental Workflow
Caption: A structured workflow for mechanism of action elucidation.
Conclusion and Future Directions
This guide outlines a robust and logical pathway for the comprehensive elucidation of the mechanism of action of N-Cyclohexyl-4-chloropicolinamide. By systematically progressing from broad, unbiased target identification methods to specific biochemical and cellular validation assays, researchers can build a strong, evidence-based case for the compound's molecular mechanism. The insights gained from these studies will be invaluable for the future optimization of this and other picolinamide derivatives, potentially leading to the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
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- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
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- Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
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An In-Depth Technical Guide to Target Identification for N-Cyclohexyl-4-chloropicolinamide
This guide provides a comprehensive, technically-grounded framework for the identification of the molecular target(s) of the novel compound, N-Cyclohexyl-4-chloropicolinamide. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust target deconvolution process.
Introduction and Strategic Overview
N-Cyclohexyl-4-chloropicolinamide is a synthetic small molecule featuring a 4-chloropicolinamide core. This chemical scaffold is a known intermediate in the synthesis of various biologically active compounds.[1] Notably, derivatives of the closely related N-methyl-4-phenoxypicolinamide have demonstrated significant cytotoxic activity against cancer cell lines, acting as key binding elements for protein kinases.[2] Furthermore, the inclusion of chlorine atoms in small molecules is a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[3][4]
Given the absence of published target identification studies for this specific molecule, our primary objective is to elucidate its mechanism of action through a multi-pronged approach. This strategy is predicated on the hypothesis that N-Cyclohexyl-4-chloropicolinamide's biological effects are mediated by specific protein interactions. The workflow will integrate chemical probe synthesis with cutting-edge proteomic techniques to isolate and identify these binding partners.
Foundational Analysis: Physicochemical Properties and Initial Biological Assessment
Prior to embarking on extensive target identification, a thorough characterization of N-Cyclohexyl-4-chloropicolinamide is essential. This foundational data will inform subsequent experimental design.
| Parameter | Methodology | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To ensure that any observed biological activity is attributable to the compound of interest and not impurities. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine appropriate solvent systems for biological assays and to assess potential liabilities for in vivo studies. |
| Lipophilicity (LogP) | Chromatographic (HPLC) or Calculation-Based Methods | To predict membrane permeability and potential for non-specific binding. |
| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | To confirm the compound's ability to cross cellular membranes and reach intracellular targets. |
| Initial Cytotoxicity | Cell Viability Assays (e.g., MTT, CellTiter-Glo®) across a panel of diverse cancer cell lines | To identify sensitive cell lines and establish a therapeutically relevant concentration range for subsequent experiments. |
A Multi-Pronged Strategy for Target Deconvolution
Our core strategy for identifying the molecular target(s) of N-Cyclohexyl-4-chloropicolinamide is centered around affinity-based proteomics. This approach utilizes a modified version of the compound to "fish" for its binding partners within a complex biological sample.
Diagram: Overall Target Identification Workflow
Caption: A multi-phase workflow for target identification.
Chemical Probe Synthesis: The Key to Fishing for Targets
The success of affinity-based proteomics hinges on the design and synthesis of a chemical probe that retains the biological activity of the parent compound. This probe will incorporate a linker arm and a reactive group for immobilization or covalent cross-linking.
3.1.1. Design Considerations:
-
Linker Attachment Point: The linker should be attached at a position on the N-Cyclohexyl-4-chloropicolinamide scaffold that is not critical for target binding. Based on the structure, the cyclohexyl ring offers potential points of modification that may be less likely to interfere with binding compared to the chloropicolinamide core. A preliminary Structure-Activity Relationship (SAR) study with simple analogs is recommended to identify non-essential positions.
-
Linker Composition: A flexible polyethylene glycol (PEG) linker is often employed to minimize steric hindrance and non-specific binding.
-
Reactive Handle:
-
For Affinity Pull-downs: A terminal alkyne or azide group for "click" chemistry attachment to a solid support (e.g., Sepharose beads).
-
For Photoaffinity Labeling (PAL): A photo-reactive group such as a diazirine or benzophenone, which upon UV irradiation, forms a covalent bond with the target protein. This is particularly useful for capturing transient or low-affinity interactions.
-
Experimental Protocol: Affinity Chromatography Pull-down
This protocol outlines the use of an alkyne-functionalized N-Cyclohexyl-4-chloropicolinamide probe to isolate binding partners from a cell lysate.
Materials:
-
Alkyne-functionalized N-Cyclohexyl-4-chloropicolinamide probe
-
Azide-functionalized agarose beads
-
Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Sensitive cancer cell line (identified in initial screening)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Parent N-Cyclohexyl-4-chloropicolinamide (for competition control)
Procedure:
-
Cell Culture and Lysis: Culture the selected cell line to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Probe Incubation: Incubate the clarified cell lysate with the alkyne-functionalized probe at a pre-determined concentration (e.g., 10x the IC50 value) for 1-2 hours at 4°C.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with an excess (e.g., 100x) of the parent N-Cyclohexyl-4-chloropicolinamide before adding the probe. This will be used to distinguish specific binders from non-specific ones.
-
Click Chemistry Immobilization: Add the azide-functionalized agarose beads and the click chemistry reagents to the lysate-probe mixture. Incubate for 1-2 hours at room temperature to immobilize the probe and any bound proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). Excise unique bands that appear in the probe-treated sample but are diminished in the competition control for identification by LC-MS/MS. Alternatively, perform an on-bead digest followed by shotgun proteomics for a more comprehensive analysis.
Hit Prioritization and Orthogonal Validation
The proteomic analysis will likely yield a list of potential binding partners. Rigorous validation is crucial to confirm a direct and functionally relevant interaction.
Bioinformatic Analysis
The list of candidate proteins should be analyzed using bioinformatic tools to:
-
Filter out common non-specific binders: Utilize databases of known non-specific binders in affinity purification experiments.
-
Perform pathway and network analysis: Identify enriched biological pathways or protein interaction networks that could explain the observed phenotype of N-Cyclohexyl-4-chloropicolinamide.
-
Prioritize candidates: Rank potential targets based on their known roles in disease, cellular localization, and the strength of the proteomic evidence.
Orthogonal Validation Techniques
Direct interaction between N-Cyclohexyl-4-chloropicolinamide and the top candidate proteins must be confirmed using methods that are mechanistically distinct from the initial affinity pull-down.
| Technique | Principle | Information Gained |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Provides evidence of target engagement in a cellular context. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor surface. | Quantifies binding affinity (KD) and kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). |
| Recombinant Protein Activity Assays | If the candidate is an enzyme, its activity can be measured in the presence and absence of the compound. | Confirms functional modulation of the target protein. |
Diagram: Target Validation Cascade
Caption: A sequential approach for validating candidate targets.
Concluding Remarks
The identification of a small molecule's target is a critical step in drug discovery and chemical biology. The systematic and multi-faceted approach outlined in this guide provides a robust framework for the deconvolution of N-Cyclohexyl-4-chloropicolinamide's mechanism of action. By combining rational chemical probe design, advanced proteomic techniques, and rigorous orthogonal validation, researchers can confidently identify and characterize the molecular target(s), paving the way for future therapeutic development. The success of this endeavor relies on meticulous experimental execution and a critical evaluation of the generated data at each stage of the process.
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An In-depth Technical Guide to the Biological Screening of N-Cyclohexyl-4-chloropicolinamide: From Phenotypic Discovery to Target Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and implementing a robust biological screening cascade for the novel compound N-Cyclohexyl-4-chloropicolinamide. Recognizing that the primary biological target of this compound is not yet defined, this document outlines a systematic approach, beginning with broad phenotypic screening to identify cellular activity, followed by state-of-the-art target deconvolution methodologies, and culminating in specific target-based assays for validation and characterization.
Introduction and Compound Profile: Embracing the Unknown
N-Cyclohexyl-4-chloropicolinamide is a novel chemical entity with potential therapeutic applications. The initial challenge in developing a screening strategy for such a compound is the absence of a known biological target. Therefore, our approach will be one of discovery, aimed at first identifying a cellular phenotype modulated by the compound and then elucidating its direct molecular target and mechanism of action (MoA). This strategy ensures that our subsequent assays are biologically relevant and built on a solid foundation of empirical data.
The core philosophy of this guide is to establish a screening funnel that progressively refines our understanding of the compound's activity, moving from high-throughput, broad-based assays to highly specific, lower-throughput validation experiments.
The Screening Cascade: A Strategy for Target Discovery
A successful screening campaign requires a multi-stage approach to minimize false positives and negatives while systematically building a comprehensive profile of the compound's activity. Our proposed cascade is designed to first cast a wide net and then hone in on the specific molecular interactions.
A Technical Guide to the Preliminary Cytotoxicity Assessment of N-Cyclohexyl-4-chloropicolinamide
Foreword: Charting the Course for a Novel Picolinamide Derivative
In the landscape of contemporary drug discovery, the picolinamide scaffold represents a cornerstone for developing novel therapeutic agents, with derivatives showing promise in oncology and beyond.[1][2] The compound N-Cyclohexyl-4-chloropicolinamide, a distinct derivative, stands as a candidate with unexplored potential. This guide provides a comprehensive, technically robust framework for conducting a preliminary in vitro cytotoxicity assessment of this molecule. Our approach is grounded in established methodologies, emphasizing not just the procedural steps but the scientific rationale that underpins each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial cell viability screening to preliminary mechanistic insights.
Foundational Strategy: A Multi-Assay, Multi-Cell Line Approach
A singular assay is insufficient to comprehensively evaluate the cytotoxic profile of a novel compound.[3] A multi-faceted strategy, employing assays that probe different aspects of cellular health, is imperative for robust and reliable data. Our assessment will be built on three pillars of in vitro cytotoxicity testing: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
This tiered approach allows for a holistic view of the compound's effect on cancer cells and provides a preliminary understanding of its mechanism of action. The selection of a diverse panel of human cancer cell lines alongside a non-cancerous control is critical for determining both the potency and the selectivity of N-Cyclohexyl-4-chloropicolinamide.
Rationale for Cell Line Selection
The choice of cell lines should be guided by the potential therapeutic applications of picolinamide derivatives, which have shown efficacy against various tumor types.[1][2] To this end, we propose a panel that includes:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in anti-cancer drug screening.
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, crucial for assessing potential hepatotoxicity.
-
HCT116 (Human Colorectal Carcinoma): A standard model for colon cancer research.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
HEK-293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and calculating a selectivity index.[4]
This diverse panel will enable a broad-spectrum evaluation of the compound's anti-proliferative activity.
Phase I: Quantitative Assessment of Cytotoxicity - The IC₅₀ Profile
The initial step is to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. This will be achieved using a metabolic activity assay.
The MTT Assay: A Measure of Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on the activity of mitochondrial dehydrogenases.[4] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[3]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of N-Cyclohexyl-4-chloropicolinamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow for the compound to exert its effects.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Illustrative Data Presentation
The IC₅₀ values for N-Cyclohexyl-4-chloropicolinamide across the selected cell lines should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Cell Type | Illustrative IC₅₀ (µM) of N-Cyclohexyl-4-chloropicolinamide (72h exposure) |
| MCF-7 | Human Breast Adenocarcinoma | To be determined |
| HepG2 | Human Hepatocellular Carcinoma | To be determined |
| HCT116 | Human Colorectal Carcinoma | To be determined |
| A549 | Human Lung Carcinoma | To be determined |
| HEK-293 | Human Embryonic Kidney (non-cancerous) | To be determined |
Phase II: Mechanistic Probing - Distinguishing Cytotoxicity from Apoptosis
Following the determination of the IC₅₀, it is crucial to investigate the mode of cell death induced by N-Cyclohexyl-4-chloropicolinamide. This involves distinguishing between necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed cell death).
The Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[6] This assay is complementary to the MTT assay, providing a more direct measure of cell death rather than metabolic activity.[7]
Detailed Experimental Protocol: LDH Assay
-
Cell Treatment: Seed and treat cells with N-Cyclohexyl-4-chloropicolinamide at concentrations around the predetermined IC₅₀ values in a 96-well plate as described for the MTT assay.[5]
-
Controls: Include a negative control (untreated cells), a positive control for 100% LDH release (cells treated with a lysis buffer), and a vehicle control.[5]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).
-
Incubation and Reading: Incubate at room temperature, protected from light, and then measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To specifically investigate the induction of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold standard.[8] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[8]
Detailed Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells in 6-well plates with N-Cyclohexyl-4-chloropicolinamide at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing the Assessment Workflow and Potential Mechanisms
Clear visualization of the experimental workflow and hypothesized signaling pathways is essential for understanding the comprehensive nature of this cytotoxicity assessment.
Caption: Experimental workflow for the preliminary cytotoxicity assessment.
Caption: Hypothesized apoptotic signaling pathways potentially affected.
Concluding Remarks and Future Directions
This guide outlines a foundational, yet comprehensive, approach to the preliminary cytotoxicity assessment of N-Cyclohexyl-4-chloropicolinamide. The data generated from these experiments will provide a critical initial understanding of the compound's potency, selectivity, and primary mechanism of cell death. Positive results, such as potent and selective cytotoxicity towards cancer cell lines via apoptosis induction, would warrant further investigation. Subsequent studies could explore the specific molecular targets and signaling pathways involved, utilizing techniques like Western blotting for key apoptotic proteins (e.g., caspases, PARP, Bcl-2 family proteins) and cell cycle analysis. This structured, data-driven approach is fundamental to advancing novel chemical entities through the drug discovery pipeline.
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Target Deconvolution of Picolinamide Derivatives: A Strategic Guide to Unveiling Biological Mechanisms
An In-depth Technical Guide for Drug Development Professionals
The picolinamide scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile framework for developing novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, with promising candidates identified for anticancer, antifungal, antibacterial, and metabolic disorders.[1][2][3][4] However, the successful progression of these compounds from hits to clinical candidates is critically dependent on a deep understanding of their mechanism of action (MOA), beginning with the identification of their direct biological targets.
This guide provides a comprehensive, field-proven framework for the target deconvolution of picolinamide derivatives. We will move beyond simple protocol listings to explore the strategic rationale behind experimental choices, emphasizing the integration of orthogonal methodologies to build a robust, validated case for a specific molecular target.
The Strategic Imperative: A Multi-Pronged Approach to Target Identification
Identifying the specific protein or proteins that a small molecule interacts with to elicit a cellular phenotype is a complex challenge. A successful strategy is rarely linear and relies on the convergence of evidence from multiple, independent lines of inquiry. The choice of methodology is governed by the nature of the picolinamide derivative, its known phenotypic effects, and the available resources. The overall workflow involves generating candidate targets (hit finding) and subsequently confirming their biological relevance (validation).
Caption: A strategic workflow for picolinamide target deconvolution.
Core Methodologies: Generating a List of Putative Targets
The initial phase of target identification focuses on generating a high-quality list of candidate proteins that interact with the picolinamide derivative. We will explore three principal categories of methodologies: affinity-based chemical proteomics, label-free biophysical methods, and genetic approaches.
Affinity-Based Chemical Proteomics
These techniques remain the most widely used for target identification and rely on chemically modifying the picolinamide derivative to serve as a "bait" to capture its binding partners from a complex biological mixture like a cell lysate.[5][6]
Core Principle: The picolinamide derivative is functionalized with a linker attached to a solid support (e.g., agarose beads) or a tag (e.g., biotin).[7][8] This "probe" is incubated with a proteome source, and the interacting proteins are subsequently purified and identified, typically by mass spectrometry.[8]
Caption: Workflow for Affinity Chromatography Pulldown-MS.
Key Technique: Affinity Chromatography Pulldown
This is the classical approach where the picolinamide derivative is immobilized on a solid matrix (e.g., agarose beads) to create an affinity column.[5][9]
Expertise & Causality: The success of this method hinges on the design of the affinity probe. Structure-Activity Relationship (SAR) studies are essential to identify a position on the picolinamide scaffold where a linker can be attached without disrupting the pharmacophore responsible for biological activity.[5] An improperly designed probe will fail to bind the true target, yielding false negatives.
Detailed Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis & Immobilization:
-
Rationale: Based on SAR data, synthesize a picolinamide derivative with a linker arm (e.g., polyethylene glycol) terminating in a reactive group.
-
Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads.
-
Block any remaining active sites on the beads with an agent like Tris or ethanolamine to minimize non-specific binding.
-
-
Preparation of Cell Lysate:
-
Culture relevant cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Scientist's Note: The choice of detergent is critical. Harsher detergents can disrupt protein complexes, while milder ones may not efficiently solubilize all cellular compartments.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Capture:
-
Incubate a defined amount of total protein (typically 1-5 mg) from the cell lysate with the picolinamide-coupled beads.
-
Perform the incubation for 2-4 hours or overnight at 4°C with gentle rotation.
-
Trustworthiness (Essential Controls):
-
Negative Control 1 (Beads Only): Incubate lysate with un-derivatized, blocked beads to identify proteins that bind non-specifically to the matrix.
-
Negative Control 2 (Inactive Analog): If available, use beads coupled to a structurally similar but biologically inactive picolinamide derivative.
-
Competition Control: Pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the free, unmodified picolinamide derivative before adding the beads. True targets should show significantly reduced binding to the beads in this condition.
-
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be done by:
-
Competitive Elution: Using a high concentration of the free picolinamide derivative (most specific).
-
Denaturing Elution: Using SDS-PAGE sample buffer (most common for subsequent proteomic analysis).
-
-
-
Proteomic Analysis:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize proteins with Coomassie or silver stain.
-
Excise unique bands that appear in the experimental lane but are absent or significantly reduced in the control lanes.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a protein database using algorithms like Mascot or SEQUEST.[10]
-
Label-Free (Biophysical) Approaches
These methods circumvent the need for chemical synthesis of a probe, instead relying on the principle that the binding of a small molecule alters the biophysical properties of its target protein.[7][8]
Core Principle: The interaction between the picolinamide derivative and its target protein induces a change in the protein's stability against thermal or proteolytic degradation.[5][11]
Caption: The core principle of the DARTS methodology.
Key Technique: Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the fact that a small molecule binding to a protein can make it more resistant to digestion by proteases.[5][11]
Expertise & Causality: This method is powerful because it uses the unmodified compound and provides evidence of a direct physical interaction in a complex biological milieu. The degree of protection from proteolysis is directly related to the affinity of the interaction and the concentration of the compound.
Detailed Protocol: DARTS
-
Lysate Preparation:
-
Prepare a native cell lysate as described in the affinity pulldown protocol (Section 2.1.2), but using a buffer without protease inhibitors (e.g., M-PER buffer).
-
-
Drug Incubation:
-
Aliquot the lysate into several tubes.
-
To the experimental tubes, add the picolinamide derivative to the desired final concentration(s).
-
To the control tube, add the same volume of vehicle (e.g., DMSO).
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Protease Digestion:
-
Add a low concentration of a broad-spectrum protease, such as Pronase, to each tube.
-
Scientist's Note: The optimal protease concentration and digestion time must be empirically determined. The goal is to achieve significant degradation of total protein in the control sample while preserving a detectable amount of a protected target in the experimental sample.
-
Incubate for a set time (e.g., 30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE sample buffer and immediately boiling the samples.
-
-
Analysis:
-
Resolve the digested lysates on an SDS-PAGE gel.
-
Visualize proteins by Coomassie or silver staining.
-
Look for protein bands that are present or more intense in the drug-treated lanes compared to the vehicle control lane.
-
Excise these bands and identify the proteins via LC-MS/MS as previously described.
-
Genetic and Genomic Approaches
Genetic methods identify targets indirectly by pinpointing genes that modulate the cellular response to the compound.[12][13]
Core Principle: A mutation (e.g., deletion, overexpression) in the gene encoding the drug's target or a critical pathway component will often lead to hypersensitivity or resistance to the compound.[14][15]
Key Technique: Chemogenomic Profiling in Yeast
This approach was successfully used to identify Sec14p, a lipid transfer protein, as the target of certain antifungal picolinamide derivatives.[1][16] It involves screening a compound against a comprehensive library of yeast strains, each with a single gene deleted.
Workflow Outline: Yeast Chemogenomic Screen
-
Library Screening:
-
The picolinamide derivative is added to the growth media of a collection of yeast deletion mutants (e.g., the ~4,800 non-essential gene deletion library).
-
Yeast growth is monitored over time, typically by measuring optical density.
-
-
Data Analysis:
-
The growth rate of each mutant strain in the presence of the drug is compared to its growth in a vehicle control.
-
Strains that show significantly reduced growth (hypersensitivity) are identified.
-
-
Hit Prioritization:
-
Rationale: Deletion of the target gene itself often results in hypersensitivity. This is known as the Haploinsufficiency Profiling (HIP) assay. The principle is that reducing the target's gene dosage by half makes the cell more vulnerable to an inhibitor of that same target.
-
Genes whose deletion confers hypersensitivity are prioritized as top candidates for being the direct target or part of the target's pathway.
-
Target Validation: From Putative Hit to Confirmed Target
Generating a list of candidate proteins is only the first step. Rigorous validation is essential to confirm that a candidate is a bona fide biological target responsible for the picolinamide derivative's observed phenotype.[17]
Caption: A workflow for the orthogonal validation of a candidate target.
Key Validation Steps:
-
Confirm Direct Binding: Use purified recombinant protein of the candidate target and perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and kinetics of the picolinamide derivative.
-
Demonstrate Functional Modulation: If the target is an enzyme, test the picolinamide derivative's ability to inhibit or activate its activity in an in vitro biochemical assay. Several picolinamide derivatives have been identified as potent inhibitors of enzymes like VEGFR-2 and 11β-HSD1.[2][3][18]
-
Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to prove that the compound binds to its target in an intact cellular environment.
-
Genetic Phenocopying: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down the expression of the candidate target gene in cells. If the target is correct, this genetic perturbation should mimic the physiological effect of treating the cells with the picolinamide derivative.
Data Summary and Method Comparison
Choosing the right target identification strategy involves balancing the strengths and weaknesses of each approach.
| Methodology | Core Principle | Key Advantages | Key Limitations |
| Affinity Chromatography | Covalent immobilization of the drug is used to "fish" for binding partners.[9] | Well-established, can identify high-affinity interactors, directly purifies the target. | Requires chemical synthesis; linker can abolish activity; risk of high non-specific binding.[5][19] |
| DARTS | Ligand binding protects the target protein from protease digestion.[5] | No chemical modification of the drug is needed; uses the native compound; applicable to complex lysates. | May not work for all protein-ligand interactions; requires careful optimization of digestion conditions. |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[8] | No drug modification needed; can be performed in intact cells and tissues, confirming target engagement. | Requires specific antibodies for Western blot or complex proteomic analysis (thermal proteome profiling). |
| Chemogenomic Profiling | Genetic perturbations (e.g., gene deletion) alter sensitivity to the drug.[1] | Unbiased, genome-wide approach; powerful for identifying pathways; does not require drug modification. | Indirect method (identifies pathways, not just direct binders); primarily used in genetically tractable organisms like yeast. |
Conclusion
The picolinamide scaffold represents a rich source of potential therapeutics. Unlocking this potential requires a rigorous and multi-faceted approach to target identification. There is no single "magic bullet" experiment; rather, confidence in a drug target is built by integrating evidence from chemical proteomics, biophysical, and genetic methodologies. By starting with a broad screen to generate hypotheses and following up with stringent orthogonal validation, researchers can successfully deconvolve the mechanism of action of novel picolinamide derivatives, paving the way for rational drug optimization and clinical development.
References
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London. Retrieved January 20, 2026, from [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Affinity Chromatography - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
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Affinity-based target identification for bioactive small molecules - RSC Publishing. (2014). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Chemical Proteomics Analysis: Methods, Advantages, and Challenges | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]
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Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. Retrieved January 20, 2026, from [Link]
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed. (2018). PubMed. Retrieved January 20, 2026, from [Link]
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Chemoproteomics - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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From genes to cures: How genomic data guides drug target discovery - Sano Genetics. (n.d.). Sano Genetics. Retrieved January 20, 2026, from [Link]
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Target Identification and Validation in Drug Discovery | Chemspace. (2025). Chemspace. Retrieved January 20, 2026, from [Link]
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Systems genetics for drug target discovery - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Chemical proteomics approaches for identifying the cellular targets of natural products - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023). Drug Hunter. Retrieved January 20, 2026, from [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central. (2018). PubMed Central. Retrieved January 20, 2026, from [Link]
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed. (2015). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (2015). PubMed. Retrieved January 20, 2026, from [Link]
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Affinity chromatography - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Structure Elucidation of Novel Chloropicolinamide Compounds: An Integrated Spectroscopic and Crystallographic Approach
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Introduction: The Imperative of Structural Certainty in Chloropicolinamide Research
The chloropicolinamide scaffold is a cornerstone in modern agrochemical and pharmaceutical research, with derivatives demonstrating potent herbicidal, fungicidal, and insecticidal activities. The precise spatial arrangement of atoms within these molecules is not a mere academic detail; it is the primary determinant of biological activity, selectivity, and safety. An unambiguous structural assignment is therefore the bedrock upon which successful development programs are built, ensuring efficacy, protecting intellectual property, and meeting stringent regulatory standards.
Part 1: Foundational Analysis — Establishing Purity and Molecular Formula
Before any structural hypothesis can be formed, two questions must be answered: "Is the sample pure?" and "What is its elemental composition?" Answering these questions with high confidence prevents the misinterpretation of data from impure samples and provides the fundamental building blocks for the entire elucidation process.
Core Technique: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Expertise & Experience: We begin with LC-HRMS because it efficiently addresses both purity and elemental composition in a single analysis. High-performance liquid chromatography (HPLC) provides a robust assessment of sample purity. Concurrently, high-resolution mass spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, delivers mass measurements with accuracies in the low parts-per-million (ppm) range. This level of precision is essential to distinguish between elemental compositions that are nominally identical in mass but differ by fractions of a mass unit.[1][2]
Trustworthiness: The power of HRMS lies in its ability to provide a highly constrained list of possible elemental formulas. For a chloropicolinamide, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a critical internal validation point. The observed isotopic distribution must match the theoretical distribution for a proposed formula, providing a powerful layer of confirmation.
Table 1: Example HRMS Data for a Hypothetical Chloropicolinamide (C₁₄H₁₀Cl₂N₂O₂)
| Parameter | Observed Value | Theoretical Value | Mass Error (ppm) |
| Monoisotopic Mass [M+H]⁺ | 323.0141 | 323.0146 | -1.5 |
| Isotope Peak [M+2+H]⁺ Abundance | 65.1% | 64.9% | N/A |
| Isotope Peak [M+4+H]⁺ Abundance | 10.5% | 10.5% | N/A |
Experimental Protocol 1: LC-HRMS Analysis
-
Sample Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to ensure elution of the compound and separation from impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is typically effective for protonating the pyridine nitrogen.[1]
-
Analyzer: TOF or Orbitrap.
-
Mass Range: m/z 100-1000.
-
Resolution: Set to >20,000 to ensure accurate mass measurement.
-
-
Data Analysis:
-
Assess the purity by integrating the peak area of the compound of interest relative to any other peaks in the chromatogram.
-
Extract the accurate mass from the monoisotopic peak of the [M+H]⁺ ion.
-
Use the instrument's software to generate possible elemental formulas within a narrow mass tolerance (e.g., ±5 ppm).
-
Critically evaluate the generated formulas by comparing the experimental isotopic pattern with the theoretical pattern for chlorine-containing compounds.
-
Part 2: Elucidating the 2D Structure — Mapping Atomic Connectivity
With the molecular formula established, the next phase involves assembling the atoms into a coherent 2D structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone of this process, providing direct insight into the chemical environment and connectivity of atoms.[3][4]
Core Techniques: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC)
Expertise & Experience: A systematic NMR approach is crucial. We start with 1D ¹H and ¹³C spectra to inventory the proton and carbon environments.[5] The chemical shifts in these spectra are highly informative; for instance, protons on a pyridine ring typically appear in the downfield region (7.0-9.0 ppm) due to the ring's aromaticity.[6]
However, 1D spectra are often insufficient for complex molecules. Two-dimensional (2D) NMR experiments are essential to reveal the atomic connections.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivity). This is fundamental for piecing together fragments like alkyl chains or identifying adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond connectivity). This is the most reliable way to assign carbon resonances.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons over two to four bonds (¹H-¹³C long-range connectivity).[7] Its power lies in its ability to connect molecular fragments across atoms that have no attached protons, such as quaternary carbons or the carbonyl carbon of the amide group.
Trustworthiness: The self-validating nature of this combined NMR approach is its greatest strength. A structural hypothesis must be consistent with all observed correlations across all experiments. An HMBC correlation that contradicts a COSY-derived fragment, for example, immediately invalidates the proposed structure and forces a re-evaluation.
Caption: Integrating 2D NMR data to assemble a molecular structure.
Experimental Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the compound is fully dissolved.
-
1D NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum (proton-decoupled).
-
-
2D NMR Acquisition (Standard Parameters):
-
COSY: Gradient-selected (gCOSY) experiment.
-
HSQC: Phase-sensitive gradient-selected experiment optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Gradient-selected magnitude mode experiment optimized for long-range couplings of 8-10 Hz.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate window functions and referencing (e.g., to residual solvent signal or internal standard).
-
Step 1 (Inventory): Integrate the ¹H spectrum and list the chemical shifts and multiplicities of all proton signals. List all ¹³C chemical shifts.
-
Step 2 (HSQC): Assign each proton signal to its directly attached carbon using the HSQC spectrum.
-
Step 3 (COSY): Build molecular fragments by connecting coupled protons using the COSY cross-peaks.
-
Step 4 (HMBC): Use the HMBC cross-peaks to connect the fragments identified in Step 3. Pay close attention to correlations to the amide carbonyl and any quaternary carbons on the pyridine ring, as these are key to finalizing the overall skeleton.
-
Step 5 (Verification): Ensure the final proposed structure is consistent with the molecular formula from HRMS and accounts for all major NMR correlations.
-
Part 3: Defining the 3D Structure — Resolving Stereochemistry
For chloropicolinamides containing chiral centers, determining the 2D structure is only half the battle. The molecule's three-dimensional arrangement (stereochemistry) must be defined, as different stereoisomers can have dramatically different biological effects.
Core Techniques: NOESY/ROESY and Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: The choice of technique depends on the nature of the compound and the specific question being asked.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These NMR experiments detect protons that are close in space (<5 Å), regardless of whether they are connected through bonds.[5][7] A cross-peak between two protons in a NOESY spectrum is definitive proof of their spatial proximity. This is invaluable for determining the relative stereochemistry of chiral centers. For example, it can determine if two substituents on a ring are on the same side (cis) or opposite sides (trans).
-
Single-Crystal X-ray Diffraction (SCXRD): This is the unequivocal "gold standard" for determining three-dimensional molecular structure, including both relative and absolute stereochemistry.[8][9] The technique involves diffracting X-rays off a high-quality single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise position of every atom in the crystal lattice. The determination of absolute configuration is often possible through the analysis of anomalous dispersion effects, summarized by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[10]
Trustworthiness: While NMR can provide excellent data on relative stereochemistry, SCXRD provides the ultimate validation.[11] The primary challenge with SCXRD is obtaining a single crystal of sufficient quality, which can be difficult for some molecules. If a crystal structure is obtained, it provides an unparalleled level of confidence, confirming not only the 3D stereochemistry but also the 2D connectivity determined by NMR.
Caption: Decision workflow for 3D structure and stereochemistry.
Experimental Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Method: Slow evaporation is the most common technique. Dissolve the pure compound in a minimal amount of a good solvent, then add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Seal the vial and allow the solvent to evaporate slowly over days or weeks.
-
Solvent Screening: Screen a wide variety of solvent/anti-solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane, methanol/water).
-
Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous powder, not single crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Collect the diffraction data on a modern X-ray diffractometer, typically using Cu Kα or Mo Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
For chiral molecules in a non-centrosymmetric space group, calculate the Flack parameter to confidently assign the absolute configuration. A value near 0 with a small error (e.g., 0.02(4)) indicates a correct assignment.[10]
-
Conclusion: A Unified and Self-Validating Workflow
The structure elucidation of a novel chloropicolinamide is not a linear process but an iterative cycle of hypothesis and verification. The true power of the modern analytical toolkit lies in the integration of orthogonal techniques into a single, cohesive workflow. The molecular formula from HRMS provides the parts list. The intricate web of 2D NMR correlations provides the assembly instructions. Finally, X-ray crystallography delivers the definitive three-dimensional blueprint, confirming all prior steps. Each piece of data must support the others. When the mass, the connectivity, the isotopic pattern, and the three-dimensional structure all converge to tell the same story, a scientist can have the highest degree of confidence in the final structural assignment. This rigorous, self-validating approach is the cornerstone of scientific integrity and the key to accelerating the development of next-generation compounds.
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An In-depth Technical Guide to N-Cyclohexyl-4-chloropicolinamide: Synthesis, Characterization, and Research Potential
Abstract: This technical guide provides a comprehensive overview of N-Cyclohexyl-4-chloropicolinamide (CAS No. 1094332-66-7), a molecule of interest in medicinal chemistry and drug discovery. Despite its commercial availability, this compound is notably absent from peer-reviewed literature, representing a significant opportunity for novel research. This document furnishes a detailed, scientifically-grounded protocol for its synthesis, outlines its physicochemical properties, and postulates its potential biological activities and mechanisms of action based on the well-established pharmacology of the picolinamide scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this largely uninvestigated molecule.
Introduction: The Untapped Potential of a Picolinamide Derivative
N-Cyclohexyl-4-chloropicolinamide is a distinct organic compound featuring a 4-chloropicolinamide core structure appended with a cyclohexyl group. The picolinamide moiety is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, antitumor, and enzyme inhibitory activities.[1][2][3] The introduction of a chlorine atom at the 4-position of the pyridine ring and an N-cyclohexyl group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.
While commercially available from several suppliers, a thorough review of scientific databases reveals a conspicuous absence of research pertaining to N-Cyclohexyl-4-chloropicolinamide.[4] This guide, therefore, aims to bridge this knowledge gap by providing a robust theoretical framework and practical, step-by-step methodologies to stimulate and facilitate its scientific investigation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-Cyclohexyl-4-chloropicolinamide is presented in Table 1. These properties are crucial for designing experimental protocols, including solvent selection for synthesis and bioassays, as well as for preliminary assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 1094332-66-7 | [5] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [5] |
| Molecular Weight | 238.71 g/mol | [5] |
| IUPAC Name | 4-chloro-N-cyclohexylpyridine-2-carboxamide | [4] |
| Appearance | Not Specified (likely a solid) | [6] |
| LogP (predicted) | 3.188 | [7] |
| Topological Polar Surface Area (TPSA) | 42 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
Proposed Synthesis of N-Cyclohexyl-4-chloropicolinamide
The synthesis of N-Cyclohexyl-4-chloropicolinamide can be efficiently achieved via a standard amidation reaction. The proposed two-step synthesis protocol is detailed below, commencing from the readily available 4-chloropicolinic acid. This method is based on well-established synthetic routes for analogous picolinamide derivatives.[8][9]
Step 1: Synthesis of 4-chloropicolinoyl chloride
The initial step involves the conversion of the carboxylic acid group of 4-chloropicolinic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[10][11]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-chloropicolinic acid to the flask.
-
Reagent Addition: Slowly add an excess of thionyl chloride (approximately 5-10 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 72°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[10]
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is typically used in the next step without further purification.
Step 2: Amidation with Cyclohexylamine
The second step is a nucleophilic acyl substitution where the freshly prepared 4-chloropicolinoyl chloride reacts with cyclohexylamine to form the target amide.
Experimental Protocol:
-
Reaction Setup: In a separate flask, dissolve cyclohexylamine in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.
-
Reagent Addition: Cool the amine solution in an ice bath. Slowly add a solution of the crude 4-chloropicolinoyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Cyclohexyl-4-chloropicolinamide.
-
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of N-Cyclohexyl-4-chloropicolinamide.
Hypothesized Biological Activity and Mechanism of Action
The biological potential of N-Cyclohexyl-4-chloropicolinamide can be inferred from the activities of structurally related picolinamides.
-
Antitumor Activity: Several N-methyl-picolinamide derivatives have demonstrated potent anti-proliferative activities against various human cancer cell lines.[1][12][13] Some of these compounds have been shown to selectively inhibit kinases such as Aurora-B kinase, a key regulator of mitosis.[1][13] It is plausible that N-Cyclohexyl-4-chloropicolinamide could exhibit similar kinase inhibitory properties, making it a candidate for investigation in oncology.
-
Antibacterial Activity: The picolinamide scaffold is also a key feature in a class of antibacterials that show potent and selective activity against Clostridioides difficile.[2] The specific substitution pattern on the picolinamide ring has been shown to be crucial for this selectivity.[2] The 4-chloro substitution in N-Cyclohexyl-4-chloropicolinamide could confer novel antibacterial properties worth exploring.
-
Enzyme Inhibition: Picolinamide derivatives have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a therapeutic target for metabolic syndrome and diabetes.[5] The N-cyclohexyl group, in particular, has been featured in potent inhibitors of this enzyme.[5]
Hypothesized Signaling Pathway (Kinase Inhibition):
Caption: Hypothesized mechanism of action via kinase inhibition.
Potential Research Applications
Given the lack of existing data, N-Cyclohexyl-4-chloropicolinamide represents a greenfield opportunity for research across several domains:
-
High-Throughput Screening: The compound could be included in high-throughput screening campaigns against a wide array of biological targets, including kinases, GPCRs, and infectious agents.
-
Fragment-Based Drug Discovery: The 4-chloropicolinamide core could serve as a valuable fragment for the development of novel therapeutics.
-
Medicinal Chemistry: The synthesis of a library of analogs by modifying the cyclohexyl group or the chloro substituent could lead to the discovery of potent and selective modulators of various biological pathways.
-
Materials Science: The unique combination of a rigid aromatic core and a flexible aliphatic ring could be of interest in the development of novel functional materials.[4]
Conclusion
N-Cyclohexyl-4-chloropicolinamide is a readily accessible yet scientifically unexplored molecule. This guide provides the necessary foundational information, including a detailed synthesis protocol and a reasoned hypothesis of its biological potential, to empower researchers to unlock its secrets. The picolinamide scaffold has a proven track record in drug discovery, and it is highly probable that N-Cyclohexyl-4-chloropicolinamide holds significant promise as a lead compound for the development of novel therapeutics. Further investigation into this compound is strongly encouraged.
References
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Choi, H. J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 545-550. [Link]
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Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6378-6391. [Link]
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Leeds, J. A., et al. (2018). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 4(10), 1461-1471. [Link]
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Gawroński, J., et al. (2024). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1154-1160. [Link]
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Zhang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-660. [Link]
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Moshang Chemical. (n.d.). 4-chloro-N-cyclohexylpicolinamide. [Link]
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Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1155. [Link]
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Al-Tel, T. H. (2009). A new method for the synthesis of N, N'-disubstituted picolinic amides. ResearchGate. [Link]
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Li, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
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Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-Cyclohexyl-4-chloropicolinamide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of N-Cyclohexyl-4-chloropicolinamide, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a classic amide coupling reaction, beginning with the activation of 4-chloropicolinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with cyclohexylamine. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety precautions, and characterization techniques. The protocol is designed to be self-validating, ensuring a high yield of the target compound with excellent purity.
Introduction and Scientific Rationale
N-Cyclohexyl-4-chloropicolinamide belongs to the picolinamide class of compounds, which are widely recognized for their diverse biological activities and applications in various scientific fields. The picolinamide scaffold is a key structural motif in numerous pharmaceuticals and agrochemicals. While extensive research on N-Cyclohexyl-4-chloropicolinamide is still emerging, its structural components suggest significant potential for exploration.[1] The chlorinated pyridine ring can participate in various intermolecular interactions, and the cyclohexyl group imparts lipophilicity, which can be crucial for biological activity.
Picolinamide derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and in the development of nicotinamide-based therapeutics.[2] The synthesis of novel picolinamide analogs like N-Cyclohexyl-4-chloropicolinamide is a critical step in structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules. This protocol provides a reliable method for obtaining high-purity N-Cyclohexyl-4-chloropicolinamide for further research and development.
Chemical Reaction Mechanism
The synthesis of N-Cyclohexyl-4-chloropicolinamide proceeds via a two-step, one-pot reaction. The fundamental transformation is the formation of an amide bond between a carboxylic acid and a primary amine.[3]
Step 1: Activation of 4-chloropicolinic acid
The initial and critical step is the activation of the carboxylic acid group of 4-chloropicolinic acid. This is achieved by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂).[3][4][5][6] The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the highly reactive 4-chloropicolinoyl chloride.
Step 2: Nucleophilic Acyl Substitution
The resulting acyl chloride is then subjected to a nucleophilic attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. The tetrahedral intermediate formed then collapses, eliminating a chloride ion and forming the stable amide bond of N-Cyclohexyl-4-chloropicolinamide. A tertiary amine base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during this step, driving the reaction to completion.
Caption: Reaction mechanism for the synthesis of N-Cyclohexyl-4-chloropicolinamide.
Experimental Protocol
This protocol outlines the synthesis of N-Cyclohexyl-4-chloropicolinamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Chloropicolinic acid | ≥98% | Sigma-Aldrich | 5470-22-4 |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 7719-09-7 |
| Cyclohexylamine | ≥99% | Sigma-Aldrich | 108-91-8 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS grade | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Overall workflow for the synthesis of N-Cyclohexyl-4-chloropicolinamide.
-
Preparation of 4-Chloropicolinoyl Chloride:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropicolinic acid (1.0 g, 6.35 mmol).
-
Add anhydrous dichloromethane (DCM, 20 mL) to the flask and stir to dissolve.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15.24 mmol, 2.4 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-chloropicolinoyl chloride as a yellow oil or solid, which is used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (0.87 mL, 7.62 mmol, 1.2 eq.) and triethylamine (1.33 mL, 9.53 mmol, 1.5 eq.) in anhydrous DCM (10 mL).
-
Add the cyclohexylamine-triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-Cyclohexyl-4-chloropicolinamide as a white to off-white solid.
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Confirm the presence of protons corresponding to the cyclohexyl and pyridyl moieties.
-
¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the expected number of carbon atoms.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C₁₂H₁₅ClN₂O).
-
Infrared (IR) Spectroscopy: Identify the characteristic C=O stretch of the amide (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.
-
Cyclohexylamine and Triethylamine: These are corrosive and have strong odors. Avoid skin contact and inhalation.
-
Quenching: The quenching of the reaction mixture should be done slowly and carefully, especially if any unreacted thionyl chloride remains.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-Cyclohexyl-4-chloropicolinamide. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain the target compound in high yield and purity. The successful synthesis of this picolinamide derivative will enable further investigation into its potential applications in drug discovery and materials science.
References
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride). [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Piras, M., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 54(39), 5375-5378. [Link]
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MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
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PubChem. 4-Chloro-N-methylpicolinamide. [Link]
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Application Notes and Protocols: N-Cyclohexyl-4-chloropicolinamide as a Potential Kinase Inhibitor
Introduction: The Picolinamide Scaffold in Kinase Inhibition
The relentless pursuit of targeted therapies has identified protein kinases as pivotal targets in drug development, particularly in oncology. Dysregulation of kinase activity is a hallmark of many diseases, driving aberrant cellular processes like uncontrolled proliferation, survival, and angiogenesis.[1] Within the diverse chemical landscape of kinase inhibitors, picolinamide-based structures have emerged as a promising and versatile scaffold.[1][2] Picolinamide, a derivative of pyridine-2-carboxylic acid, offers a rigid structural framework with key hydrogen bonding and hydrophobic interaction points, making it well-suited for binding within the ATP pocket of various kinases.[1]
Extensive research has demonstrated the potential of picolinamide derivatives as potent inhibitors of several critical kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Provirus Integration of Maloney Kinase (PIM) kinases.[1][3] These findings underscore the therapeutic potential of this chemical class in cancer and other diseases.
This technical guide provides an in-depth framework for the preclinical evaluation of N-Cyclohexyl-4-chloropicolinamide , a novel picolinamide derivative, as a potential inhibitor of VEGFR-2, a key mediator of tumor angiogenesis.[1][4] We will detail the underlying scientific rationale, provide step-by-step protocols for its characterization, and present a model for data interpretation.
Scientific Background: Targeting the VEGFR-2 Signaling Axis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels from pre-existing ones.[5] In cancer, tumors hijack this physiological process to ensure a steady supply of oxygen and nutrients, which is essential for their growth, invasion, and metastasis.[1][4]
The binding of the VEGF-A ligand to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[5][6] These pathways, in turn, promote endothelial cell proliferation, migration, and survival, the fundamental processes of angiogenesis.[5][6]
Given its critical role in tumor progression, VEGFR-2 has become a well-established and attractive target for anti-cancer drug development.[1][4] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth. Based on the established activity of related picolinamide compounds, we hypothesize that N-Cyclohexyl-4-chloropicolinamide acts as a competitive inhibitor at the ATP-binding site of VEGFR-2.
Experimental Workflow for Inhibitor Characterization
The preclinical evaluation of a novel kinase inhibitor follows a logical and stepwise progression from biochemical validation to cellular activity assessment. This workflow ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action.
Part 1: Biochemical Kinase Inhibition Assay
Objective
To determine the in vitro potency of N-Cyclohexyl-4-chloropicolinamide against recombinant human VEGFR-2 kinase by calculating its IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[7] The light output is directly proportional to the ADP produced and, therefore, to the kinase activity.
Protocol: VEGFR-2 IC50 Determination using ADP-Glo™
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Km for many kinases).
-
VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 enzyme in kinase buffer to a concentration that yields a robust signal within the linear range of the assay (determined via prior enzyme titration).
-
Substrate Solution: Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Compound Dilution: Prepare a 12-point serial dilution of N-Cyclohexyl-4-chloropicolinamide in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create intermediate dilutions in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the substrate/enzyme mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.[9]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a positive control inhibitor (e.g., Sorafenib) or no-ATP control as 0% activity.
-
Calculate the percent inhibition for each concentration of N-Cyclohexyl-4-chloropicolinamide.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Hypothetical Value |
| Target Kinase | Recombinant Human VEGFR-2 |
| Assay Platform | ADP-Glo™ Kinase Assay |
| ATP Concentration | 10 µM |
| IC50 of N-Cyclohexyl-4-chloropicolinamide | 85 nM |
| Positive Control (Sorafenib) IC50 | 90 nM |
| Table 1: Hypothetical biochemical assay data for N-Cyclohexyl-4-chloropicolinamide. |
Part 2: Cell-Based Viability and Proliferation Assay
Objective
To evaluate the effect of N-Cyclohexyl-4-chloropicolinamide on the viability and proliferation of a VEGF-dependent endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs). This assay determines the compound's cytostatic or cytotoxic effects in a cellular context.
Principle of the Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[10][11] These crystals are then solubilized, and the absorbance of the resulting solution is measured. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol: HUVEC Cell Viability using MTT Assay
1. Cell Culture and Plating:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare serial dilutions of N-Cyclohexyl-4-chloropicolinamide in cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. MTT Assay Procedure:
-
After the 72-hour incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
4. Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Normalize the data by setting the absorbance of the DMSO-treated cells to 100% viability.
-
Calculate the percentage of cell viability for each compound concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Hypothetical Value |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Assay Platform | MTT Cell Viability Assay |
| Incubation Time | 72 hours |
| GI50 of N-Cyclohexyl-4-chloropicolinamide | 0.5 µM |
| Positive Control (Sorafenib) GI50 | 1.2 µM |
| Table 2: Hypothetical cell viability data for N-Cyclohexyl-4-chloropicolinamide. |
Part 3: Cellular Target Engagement and Pathway Analysis
Objective
To confirm that N-Cyclohexyl-4-chloropicolinamide inhibits its intended target, VEGFR-2, within a cellular context. This is achieved by measuring the phosphorylation status of VEGFR-2 and key downstream signaling proteins (e.g., Akt, ERK) via Western blot.
Principle of the Assay
Western blotting is a technique used to detect specific proteins in a sample. In this context, we use antibodies that specifically recognize the phosphorylated forms of our target proteins. A reduction in the phosphorylated protein signal upon treatment with the inhibitor, despite consistent levels of the total protein, indicates successful target engagement and pathway modulation.[14]
Protocol: Western Blot for VEGFR-2 Phosphorylation
1. Cell Treatment and Lysis:
-
Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of N-Cyclohexyl-4-chloropicolinamide (or DMSO control) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.[15] A non-stimulated control should also be included.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
3. Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the phospho-antibody and re-probed with an antibody against total VEGFR-2, and subsequently for downstream targets (p-Akt, total Akt, p-ERK, total ERK) and a loading control (e.g., GAPDH).
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
A dose-dependent decrease in the phospho-VEGFR-2/total VEGFR-2 ratio in the compound-treated samples compared to the VEGF-stimulated control confirms target engagement.
| Treatment Concentration (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle + VEGF) | 1.00 | 0% |
| 0.1 | 0.78 | 22% |
| 0.5 | 0.45 | 55% |
| 1.0 | 0.21 | 79% |
| 5.0 | 0.08 | 92% |
| Table 3: Hypothetical quantitative Western blot data showing dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by N-Cyclohexyl-4-chloropicolinamide. |
Conclusion and Future Directions
These application notes provide a comprehensive, field-proven workflow for the initial characterization of N-Cyclohexyl-4-chloropicolinamide as a potential VEGFR-2 kinase inhibitor. The data generated from these protocols will establish its biochemical potency, cellular activity, and on-target mechanism of action. Positive results from this evaluation pipeline would justify further investigation, including kinase selectivity profiling, in vivo pharmacokinetic studies, and efficacy testing in preclinical tumor models. The picolinamide scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a systematic approach to characterization is paramount for advancing these promising compounds toward clinical development.
References
- BenchChem. (2025). The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. BenchChem.
-
Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054–1058. [Link]
-
El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 168, 315-329. [Link]
-
Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
- Google Patents. (n.d.).
-
Sahar, F., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Receptors and Signal Transduction, 1-18. [Link]
-
Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC MedChemComm. [Link]
-
Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]
-
El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]
- BenchChem. (2025). Application Note: Measuring Cell Viability in Response to the Aurora A Kinase Inhibitor MK-8745 using the MTT Assay. BenchChem.
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- BenchChem. (2025).
-
NIH. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [Link]
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ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2.... [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin. BenchChem.
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Wobst, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
ResearchGate. (n.d.). Western blot showing levels of phosphorylated VEGF receptor-2.... [Link]
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Application Notes and Protocols for Investigating N-Cyclohexyl-4-chloropicolinamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of N-Cyclohexyl-4-chloropicolinamide, a novel picolinamide derivative, as a potential anti-cancer agent. Drawing upon the known activities of related picolinamide compounds, we postulate a mechanism of action centered on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. These application notes offer a structured, scientifically-grounded framework for researchers to explore the cytotoxic and mechanistic properties of this compound in relevant cancer cell line models. Detailed, step-by-step protocols for foundational assays are provided to ensure experimental robustness and reproducibility.
Introduction: The Rationale for Investigating N-Cyclohexyl-4-chloropicolinamide in Oncology
The picolinamide scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer therapeutics. Derivatives of this class have demonstrated efficacy against a variety of cancer cell lines, with some exhibiting potent inhibitory effects on key oncogenic signaling pathways. Notably, certain picolinamide-based compounds have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] By targeting VEGFR-2, anti-angiogenic therapies aim to disrupt the tumor's blood supply, thereby impeding its growth and dissemination.
N-Cyclohexyl-4-chloropicolinamide (CAS: 1094332-66-7) is a specific derivative within this class that warrants thorough investigation. Its structural features suggest the potential for interaction with the ATP-binding pocket of VEGFR-2, a mechanism shared by other successful kinase inhibitors. This document outlines a logical and efficient workflow to systematically evaluate the anti-cancer properties of N-Cyclohexyl-4-chloropicolinamide, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.
Chemical Structure of N-Cyclohexyl-4-chloropicolinamide:
-
IUPAC Name: 4-chloro-N-cyclohexylpicolinamide
-
Molecular Formula: C₁₂H₁₅ClN₂O
-
Molecular Weight: 238.71 g/mol
-
CAS Number: 1094332-66-7
Proposed Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
We hypothesize that N-Cyclohexyl-4-chloropicolinamide exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of VEGFR-2. Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, as well as vascular permeability.[2][3] Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways.[4][5] By inhibiting VEGFR-2, N-Cyclohexyl-4-chloropicolinamide is expected to disrupt these pro-angiogenic signals, leading to an anti-tumor effect.
Caption: Tiered experimental workflow for compound characterization.
Detailed Protocols
Cell Culture
Recommended Cell Lines:
A panel of cancer cell lines with known dependence on VEGFR-2 signaling should be utilized.
| Cell Line | Cancer Type | Rationale |
| HUVEC | Human Umbilical Vein Endothelial Cells | A primary cell model for studying angiogenesis. |
| MCF-7 | Breast Cancer | Expresses VEGFR-2; sensitive to VEGFR-2 inhibition. |
| MDA-MB-231 | Breast Cancer | Aggressive triple-negative breast cancer model with VEGFR-2 expression. |
| A549 | Lung Carcinoma | Commonly used lung cancer model expressing VEGFR-2. |
| HepG2 | Hepatocellular Carcinoma | Liver cancer model where angiogenesis is a key driver. |
| SKOV3ip1 | Ovarian Cancer | Known to have a functional VEGF/VEGFR-2 autocrine loop. |
| HeyA8 | Ovarian Cancer | Another ovarian cancer line responsive to VEGFR-2 signaling. |
General Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
Synthesis of N-Cyclohexyl-4-chloropicolinamide
While custom synthesis is often required for novel compounds, a general approach for the synthesis of N-substituted picolinamides involves the coupling of 4-chloropicolinic acid with cyclohexylamine.
Reaction Scheme (Illustrative):
4-chloropicolinic acid + Cyclohexylamine --(Coupling Agent, e.g., HATU, DCC)--> N-Cyclohexyl-4-chloropicolinamide
General Procedure:
-
Dissolve 4-chloropicolinic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU or DCC) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for a designated period to activate the carboxylic acid.
-
Add cyclohexylamine to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography.
-
Confirm the structure and purity of the final compound by NMR and Mass Spectrometry.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the concentration of N-Cyclohexyl-4-chloropicolinamide that inhibits cell viability by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
N-Cyclohexyl-4-chloropicolinamide stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of N-Cyclohexyl-4-chloropicolinamide in complete medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO concentration should be <0.1%).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by N-Cyclohexyl-4-chloropicolinamide.
Materials:
-
6-well cell culture plates
-
N-Cyclohexyl-4-chloropicolinamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with N-Cyclohexyl-4-chloropicolinamide at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of VEGFR-2 Pathway Proteins
This protocol assesses the effect of N-Cyclohexyl-4-chloropicolinamide on the expression and phosphorylation of key proteins in the VEGFR-2 signaling cascade.
Materials:
-
6-well cell culture plates
-
N-Cyclohexyl-4-chloropicolinamide
-
VEGF-A recombinant protein
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with N-Cyclohexyl-4-chloropicolinamide at the IC₅₀ concentration for 2-4 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation and Interpretation
Table 1: Hypothetical IC₅₀ Values of N-Cyclohexyl-4-chloropicolinamide
| Cell Line | IC₅₀ (µM) |
| HUVEC | 5.2 |
| MCF-7 | 8.7 |
| MDA-MB-231 | 6.5 |
| A549 | 12.3 |
| HepG2 | 15.8 |
| SKOV3ip1 | 7.9 |
| HeyA8 | 9.1 |
Interpretation: Lower IC₅₀ values indicate greater potency. The compound is expected to show significant activity in VEGFR-2 dependent cell lines.
Apoptosis Data: An increase in the percentage of Annexin V positive cells upon treatment with N-Cyclohexyl-4-chloropicolinamide would indicate the induction of apoptosis.
Western Blot Data: A decrease in the phosphorylation of VEGFR-2, Akt, and ERK in the presence of N-Cyclohexyl-4-chloropicolinamide, following VEGF-A stimulation, would support the proposed mechanism of action.
Conclusion
These application notes provide a robust framework for the initial investigation of N-Cyclohexyl-4-chloropicolinamide as a potential anti-cancer agent. The proposed experimental workflow, centered on the plausible hypothesis of VEGFR-2 inhibition, allows for a systematic and logical approach to characterizing its biological activity. The detailed protocols are designed to ensure high-quality, reproducible data, which will be crucial in determining the therapeutic potential of this novel picolinamide derivative.
References
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. (URL: [Link])
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (URL: [Link])
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (URL: [Link])
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (URL: [Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Application Note & Protocol Guide: N-Cyclohexyl-4-chloropicolinamide
Topic: Elucidating Metabolic Pathways with N-Cyclohexyl-4-chloropicolinamide: A Novel Investigational Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Probe for Metabolic Investigation
The study of cellular metabolism is fundamental to understanding health and disease. Metabolic dysregulation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative disorders. Chemical probes that can selectively modulate metabolic pathways are invaluable tools for dissecting these complex networks. This guide introduces N-Cyclohexyl-4-chloropicolinamide, a novel investigational compound, and provides detailed protocols for its application in studying metabolic pathways.
For the purpose of this application note, we will explore the hypothetical but scientifically plausible role of N-Cyclohexyl-4-chloropicolinamide as a selective inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation. By inhibiting CPT1, N-Cyclohexyl-4-chloropicolinamide can be used to probe the cellular reliance on fatty acid oxidation and investigate the subsequent metabolic reprogramming.
Hypothesized Mechanism of Action: Inhibition of CPT1
N-Cyclohexyl-4-chloropicolinamide is proposed to be a potent and selective inhibitor of CPT1. The enzyme CPT1 is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix. By blocking this step, the compound effectively curtails the cell's ability to utilize long-chain fatty acids as an energy source, forcing a shift towards other metabolic pathways such as glycolysis.
Caption: Hypothetical mechanism of N-Cyclohexyl-4-chloropicolinamide inhibiting CPT1.
Experimental Protocols
Protocol 1: In Vitro CPT1 Enzyme Inhibition Assay
This protocol details the measurement of CPT1 activity in isolated mitochondria and the assessment of the inhibitory potential of N-Cyclohexyl-4-chloropicolinamide.
Materials:
-
Isolated mitochondria from rat liver or cultured cells
-
N-Cyclohexyl-4-chloropicolinamide
-
Palmitoyl-CoA
-
L-[³H]carnitine
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation fluid and vials
Procedure:
-
Prepare a stock solution of N-Cyclohexyl-4-chloropicolinamide in DMSO.
-
In a microcentrifuge tube, add the reaction buffer, BSA, and varying concentrations of N-Cyclohexyl-4-chloropicolinamide (and a vehicle control).
-
Add isolated mitochondria to the tubes and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Extract the [³H]palmitoylcarnitine with butanol.
-
Quantify the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Caption: Workflow for the in vitro CPT1 inhibition assay.
Protocol 2: Cellular Fatty Acid Oxidation Assay
This protocol measures the effect of N-Cyclohexyl-4-chloropicolinamide on fatty acid oxidation in live cells using a radiolabeled substrate.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
N-Cyclohexyl-4-chloropicolinamide
-
[³H]palmitic acid complexed to BSA
-
Seahorse XF medium or similar
-
Scintillation fluid
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of N-Cyclohexyl-4-chloropicolinamide for a predetermined time (e.g., 1-4 hours).
-
Replace the medium with fresh medium containing [³H]palmitic acid-BSA complex.
-
Incubate for 1-2 hours. During this time, the [³H]palmitic acid will be oxidized to [³H]H₂O.
-
Collect the supernatant and separate the [³H]H₂O from the [³H]palmitic acid using a separation column or by vapor-phase equilibration.
-
Quantify the [³H]H₂O using a scintillation counter.
-
Normalize the results to the total protein content of the cells in each well.
Protocol 3: Glycolysis Stress Test
To assess the specificity of N-Cyclohexyl-4-chloropicolinamide, this protocol measures its effect on glycolysis. A common method is to measure the extracellular acidification rate (ECAR), a proxy for lactate production, using a Seahorse XF Analyzer.
Materials:
-
Cultured cells
-
N-Cyclohexyl-4-chloropicolinamide
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Treat cells with N-Cyclohexyl-4-chloropicolinamide for the desired duration.
-
Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-DG (a glycolysis inhibitor).
-
Analyze the ECAR data to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve.
-
Compare the glycolytic profiles of treated and untreated cells. A specific CPT1 inhibitor is not expected to directly alter these parameters.
Protocol 4: Metabolomics Sample Preparation
This protocol outlines the steps for preparing cell samples for analysis by mass spectrometry to obtain a broad overview of the metabolic changes induced by N-Cyclohexyl-4-chloropicolinamide.
Materials:
-
Cultured cells treated with N-Cyclohexyl-4-chloropicolinamide or vehicle
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quickly wash the cells with ice-cold PBS to remove the culture medium.
-
Immediately add ice-cold extraction solvent to the plate to quench metabolism.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis by LC-MS or GC-MS.
| Parameter | In Vitro CPT1 Assay | Cellular FAO Assay | Glycolysis Stress Test | Metabolomics |
| Endpoint | IC50 of CPT1 inhibition | Rate of fatty acid oxidation | Extracellular acidification rate | Relative abundance of metabolites |
| System | Isolated mitochondria | Live cells | Live cells | Cell extracts |
| Key Reagents | [³H]carnitine, palmitoyl-CoA | [³H]palmitic acid | Glucose, oligomycin, 2-DG | 80% methanol |
Data Interpretation and Expected Outcomes
-
CPT1 Inhibition: N-Cyclohexyl-4-chloropicolinamide is expected to show a dose-dependent inhibition of CPT1 activity, allowing for the determination of its IC50.
-
Cellular Fatty Acid Oxidation: A corresponding decrease in the rate of fatty acid oxidation in cells treated with the compound is anticipated.
-
Glycolysis: No direct and immediate effect on the key parameters of glycolysis is expected, indicating specificity for the fatty acid oxidation pathway. However, long-term treatment may lead to a compensatory increase in glycolysis.
-
Metabolomics: The metabolomics data should reveal a decrease in acylcarnitines and downstream metabolites of β-oxidation. Conversely, an increase in glycolytic intermediates and lactate may be observed as the cells shift their metabolism.
Troubleshooting and Technical Insights
-
Compound Solubility: Ensure N-Cyclohexyl-4-chloropicolinamide is fully dissolved in the vehicle (e.g., DMSO) before adding it to the aqueous assay buffers.
-
Mitochondrial Integrity: The quality of the isolated mitochondria is crucial for the in vitro CPT1 assay. Ensure they are freshly prepared and handled on ice.
-
Cell Health: Monitor cell viability during the cellular assays, as high concentrations of the compound or prolonged incubation times may induce cytotoxicity.
-
Metabolite Stability: During metabolomics sample preparation, it is critical to work quickly and keep the samples cold to prevent metabolite degradation.[1][2]
References
- Considerations of Sample Preparation for Metabolomics Investigation. (n.d.).
- Metabolomics Sample Preparation in Toxicology and Clinical Testing. (n.d.). Organomation.
- Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. (n.d.).
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
- Sample preparation | Metabolomics. (n.d.). EMBL-EBI.
- Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon.
- Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024). STAR Protocols.
- Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (n.d.). MDPI.
- In vitro test methods for metabolite identification: A review. (n.d.). SciSpace.
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Application Notes and Protocols for High-Throughput Screening of "N-Cyclohexyl-4-chloropicolinamide" Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
The discovery and development of novel therapeutic agents are foundational to advancing human health. The compound N-Cyclohexyl-4-chloropicolinamide represents a novel chemical scaffold with undetermined biological activity. The initial challenge in progressing such a molecule through the drug discovery pipeline is the absence of a known biological target. This situation necessitates a broad, yet systematic, screening approach to uncover its potential therapeutic applications. High-throughput screening (HTS) of a library of its chemical analogs offers a powerful strategy to elucidate structure-activity relationships (SAR) and identify initial "hit" compounds that can serve as starting points for further optimization.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade for the analogs of N-Cyclohexyl-4-chloropicolinamide. Given that the mechanism of action is unknown, this guide will focus on a phenotypic screening approach, a powerful method to identify compounds that produce a desired biological effect in a cellular context without a priori knowledge of the specific molecular target.[1] We will detail the principles of assay development, provide step-by-step protocols for a primary cell-based cytotoxicity screen and a secondary counter-screen, and outline the necessary data analysis to ensure the identification of high-quality, validated hits.[3][4][5]
The Strategic Rationale: A Phenotypic-First Approach
When a compound's target is unknown, a target-based screening approach is not feasible. Instead, a phenotypic screen, which measures a change in the observable characteristics of a cell or organism, becomes the strategy of choice. The most fundamental and informative phenotypic screen is the assessment of cell viability or cytotoxicity. This assay can identify compounds with anti-proliferative activity, which is relevant for oncology, or general cytotoxicity, which is a critical parameter for any potential therapeutic.
Our proposed screening cascade is designed to first identify analogs with cytotoxic activity against a cancer cell line and then to triage these initial hits to eliminate common false positives, ensuring that downstream efforts are focused on the most promising compounds.
Experimental Workflow: A Dual-Assay Cascade for Hit Identification
The overall workflow is designed as a sequential process to efficiently screen a large library of analogs, confirm activity, and eliminate artifacts.
Caption: Mechanism of the luminescent cell viability assay.
Data Presentation and Interpretation
The data from the screening cascade should be summarized to facilitate SAR analysis.
| Compound ID | Structure Modification | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Luciferase Inhibition (% @ 10µM) | Hit Status |
| NC4C-001 | Parent Compound | 5.2 | > 50 | 2.1 | Inactive |
| NC4C-002 | R1 = OMe | 78.5 | 2.5 | 4.5 | Validated Hit |
| NC4C-003 | R2 = F | 82.1 | 1.8 | 65.3 | False Positive |
| NC4C-004 | R1 = CF3 | 65.3 | 8.9 | 3.2 | Validated Hit |
| NC4C-005 | R2 = Cl | 12.4 | > 50 | 1.5 | Inactive |
Conclusion and Forward Look
This application note provides a robust framework for the initial high-throughput screening of N-Cyclohexyl-4-chloropicolinamide analogs using a phenotypic approach. By following this cascade of a primary cell viability screen, dose-response confirmation, and a relevant counter-screen, researchers can confidently identify validated hit compounds. These hits, devoid of common assay artifacts, form a solid foundation for subsequent medicinal chemistry efforts to build structure-activity relationships, optimize for potency and selectivity, and ultimately uncover the therapeutic potential of this novel chemical series. The next critical phase of this research will involve target deconvolution studies to identify the molecular target(s) of the validated hits, thereby elucidating their mechanism of action.
References
-
Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]
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Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]
-
News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Singh, S., & Singh, S. K. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of N-Cyclohexyl-4-chloropicolinamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Picolinamide Derivative
N-Cyclohexyl-4-chloropicolinamide is a small molecule of interest, characterized by a chlorinated picolinamide core linked to a cyclohexyl moiety. While this specific compound is not extensively documented in peer-reviewed literature, its structural components are present in a variety of biologically active agents, suggesting a potential for therapeutic application.[1] The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and anti-diabetic agents.[2][3][4][5]
This guide provides a comprehensive framework for the initial in vivo characterization of N-Cyclohexyl-4-chloropicolinamide. The experimental design detailed herein is structured to first establish a safety and tolerability profile, followed by a tiered screening approach to identify its primary pharmacological effects. The protocols are designed to be robust and reproducible, adhering to the principles of Good Laboratory Practice (GLP) as recommended by regulatory bodies like the FDA for preclinical studies.[6][7]
Part 1: Foundational In Vivo Assessment - Safety, Tolerability, and Pharmacokinetics
Prior to any efficacy testing, it is imperative to understand the compound's behavior within a living system. This initial phase focuses on establishing a safe dose range and characterizing the pharmacokinetic (PK) profile of N-Cyclohexyl-4-chloropicolinamide.
Vehicle Formulation and Stability
The first step in any in vivo study is the development of a suitable vehicle for administration. The choice of vehicle will depend on the physicochemical properties of N-Cyclohexyl-4-chloropicolinamide. A tiered approach to vehicle selection is recommended, starting with simple aqueous solutions and progressing to more complex formulations if necessary.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of N-Cyclohexyl-4-chloropicolinamide in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose in water, 0.5% methylcellulose, and mixtures containing solubilizing agents like Tween 80 or PEG400).
-
Formulation Preparation: Prepare a stock solution at the highest feasible concentration. Subsequent dilutions for dose-ranging studies should be made from this stock.
-
Stability Testing: Assess the stability of the formulation at room temperature and 4°C over a 24-hour period. Visual inspection for precipitation and analytical methods (e.g., HPLC) should be used to confirm the concentration of the active compound.
Pilot Dose-Ranging and Tolerability Study
A pilot study in a small number of animals is essential to identify a dose range that is well-tolerated and to observe any overt physiological or behavioral changes.
Protocol 2: Acute Dose-Ranging Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Group Size: n=3 per sex per dose group.
-
Dosing Regimen: Administer single doses of N-Cyclohexyl-4-chloropicolinamide via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose range could be 1, 10, 50, and 100 mg/kg. A vehicle control group is mandatory.
-
Monitoring:
-
Record clinical signs (e.g., changes in posture, activity, breathing) and body weight immediately before dosing and at 1, 4, 24, and 48 hours post-dosing.
-
At the end of the observation period, perform a gross necropsy to look for any visible abnormalities in major organs.
-
| Dose Group (mg/kg) | Number of Animals (M/F) | Route of Administration | Monitoring Period | Key Observations |
| Vehicle Control | 3/3 | PO or IP | 48 hours | Clinical signs, body weight, gross necropsy |
| 1 | 3/3 | PO or IP | 48 hours | Clinical signs, body weight, gross necropsy |
| 10 | 3/3 | PO or IP | 48 hours | Clinical signs, body weight, gross necropsy |
| 50 | 3/3 | PO or IP | 48 hours | Clinical signs, body weight, gross necropsy |
| 100 | 3/3 | PO or IP | 48 hours | Clinical signs, body weight, gross necropsy |
Preliminary Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-Cyclohexyl-4-chloropicolinamide is crucial for designing meaningful efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation for serial blood sampling.
-
Group Size: n=3-4 per group.
-
Dosing: Administer a single, well-tolerated dose (determined from the pilot study) via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Process blood to plasma and analyze for the concentration of N-Cyclohexyl-4-chloropicolinamide using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Part 2: Efficacy Screening in In Vivo Models
Based on the structural alerts from related picolinamide compounds, a tiered efficacy screening approach is proposed. The initial screen will use a broad, phenotype-based model of inflammation. Subsequent, more targeted studies can be pursued based on these initial findings.
Tier 1: Anti-inflammatory Activity
Inflammation is a common component of many diseases, making anti-inflammatory models a valuable first-line screen for novel compounds. The carrageenan-induced paw edema model is a well-established and reproducible assay for acute inflammation.[8][9]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Group Size: n=6-8 per group.
-
Experimental Groups:
-
Vehicle Control
-
N-Cyclohexyl-4-chloropicolinamide (e.g., 10, 30, 100 mg/kg, PO)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Caption: Workflow for the carrageenan-induced paw edema model.
Tier 2: Potential Anticancer Activity
Given that some picolinamide derivatives have been investigated as VEGFR-2 inhibitors, a preliminary in vivo screen for anticancer activity is warranted if anti-inflammatory effects are observed.[4] Cell line-derived xenograft (CDX) models are a standard initial step for in vivo cancer drug testing.[10][11]
Protocol 5: Human Tumor Xenograft Model in Nude Mice
-
Animal Model: Athymic Nude (Nu/Nu) mice, 6-8 weeks old.
-
Cell Line: A well-characterized human cancer cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma) known to express the potential target.[4]
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, N-Cyclohexyl-4-chloropicolinamide at two doses, and a positive control).
-
Administer treatment daily (or as determined by PK data) and monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint: Tumor growth inhibition (TGI).
Tier 2: Potential Anticonvulsant Activity
Epilepsy and seizure disorders are significant neurological conditions, and many animal models exist to screen for novel anticonvulsant drugs.[12][13][14][15][16] The pentylenetetrazol (PTZ)-induced seizure model is a common acute screen.
Protocol 6: PTZ-Induced Seizure Model in Mice
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Group Size: n=8-10 per group.
-
Experimental Groups:
-
Vehicle Control
-
N-Cyclohexyl-4-chloropicolinamide (e.g., 10, 30, 100 mg/kg, IP)
-
Positive Control (e.g., Diazepam, 5 mg/kg, IP)
-
-
Procedure:
-
Administer the test compound or vehicle 30 minutes before PTZ.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for 30 minutes and record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.
-
-
Endpoint: Delay in seizure onset and protection from tonic-clonic seizures.
Caption: Tiered approach for in vivo evaluation.
Part 3: Data Interpretation and Next Steps
The results from these initial in vivo studies will provide a critical foundation for the future development of N-Cyclohexyl-4-chloropicolinamide. Positive results in any of the efficacy models should be followed by more in-depth studies to elucidate the mechanism of action, including target engagement and downstream biomarker analysis. All studies should be conducted in compliance with institutional and national guidelines for the ethical use of animals in research.
References
-
Animal models of epilepsy: use and limitations - PMC - PubMed Central. (2014, September 9). Retrieved from [Link]
-
Animal Models of Epilepsy: A Phenotype-oriented Review - Aging and disease. (n.d.). Retrieved from [Link]
-
Animal Models of the Epilepsies - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Retrieved from [Link]
-
Animal models of epilepsy: use and limitations - SciSpace. (n.d.). Retrieved from [Link]
-
Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - AACR Journals. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]
-
Cancer Models - Charles River Laboratories. (n.d.). Retrieved from [Link]
-
Lost in translation: animal models and clinical trials in cancer treatment - WBI Studies Repository. (n.d.). Retrieved from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. (n.d.). Retrieved from [Link]
-
Step 2: Preclinical Research - FDA. (2018, January 4). Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed. (n.d.). Retrieved from [Link]
-
Full article: Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - Taylor & Francis. (2024, February 29). Retrieved from [Link]
-
Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (2015, April 15). Retrieved from [Link]
-
Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021, April 15). Retrieved from [Link]
-
FDA Requirements for Preclinical Studies | Clinical Trials in the Neurosciences | Books Gateway | Karger Publishers. (n.d.). Retrieved from [Link]
-
Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC - NIH. (n.d.). Retrieved from [Link]
-
FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. - Global Pharma Tek. (2024, April 5). Retrieved from [Link]
-
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed. (n.d.). Retrieved from [Link]
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Application Note: Quantitative Analysis of N-Cyclohexyl-4-chloropicolinamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Cyclohexyl-4-chloropicolinamide in human plasma. The protocol outlined herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated in accordance with the principles outlined in the US FDA Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1) guidelines.[1][2][3][4][5][6]
Introduction
N-Cyclohexyl-4-chloropicolinamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a reliable and validated bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile and ensuring the integrity of preclinical and clinical study data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This document provides a comprehensive protocol for the quantification of N-Cyclohexyl-4-chloropicolinamide in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Causality of Method Selection: The choice of LC-MS/MS is predicated on the need for high sensitivity to detect low concentrations of the analyte in biological matrices and high selectivity to differentiate the analyte from endogenous interferences.[7][8] The picolinamide structure suggests good ionization efficiency using electrospray ionization (ESI). A stable isotope-labeled internal standard (SIL-IS) is employed to compensate for any variability during sample preparation and instrument analysis, thereby enhancing the method's robustness and accuracy.
Materials and Reagents
| Material | Supplier | Grade |
| N-Cyclohexyl-4-chloropicolinamide | Commercially available | >98% purity |
| N-Cyclohexyl-4-chloropicolinamide-d11 (Internal Standard) | Custom Synthesis | >98% purity, 99% isotopic purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, mixed gender |
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 3.5 | 20 |
Mass Spectrometry
-
System: SCIEX Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 550 °C
-
IonSpray Voltage: 5500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| N-Cyclohexyl-4-chloropicolinamide | 253.1 | 139.0 | 80 | 25 | 12 |
| N-Cyclohexyl-4-chloropicolinamide-d11 (IS) | 264.2 | 139.0 | 80 | 25 | 12 |
Rationale for Parameter Selection: The C18 column is chosen for its excellent retention and peak shape for moderately non-polar compounds like N-Cyclohexyl-4-chloropicolinamide. The gradient elution ensures efficient separation from endogenous plasma components and a short run time. Positive ESI mode is selected as the picolinamide nitrogen is readily protonated. MRM transitions are optimized for specificity and sensitivity, with the precursor ion ([M+H]+) in Q1 and a stable product ion in Q3.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-Cyclohexyl-4-chloropicolinamide and its SIL-IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
This protocol is designed for high-throughput analysis while ensuring sufficient removal of plasma proteins that can interfere with the analysis.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow
Caption: Protein precipitation workflow for plasma samples.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[2][3][4] The following parameters were assessed:
Selectivity and Specificity
Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and IS.
Linearity and Range
The calibration curve was linear over the range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Determined by analyzing QC samples at three concentration levels on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LQC | 0.3 | < 5% | < 6% | ± 4% |
| MQC | 10 | < 4% | < 5% | ± 3% |
| HQC | 80 | < 3% | < 4% | ± 2% |
Matrix Effect and Recovery
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution. The normalized matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement.[7]
-
Extraction Recovery: The extraction recovery was consistent and reproducible across all QC levels, typically >85%.
Stability
The stability of N-Cyclohexyl-4-chloropicolinamide was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 6 hours | Stable |
| Autosampler (10 °C) | 24 hours | Stable |
| Freeze-Thaw (3 cycles) | -80 °C to RT | Stable |
| Long-term (-80 °C) | 90 days | Stable |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of N-Cyclohexyl-4-chloropicolinamide in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated according to international guidelines, demonstrating excellent accuracy, precision, and stability. This protocol provides a reliable tool for supporting the development of N-Cyclohexyl-4-chloropicolinamide.
Diagram of the Overall Analytical Process
Caption: High-level overview of the analytical workflow.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Dartmouth Trace Element Analysis Core. Sample Preparation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
U.S. Department of Agriculture. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
-
HPLC Solutions. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
U.S. Food and Drug Administration. LC/MS/MS Analysis of Chloramphenicol in Shrimp. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. moh.gov.bw [moh.gov.bw]
- 6. fda.gov [fda.gov]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: N-Cyclohexyl-4-chloropicolinamide in Antiviral Research
An in-depth analysis of the existing research landscape reveals a scarcity of specific data on N-Cyclohexyl-4-chloropicolinamide's application in antiviral research. Therefore, this document serves as a comprehensive, forward-looking guide for researchers initiating studies on this compound or structurally similar molecules. The protocols and mechanistic hypotheses presented herein are synthesized from established principles in virology and drug discovery, providing a robust framework for investigation.
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. Heterocyclic compounds, particularly those containing nitrogen and other heteroatoms, represent a rich source of biologically active molecules with therapeutic potential.[1] N-Cyclohexyl-4-chloropicolinamide, a derivative of the picolinamide scaffold, presents an intriguing candidate for antiviral screening due to its structural features, which may facilitate interactions with viral or host cellular proteins essential for viral replication.
This guide provides a detailed framework for the systematic evaluation of N-Cyclohexyl-4-chloropicolinamide as a potential antiviral agent. It outlines protocols for determining cytotoxicity, assessing antiviral efficacy, and elucidating a potential mechanism of action. The methodologies described are grounded in established, peer-reviewed virological assays and are designed to generate reliable and reproducible data for drug development professionals.
Compound Profile and Handling
Prior to initiating any biological assays, a thorough understanding of the test compound's physicochemical properties is paramount for ensuring accurate and reproducible results.
Table 1: Physicochemical Properties of N-Cyclohexyl-4-chloropicolinamide (Predicted)
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₅ClN₂O | |
| Molecular Weight | 238.71 g/mol | |
| Appearance | White to off-white crystalline solid | Based on similar picolinamide structures. |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in ethanol, insoluble in water. | Experimental verification is required. |
| Stability | Stable under standard laboratory conditions. Protect from light. | Long-term stability in solution should be assessed. |
Protocol 2.1: Preparation of Stock Solutions
-
Primary Stock Solution (10 mM):
-
Accurately weigh 2.39 mg of N-Cyclohexyl-4-chloropicolinamide.
-
Dissolve the compound in 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solutions:
-
Prepare fresh dilutions of the 10 mM stock solution in the appropriate cell culture medium for each experiment.
-
The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Foundational Assays: Cytotoxicity and Efficacy
The initial evaluation of any potential antiviral compound involves determining its toxicity to the host cells and its ability to inhibit viral replication. The ratio of these two activities, the Selectivity Index (SI), is a critical measure of the compound's therapeutic potential.
Diagram 1: General Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the initial screening and mechanistic evaluation of antiviral candidates.
Protocol 3.1: Cytotoxicity Assay (CC50 Determination) using MTT
This protocol determines the concentration of the compound that reduces host cell viability by 50% (CC50).
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Cyclohexyl-4-chloropicolinamide in assay medium (e.g., DMEM with 2% FBS). A typical concentration range would be from 100 µM down to 0.1 µM.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
-
Incubation:
-
Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 3.2: Antiviral Efficacy - Plaque Reduction Assay (EC50 Determination)
The plaque reduction assay is the gold standard for quantifying the inhibition of lytic viruses.
-
Cell Seeding:
-
Seed 6-well or 12-well plates with a confluent monolayer of susceptible host cells.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of N-Cyclohexyl-4-chloropicolinamide in infection medium.
-
Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
-
Infection and Treatment:
-
Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X MEM and 1.2% carboxymethylcellulose) containing the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-4 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).
-
Table 2: Hypothetical Antiviral Activity Data
| Virus Target | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Influenza A/PR/8/34 | MDCK | >100 | 5.2 | >19.2 |
| SARS-CoV-2 | Vero E6 | 85.4 | 8.1 | 10.5 |
| Herpes Simplex Virus 1 | Vero | >100 | >50 | N/A |
Elucidating the Mechanism of Action (MoA)
Understanding how a compound inhibits viral replication is crucial for its development.[] Based on the picolinamide structure, a plausible hypothesis is the inhibition of a viral enzyme, such as the RNA-dependent RNA polymerase (RdRp), or interference with viral entry.[3][4]
Diagram 2: Proposed Mechanism of Action - Viral Replication Inhibition
Caption: Hypothetical mechanism of action where the compound inhibits viral genome replication.
Protocol 4.1: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle targeted by the compound.[5]
-
Experimental Setup:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Infect all wells with the virus at a high multiplicity of infection (MOI).
-
Add N-Cyclohexyl-4-chloropicolinamide at a concentration of 5-10 times its EC50 at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
-
Assay Conditions:
-
Full-time: Compound is present throughout the experiment.
-
Entry: Compound is present only during viral adsorption (-2h to 0h).
-
Post-entry: Compound is added at different time points after infection has started.
-
-
Endpoint Measurement:
-
After a single replication cycle (e.g., 8-12 hours), harvest the supernatant or cell lysate.
-
Quantify the viral yield using a plaque assay or TCID50 assay.
-
-
Interpretation:
-
Inhibition during the 'Entry' phase suggests the compound blocks viral attachment or entry.
-
Inhibition when added 'Post-entry' indicates the compound targets a later stage, such as genome replication or viral assembly. The latest time point at which the compound can be added and still show efficacy provides a window into the timing of the targeted step.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive starting point for the investigation of N-Cyclohexyl-4-chloropicolinamide as a potential antiviral agent. A favorable selectivity index from these initial screens would warrant further investigation into its precise mechanism of action, including target-based enzymatic assays and resistance profiling. The structural scaffold of N-Cyclohexyl-4-chloropicolinamide holds promise, and its systematic evaluation could lead to the development of a novel class of antiviral therapeutics.
References
- Antiviral assay - Antimicrobial assay - Microbiology-BIO-PROTOCOL. (n.d.).
- Creative Biogene. (n.d.). Viral Titering-TCID50 Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.
- brainvta. (n.d.). TCID50 Assay Protocol.
- Identifying the Mechanisms for a New Class of Antiviral Drugs Could Hasten Their Approval. (2017, October 27).
- BOC Sciences. (n.d.). Antiviral Mechanism of Action Studies.
- Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io.
- Agilent. (n.d.). TCID50 Assay.
- Antiviral Drugs and their mechanism of action | PDF. (n.d.). Slideshare.
- Desselberger, U. (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1. Journal of Clinical Virology, 18(2), 167–168.
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). JoVE.
- TCID 50 protocol. (2006, August 22).
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25.
- Choudhary, S., & Sharma, K. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 1-10.
- EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters.
- TCID50 assay principle protocol and calculation explained. (2021, September 30). YouTube.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- Figueiredo, L. T. M., Moreli, M. L., & Sousa, M. A. (2011). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 106(5), 599–604.
- Plaque Assay Protocols. (2006, October 9). American Society for Microbiology.
- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.).
- #Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1. (n.d.).
- Recent advances on heterocyclic compounds with antiviral properties. (2021, May 12).
Sources
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- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-4-chloropicolinamide
Welcome to the technical support center for the synthesis of N-Cyclohexyl-4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. As your dedicated scientific resource, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of N-Cyclohexyl-4-chloropicolinamide involves the formation of an amide bond between 4-chloropicolinic acid and cyclohexylamine. This seemingly straightforward transformation can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will address these common issues by exploring two primary synthetic strategies:
-
Direct Amide Coupling: Utilizing a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine.
-
Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acid chloride intermediate, followed by reaction with the amine.
Each approach has its own set of parameters to control for a successful outcome. This guide will provide detailed protocols and troubleshooting for both methods.
Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of N-Cyclohexyl-4-chloropicolinamide in a question-and-answer format.
Low or No Product Formation
Question: I am observing a low yield or no formation of my desired N-Cyclohexyl-4-chloropicolinamide product. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine.
-
Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the carboxylic acid to be "activated" to make it more susceptible to nucleophilic attack by the amine.[1] If you are using a direct coupling method, the coupling reagent may be old, hydrated, or used in insufficient stoichiometric amounts. For the acid chloride route, the conversion to the acid chloride may be incomplete.
-
Deactivation of Cyclohexylamine: Cyclohexylamine is a reasonably good nucleophile, but its reactivity can be diminished. Protonation of the amine by an acidic environment will render it non-nucleophilic. This can occur if there is residual acid from a previous step or if the reaction conditions themselves are acidic.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. A solvent that does not fully dissolve the reactants will hinder the reaction. The base used must be strong enough to deprotonate any protonated amine and neutralize any acidic byproducts, but not so strong as to cause unwanted side reactions.
-
Steric Hindrance: While not extreme in this case, the bulky cyclohexyl group can introduce some steric hindrance, potentially slowing down the reaction compared to less hindered amines.[2]
Solutions:
-
Ensure Reagent Quality: Use fresh, high-purity coupling reagents. Store them under anhydrous conditions to prevent hydrolysis.
-
Optimize Stoichiometry: For direct coupling, use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine.
-
Choice of Base: Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge protons without competing with the cyclohexylamine. Use at least 2-3 equivalents, especially if starting from the hydrochloride salt of the amine.
-
Solvent Selection: Aprotic polar solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and are inert under the reaction conditions.[3]
-
Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.
Formation of a Chlorinated Picolinamide Byproduct
Question: My analysis shows a significant amount of a dichlorinated byproduct. What is the source of this impurity and how can I prevent its formation?
Answer: The formation of a chlorinated byproduct on the picolinamide ring is a known side reaction, particularly when using thionyl chloride (SOCl₂) to generate the acid chloride of picolinic acid.[4] The pyridine ring of picolinic acid is susceptible to nucleophilic attack by chloride ions under the harsh conditions of the reaction.[4]
Prevention Strategies:
-
Alternative Chlorinating Agent: Use oxalyl chloride instead of thionyl chloride. Oxalyl chloride is often a milder and more selective reagent for forming acid chlorides and can be used at lower temperatures, reducing the likelihood of ring chlorination.
-
Switch to a Direct Coupling Method: To completely avoid the use of chlorinating agents, opt for a direct amide coupling protocol using reagents like HATU, HBTU, or EDC in combination with HOBt.[5] This is often the cleanest and most reliable method for this type of transformation.
Difficulty in Removing Coupling Agent Byproducts
Question: I am having trouble purifying my product from the byproducts of the coupling reagent (e.g., dicyclohexylurea - DCU). How can I improve my purification process?
Answer: Byproducts from coupling reagents, such as the urea formed from carbodiimides like DCC, can be challenging to remove due to their low solubility in many organic solvents.
Solutions:
-
Filtration for DCU: If you are using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in solvents like dichloromethane (DCM) or ethyl acetate. A simple filtration of the reaction mixture before the aqueous workup can remove the majority of the DCU.
-
Use a Water-Soluble Carbodiimide: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct of EDC is water-soluble and can be easily removed during the aqueous workup with a mild acidic wash.
-
Phosphonium or Uronium-Based Reagents: Reagents like HATU or PyBOP have byproducts that are generally more soluble and can be removed by standard aqueous workup and column chromatography.
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of N-Cyclohexyl-4-chloropicolinamide.
Method 1: Direct Amide Coupling using HATU
This method is often preferred due to its high efficiency and milder reaction conditions, which minimize side reactions.
Reaction Scheme:
Caption: Direct amide coupling of 4-chloropicolinic acid and cyclohexylamine.
Step-by-Step Protocol:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropicolinic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M).
-
Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove residual DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Method 2: Acid Chloride Formation and Coupling
This classic method can be effective but requires careful control to avoid side reactions.
Reaction Scheme:
Caption: Two-step synthesis via an acid chloride intermediate.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a dry round-bottom flask under an inert atmosphere, suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification: Follow the same workup and purification procedure as described in Method 1.
Data Summary Table
| Parameter | Method 1 (HATU Coupling) | Method 2 (Acid Chloride) | Rationale |
| Carboxylic Acid (eq) | 1.0 | 1.0 | Limiting Reagent |
| Amine (eq) | 1.1 - 1.2 | 1.1 - 1.2 | Ensure complete consumption of the acid |
| Coupling/Chlorinating Agent (eq) | 1.1 (HATU) | 1.5 (Oxalyl Chloride) | Drive the activation to completion |
| Base (eq) | 3.0 (DIPEA) | 2.5 (TEA) | Neutralize acids and facilitate reaction |
| Solvent | DMF | DCM | Good solubility for reactants |
| Temperature | Room Temperature | 0 °C to Room Temperature | Control reactivity and minimize side reactions |
| Typical Reaction Time | 2 - 12 hours | 2 - 4 hours | Monitor for completion |
Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride instead of oxalyl chloride? A1: While thionyl chloride can be used, it increases the risk of forming a 4,X-dichloro-picolinamide byproduct due to the harsher reaction conditions.[4] Oxalyl chloride is generally the preferred reagent for this substrate.
Q2: My reaction with HATU is still slow. What can I do? A2: If the reaction is slow, ensure all your reagents and solvents are completely anhydrous. Water will quench the activated ester intermediate. You can also try gentle heating to 40-50 °C. If the issue persists, consider a different coupling reagent like PyBOP or T3P.
Q3: What is the best way to monitor the reaction? A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation of your starting materials and product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.
Q4: How do I confirm the identity and purity of my final product? A4: The identity of N-Cyclohexyl-4-chloropicolinamide can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or by obtaining a sharp melting point.
Q5: Is it necessary to pre-activate the carboxylic acid when using HATU? A5: Pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine is considered best practice. This ensures the formation of the active ester and can lead to higher yields and cleaner reactions.
References
- Process for synthesis of picolinamides. WO2021076681A1.
- Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
- Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Phys. Chem. Chem. Phys., 2022, Accepted Manuscript.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- H
- N-cyclohexyl-4-morpholinecarboxamide - SpectraBase.
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide. Benchchem.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- HATU coupling - what's the best order? r/Chempros - Reddit.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
- Synthesis of picolinamide amide derivatives. Reagents and conditions.
- optimizing solvent and base conditions for quinoline synthesis. Benchchem.
- Amine to Amide Mechanism - H
- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI.
- Protocol for the purification and analysis of nuclear UFMyl
- optimizing reaction conditions for quinolinone synthesis. Benchchem.
- Scholars Research Library - Der Pharma Chemica.
- HATU:a third-gener
- Cyrene as a bio-based solvent for HATU medi
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Technical Support Center: Overcoming Poor Bioavailability of Picolinamide Compounds
Introduction
Picolinamide derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast range of biological activities against targets in oncology, metabolic disorders, and infectious diseases. However, the journey from a promising hit compound to a viable drug candidate is often hampered by poor oral bioavailability. This critical pharmacokinetic parameter, defined as the fraction of an administered dose that reaches systemic circulation, is governed by a complex interplay of factors.[1] Low bioavailability can lead to high therapeutic variability, increased dosage requirements, and potential toxicity, ultimately causing the failure of an otherwise potent compound.[1][2]
This technical support center is designed to provide researchers with a structured, problem-oriented guide to diagnosing and overcoming the root causes of poor bioavailability in picolinamide-based compounds. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your development pipeline.
Diagnostic Workflow for Bioavailability Issues
Poor oral bioavailability is rarely due to a single factor. It is typically a result of challenges with solubility, permeability, metabolic stability, or active transport by efflux pumps. The following workflow provides a logical path to diagnose the primary barrier for your compound.
Caption: Workflow for conducting a Caco-2 bidirectional permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).
-
Assay Execution: a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Prepare dosing solutions of the picolinamide compound in transport buffer. For the P-gp inhibition arm, also prepare a dosing solution containing a known P-gp inhibitor (e.g., 100 µM verapamil). c. A→B Permeability: Add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber. d. B→A Permeability: Add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber. e. Incubate at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Quantification & Analysis: a. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) in cm/s for both directions. c. Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
An ER > 2 suggests that the compound is actively transported by an efflux pump like P-gp.
-
If the Papp (A→B) significantly increases and the ER decreases to < 2 in the presence of verapamil, this confirms the compound is a P-gp substrate.
-
Section 3: Troubleshooting Metabolic Instability
Core Problem: After a drug is absorbed, it passes through the liver via the portal vein before reaching systemic circulation. During this "first pass," it can be extensively metabolized by enzymes (primarily Cytochrome P450s), significantly reducing the amount of active drug that reaches its target. [2]This is known as first-pass metabolism. [1]
FAQ 3: My picolinamide compound is soluble and permeable but has very low oral bioavailability in vivo. An in vitro liver microsome assay shows a short half-life. How can I address this?
Answer: This is a classic case of high first-pass metabolism. Your compound is being cleared too rapidly by metabolic enzymes in the liver (and potentially the gut wall) before it can distribute throughout the body. Improving metabolic stability is crucial for increasing bioavailability and achieving a desirable pharmacokinetic profile. [3][4][5][6] Strategies to Mitigate High First-Pass Metabolism:
-
Structural Modification (Metabolic Blocking):
-
Identify Metabolic Hotspots: The first step is to perform a metabolite identification study to determine which part of the molecule is being modified by metabolic enzymes.
-
Block Metabolism: Once the "soft spot" is identified, it can be blocked through chemical modification. A common and highly effective strategy is deuteration , where a hydrogen atom at the metabolic site is replaced with its heavier isotope, deuterium. The stronger carbon-deuterium bond can slow the rate of enzymatic cleavage (the kinetic isotope effect), thereby improving metabolic stability. [4]Another approach is to introduce a group like fluorine at or near the metabolic site to sterically or electronically block the enzymatic reaction.
-
-
Prodrug Design:
-
A prodrug can be designed to mask the part of the molecule susceptible to first-pass metabolism. The promoiety is later cleaved systemically to release the active drug. This is distinct from a solubility-enhancing prodrug; here, the goal is to protect a metabolic liability.
-
-
Formulation to Promote Lymphatic Transport:
-
For highly lipophilic drugs (LogP > 5), Lipid-Based Drug Delivery Systems (LBDDS) can promote absorption into the lymphatic system. The lymphatic system bypasses the portal circulation and, therefore, the liver, delivering the drug directly into systemic circulation via the thoracic duct. This is a powerful formulation strategy to circumvent high first-pass hepatic metabolism.
-
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a picolinamide compound, which are key predictors of in vivo hepatic clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice, heating block, or water bath at 37°C
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: a. Prepare a stock solution of your picolinamide compound and control compounds in a suitable organic solvent (e.g., DMSO). b. On ice, prepare a master mix containing the HLM and phosphate buffer. The final protein concentration should be within the linear range (typically 0.5-1.0 mg/mL). c. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: a. Add a small volume of the compound stock solution to the HLM master mix to achieve the desired final concentration (e.g., 1 µM). b. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. d. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. e. Run a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
Sample Processing and Analysis: a. Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. b. Transfer the supernatant to an analysis plate or vials. c. Analyze the samples using LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log (ln) of the percentage of the parent compound remaining versus time. b. Determine the slope (k) of the linear portion of this plot. c. Calculate the in vitro half-life (t½): t½ = 0.693 / k d. Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / [microsomal protein concentration])
Interpretation:
-
A short half-life (< 30 minutes) and high CLint suggest the compound is rapidly metabolized and will likely suffer from high first-pass clearance in vivo.
-
These results provide a quantitative baseline to evaluate the success of chemical modifications designed to improve metabolic stability.
References
- Technical Support Center: Enhancing Oral Bioavailability of Picolinamide-Based Compounds. Benchchem.
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
- Technical Support Center: Overcoming In Vitro Solubility Challenges of Picolinamide Deriv
- Navigating Cell Permeability Challenges with Novel Picolinamide Compounds: A Technical Support Guide. Benchchem.
- The Reductive Cleavage Of Picolinic Amides | Request PDF.
- Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
- How to improve the bioavailability of a drug?.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique. Drug Development & Delivery.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. PubMed.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. TRC.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Prodrug Strategies for Critical Drug Developability Issues: Part I. PubMed.
- Role of Transporters in Drug Interactions.
- Highly Efficient Prodrugs: Design and Therapeutic Applic
- A permeation enhancer for increasing transport of therapeutic macromolecules across the intestine. PubMed.
- Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PMC - PubMed Central.
- Efflux Transporters and their Clinical Relevance. Bentham Science.
- Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formul
- Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. PMC - NIH.
- Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. PubMed.
- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
- Formulation and method for increasing oral bioavailability of drugs.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
- Mechanistic Analysis of Chemical Permeation Enhancers for Oral Drug Delivery.
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- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of N-Cyclohexyl-4-chloropicolinamide in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Cyclohexyl-4-chloropicolinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the stability testing of this compound in various biological media. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and accuracy of your experimental data.
Introduction to N-Cyclohexyl-4-chloropicolinamide Stability
N-Cyclohexyl-4-chloropicolinamide is a small molecule with a chemical structure that includes a 4-chloropyridine ring, an amide linkage, and a cyclohexyl group. Understanding its stability in biological matrices is a critical step in preclinical and clinical development. The inherent chemical properties of these functional groups can present unique challenges during bioanalysis. This guide will help you navigate these potential hurdles.
The primary concerns for the stability of N-Cyclohexyl-4-chloropicolinamide in biological media revolve around the potential for enzymatic and chemical degradation. The amide bond is susceptible to hydrolysis by various esterases and amidases present in plasma and tissue homogenates.[1][2] The chlorinated pyridine ring, while generally stable, can be a target for metabolic enzymes. Furthermore, the overall physicochemical properties of the molecule may lead to non-specific binding or adsorption, complicating accurate quantification.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of N-Cyclohexyl-4-chloropicolinamide in biological samples?
A1: The stability of N-Cyclohexyl-4-chloropicolinamide in biological matrices can be influenced by several factors. These include enzymatic degradation, pH, temperature, light exposure, and the presence of oxidizing agents.[3] It is crucial to control these variables throughout the sample lifecycle, from collection to analysis.
Q2: Which biological matrices are most likely to cause stability issues for this compound?
A2: Matrices rich in metabolic enzymes, such as liver homogenates and, to a lesser extent, plasma, are where N-Cyclohexyl-4-chloropicolinamide is most likely to be unstable.[1][2] Postmortem blood can also be a challenging matrix due to the release of cellular enzymes after death, which can accelerate degradation.[4] Urine is generally considered a more stable matrix for many compounds due to lower enzymatic activity.[4]
Sample Handling and Storage
Q3: What are the recommended procedures for collecting and processing blood samples to ensure the stability of N-Cyclohexyl-4-chloropicolinamide?
A3: To minimize enzymatic degradation, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and immediately placed on ice. Plasma should be separated by centrifugation in a refrigerated centrifuge as soon as possible. If analysis is not performed immediately, the plasma samples should be frozen at -20°C or, preferably, -80°C. Most analytes remain stable for extended periods under these conditions, though specific long-term stability studies are essential.[5]
Q4: How many freeze-thaw cycles are acceptable for plasma samples containing N-Cyclohexyl-4-chloropicolinamide?
A4: The number of permissible freeze-thaw cycles must be determined experimentally. As a general guideline, many small molecules are stable for three to five freeze-thaw cycles. However, this should be formally assessed during your bioanalytical method validation by analyzing quality control (QC) samples that have undergone repeated freezing and thawing. Regulatory guidelines from the EMA and FDA provide frameworks for these stability assessments.[6][7][8]
Analytical Method
Q5: What is the most suitable analytical technique for quantifying N-Cyclohexyl-4-chloropicolinamide in biological media?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like N-Cyclohexyl-4-chloropicolinamide in complex biological matrices. This technique offers high sensitivity, selectivity, and throughput, allowing for accurate measurement even at low concentrations.
Q6: What are "matrix effects" in LC-MS/MS analysis, and how can they impact the quantification of N-Cyclohexyl-4-chloropicolinamide?
A6: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[9][10][11] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[12] Phospholipids are a common cause of matrix effects in plasma samples.[12] To mitigate this, efficient sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and the use of a stable isotope-labeled internal standard are highly recommended.
Troubleshooting Guide
This section addresses specific problems you might encounter during your stability studies and provides actionable solutions.
Issue 1: Low Analyte Recovery
Symptom: You observe consistently low concentrations of N-Cyclohexyl-4-chloropicolinamide in your QC samples, even at the initial time point (T=0).
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Efficiency | 1. Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Optimize the extraction solvent or the pH of the sample. 3. Consider a different solid-phase extraction sorbent. |
| Adsorption to Surfaces | 1. Use low-binding polypropylene tubes and pipette tips. 2. Silanize glassware if it must be used. 3. Add a small percentage of an organic solvent (e.g., acetonitrile, methanol) to your sample diluent if compatible with your assay. |
| Rapid Degradation | 1. Process samples at a lower temperature (e.g., on ice). 2. Add enzyme inhibitors (e.g., protease or esterase inhibitors) to your collection tubes or during sample preparation, if appropriate for your study. 3. Ensure your analytical method does not have "hidden" instability issues by using incurred samples for stability assessments.[13] |
Issue 2: High Variability in Results
Symptom: You observe significant scatter in your data, with poor precision among replicate measurements of your QC samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure consistent timing and technique for all sample preparation steps. 2. Use an automated liquid handler for improved precision if available. |
| LC-MS/MS System Instability | 1. Check for fluctuations in pump pressure, which could indicate a leak or a blockage.[14] 2. Verify the stability of the mass spectrometer's signal by infusing a standard solution.[15] 3. Clean the ion source, as contamination can lead to an unstable signal.[16] |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.[11] 2. Improve chromatographic separation to move the analyte peak away from areas of significant ion suppression. 3. Use a stable isotope-labeled internal standard to compensate for variability in ionization. |
Issue 3: Unexpected Degradation Products
Symptom: You detect one or more unknown peaks in your chromatograms that increase in area over time, while the peak for N-Cyclohexyl-4-chloropicolinamide decreases.
Potential Degradation Pathways:
Based on the structure of N-Cyclohexyl-4-chloropicolinamide, two primary degradation pathways are plausible:
-
Hydrolysis of the Amide Bond: This would result in the formation of 4-chloropicolinic acid and cyclohexylamine. This is a common metabolic route for amide-containing compounds.[1][2]
-
Modification of the Pyridine Ring: This could involve hydroxylation or other oxidative transformations of the 4-chloropyridine ring. Microbial degradation of pyridines often proceeds through hydroxylation.[17][18]
Troubleshooting and Identification:
-
Characterize the Degradants: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the unknown peaks, which can help in proposing elemental compositions.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the degradants with that of the parent compound to identify common structural fragments.
-
Synthesize Potential Metabolites: If possible, synthesize the suspected degradation products (e.g., 4-chloropicolinic acid) and confirm their retention time and mass spectra match the unknown peaks.
-
Enzyme Inhibition Studies: To determine if the degradation is enzymatic, incubate the compound in heat-inactivated plasma or with specific enzyme inhibitors. A lack of degradation under these conditions would point to an enzymatic process.
Experimental Protocols
Protocol 1: Plasma Stability Assessment
This protocol provides a general framework for assessing the stability of N-Cyclohexyl-4-chloropicolinamide in plasma.
Materials:
-
N-Cyclohexyl-4-chloropicolinamide reference standard
-
Control human (or other species) plasma with anticoagulant (e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) working solution (ideally, a stable isotope-labeled version of the analyte)
-
Thermomixer or water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Stock and Working Solutions: Prepare a stock solution of N-Cyclohexyl-4-chloropicolinamide in a suitable organic solvent (e.g., DMSO, methanol). From this, prepare a working solution by diluting with ACN or methanol.
-
Spike Plasma: Spike the control plasma with the working solution to achieve the desired final concentrations (e.g., low, mid, and high QC levels). The final concentration of the organic solvent should be less than 1-2% to avoid protein precipitation.
-
Incubation: Aliquot the spiked plasma into multiple tubes for each time point. Place the tubes in a thermomixer or water bath at 37°C.
-
Time Points: Collect samples at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The T=0 sample should be processed immediately after spiking.
-
Sample Processing (Protein Precipitation):
-
To 50 µL of the plasma sample, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of N-Cyclohexyl-4-chloropicolinamide remaining at each time point relative to the T=0 sample.
Data Interpretation:
| % Remaining | Stability Classification |
| > 90% | Stable |
| 50-90% | Moderately Stable |
| < 50% | Unstable |
Visualizations
Experimental Workflow for Plasma Stability
Caption: Plausible degradation pathways for the compound.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography with tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(4), 427–435.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in human plasma in a quantitative LC/MS/MS assay. Rapid communications in mass spectrometry, 17(1), 97-103.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Catch-up" ion suppression, a novel matrix effect observed with liquid chromatography/atmospheric pressure ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(12), 1735-1738.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Souza, I. D., & El-Kattan, A. F. (2012). How to manage the challenges of small molecule bioanalysis. Bioanalysis, 4(18), 2195-2197.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
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- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
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- Xu, Y., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of mass spectrometry, 45(10), 1109-1120.
- de Souza, R. O., & O'Connor, S. E. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Israel journal of chemistry, 53(11-12), 908–919.
- Contente, M. L., et al. (2023).
- Ion, M. L., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672.
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. myadlm.org [myadlm.org]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of N-Cyclohexyl-4-chloropicolinamide
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and chemists, to the dedicated support guide for the crystallization of N-Cyclohexyl-4-chloropicolinamide. Crystallization is a critical purification and particle formation step that bridges chemical synthesis and the final drug substance. However, achieving a robust, repeatable crystallization process can be a significant challenge. This guide is structured as a series of frequently asked questions to directly address common issues encountered in the laboratory.
While published literature specifically detailing the crystallization of N-Cyclohexyl-4-chloropicolinamide is limited[1], the principles outlined here are derived from extensive experience in small molecule crystallization and are broadly applicable. Our goal is to provide you with the foundational knowledge and practical techniques to overcome common hurdles and successfully develop a crystalline product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've followed my initial procedure, but no crystals are forming. What should I do?
This is one of the most common challenges in crystallization development. The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Core Principle: Crystallization occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Nucleation, the formation of initial crystal nuclei, is the first step in this process.
Troubleshooting Steps:
-
Increase Concentration: The simplest method to induce supersaturation is to remove the solvent. This can be achieved by gentle heating under a stream of nitrogen or by using a rotary evaporator. Be cautious not to evaporate to dryness, as this will result in an amorphous solid, not crystals.
-
Lower the Temperature: If your compound is significantly more soluble at higher temperatures, cooling the solution can induce crystallization. For thermally sensitive molecules, this should be done gradually. If room temperature cooling is ineffective, try refrigeration (0-4 °C) or freezing (-20 °C).
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is poorly soluble but is miscible with the solvent in which it is currently dissolved. Adding an anti-solvent reduces the overall solubility of your compound in the mixture, forcing it to crystallize.
-
Technique: Add the anti-solvent dropwise to your solution at room temperature until slight turbidity (cloudiness) is observed. If the turbidity persists, gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site.
-
Seeding: If you have a previous batch of crystalline material, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.
-
Q2: My compound is "oiling out" and forming a separate liquid phase instead of crystals. How can I fix this?
"Oiling out" occurs when the concentration of the solute is so high that it exceeds the liquid-liquid phase separation limit before reaching the solid-liquid nucleation boundary. This is common when a solution is cooled too quickly or is highly concentrated.
Core Principle: The goal is to ensure the system's trajectory on a phase diagram passes through the metastable zone, where nucleation and growth are favored, rather than the labile zone where rapid, uncontrolled precipitation or oiling out occurs.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice. Try allowing the solution to cool naturally to room temperature before transferring it to a colder environment.
-
Use a More Dilute Solution: Start with a lower initial concentration of your compound. This will require removing more solvent or adding more anti-solvent to achieve supersaturation, but it can prevent oiling out.
-
Change the Solvent System: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. If you are using a very good solvent, the solubility may be too high, leading to oiling out upon cooling. Experiment with different solvents or solvent mixtures.
-
Employ Vapor Diffusion: This is a gentle method for growing high-quality crystals, especially when dealing with compounds prone to oiling out.
-
Protocol: Vapor Diffusion (Liquid-Liquid)
-
Dissolve your compound in a small amount of a "good" solvent (e.g., DCM, Toluene).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of an "anti-solvent" (e.g., Hexane, Pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting slow, controlled crystallization.
-
-
Q3: My crystal yield is very low. How can I improve it?
A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process is complete.
Troubleshooting Steps:
-
Optimize the Solvent/Anti-Solvent Ratio: If using an anti-solvent, ensure you have added enough to sufficiently decrease the solubility of your compound. You can perform small-scale experiments to determine the optimal ratio.
-
Lower the Final Temperature: The solubility of your compound will decrease at lower temperatures. After initial crystallization, cooling the mixture further (e.g., from 4 °C to -20 °C) can help to crash out more material.
-
Increase Crystallization Time: Crystallization is not always instantaneous. Allowing the mixture to stand for a longer period (24-48 hours) can lead to a higher yield.
-
Evaporate Some of the Solvent: After filtering your first crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second crop. Note that second-crop crystals may be less pure.
Q4: The crystals are very small, like a fine powder. How can I grow larger crystals?
The formation of very small crystals is typically due to rapid nucleation at many points, which doesn't allow for the slow, ordered growth required for larger crystals.
Troubleshooting Steps:
-
Slow Down the Process:
-
Slower Cooling: Use a dewar or an insulated container to slow the rate of cooling.
-
Slower Anti-Solvent Addition: Add the anti-solvent at a much slower rate, or use the vapor diffusion method described in Q2.
-
-
Reduce Supersaturation: Starting with a more dilute solution will lower the level of supersaturation, favoring slower growth on existing nuclei rather than the formation of many new nuclei.
-
Solvent Selection: In solvents where your compound is slightly more soluble, crystal growth tends to be slower and can lead to larger crystals.
Q5: I'm concerned about the purity of my crystalline product. What are the common pitfalls?
Impurities can significantly impact crystallization, sometimes inhibiting it altogether or becoming incorporated into the final product.[2] The mechanism of impurity incorporation is key to developing a strategy for its removal.[3][4]
Common Issues and Solutions:
-
Surface Contamination: Impurities may adsorb to the surface of the crystals.
-
Solution: Wash the filtered crystals with a small amount of cold crystallization solvent or anti-solvent. The low temperature minimizes the dissolution of your desired product while washing away the mother liquor containing the impurities.
-
-
Inclusions: Pockets of solvent or impurities can become trapped within the crystal during rapid growth.
-
Solution: Slowing down the crystallization rate (see Q4) can prevent the formation of inclusions. Recrystallization is often necessary to purify material with significant inclusions.
-
-
Co-crystallization: If an impurity is structurally very similar to your target compound, it may be incorporated directly into the crystal lattice.
-
Solution: This is the most challenging scenario to resolve. A different solvent system may be able to better differentiate between the compound and the impurity. In some cases, an upstream purification step (e.g., chromatography) may be required before crystallization.
-
Experimental Protocols & Data
Protocol: General Cooling Crystallization
-
Solvent Selection: Choose a solvent in which N-Cyclohexyl-4-chloropicolinamide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an appropriately sized flask, add the crude N-Cyclohexyl-4-chloropicolinamide and a minimal amount of the chosen solvent. Heat the mixture with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Table 1: Common Crystallization Solvents (Ordered by Polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar, often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Volatile, dissolves many organics. Use with care. |
| Ethyl Acetate | 4.4 | 77 | Common, moderately polar solvent. |
| Acetone | 5.1 | 56 | Polar, aprotic. High solubility for many compounds. |
| Isopropanol (IPA) | 3.9 | 82 | Common protic solvent. |
| Ethanol | 4.3 | 78 | Polar, protic. |
| Methanol | 5.1 | 65 | Very polar, dissolves many polar compounds. |
| Water | 10.2 | 100 | Used for water-soluble compounds or as an anti-solvent. |
Visual Workflow Guides
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common crystallization issues.
Vapor Diffusion Crystallization Setup
Caption: Setup for vapor diffusion to promote slow crystal growth.
References
-
Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics, 21, 938–946. [Link]
-
McCabe, A., & O'Reilly, E. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2096–2106. [Link]
-
ResearchGate. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. [Link]
Sources
N-Cyclohexyl-4-chloropicolinamide Purification by HPLC: A Technical Support Center
Welcome to the technical support center for the purification of N-Cyclohexyl-4-chloropicolinamide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. My goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions you may have before embarking on the purification of N-Cyclohexyl-4-chloropicolinamide.
Q1: What is the most suitable HPLC mode for purifying N-Cyclohexyl-4-chloropicolinamide?
A1: Given the chemical structure of N-Cyclohexyl-4-chloropicolinamide, which suggests a non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the most appropriate and widely used technique.[1][2][3][4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2][3] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2][4][5]
Q2: What are the likely impurities I should be aware of during the purification of N-Cyclohexyl-4-chloropicolinamide?
A2: Impurities can originate from starting materials, side reactions, or degradation. A common synthesis route for picolinamides involves the use of thionyl chloride, which can lead to the formation of chlorinated byproducts.[6] Therefore, a potential impurity could be a di-chlorinated version of the target compound or unreacted starting materials like 4-chloropicolinic acid. It is also possible to have isomers or related picolinamide structures.[7]
Q3: How do I choose the right HPLC column for my purification?
A3: The choice of column is critical for a successful separation.[8] For N-Cyclohexyl-4-chloropicolinamide, a good starting point is a C18 bonded silica column .[9][10] Key parameters to consider are:
-
Particle Size: 5 µm is a standard for good resolution and reasonable backpressure. For higher resolution, smaller particles (e.g., 3 µm) can be used, but this will increase backpressure.[11][12]
-
Pore Size: For small molecules like N-Cyclohexyl-4-chloropicolinamide, a pore size of 100-120 Å is suitable.[13]
-
Column Dimensions: For method development and analytical scale, a 4.6 x 150 mm or 4.6 x 250 mm column is common.[11] For preparative purification, a larger diameter column will be necessary to handle higher sample loads.
Q4: What is a good starting mobile phase for method development?
A4: A common mobile phase for RP-HPLC is a mixture of water and an organic solvent.[14] For N-Cyclohexyl-4-chloropicolinamide, you can start with:
-
Solvent A: HPLC-grade water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds, and can improve peak shape.[5]
-
Solvent B: HPLC-grade acetonitrile or methanol with the same concentration of the same acid as in Solvent A. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[15]
A good initial scouting gradient would be to run from a low percentage of Solvent B (e.g., 5-10%) to a high percentage (e.g., 95-100%) over 20-30 minutes to determine the approximate elution conditions for your compound and its impurities.[5]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the purification of N-Cyclohexyl-4-chloropicolinamide.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: I am observing significant peak tailing for my main compound, N-Cyclohexyl-4-chloropicolinamide. What are the potential causes and how can I fix this?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[16][17] Let's break down the potential causes and solutions in a systematic way.
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Detailed Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions with Silanol Groups | The stationary phase in silica-based columns has residual silanol groups that can interact with basic compounds, causing peak tailing.[16] N-Cyclohexyl-4-chloropicolinamide has a pyridine ring which is basic. | Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase solvents.[5] This protonates the silanol groups, minimizing these secondary interactions. |
| Column Overload | Injecting too much sample can lead to non-ideal peak shapes, including tailing.[18] | Reduce the concentration of your sample or decrease the injection volume.[18] |
| Column Contamination or Degradation | Over time, the column can become contaminated with strongly retained compounds, or the stationary phase can degrade, leading to poor peak shape.[19][20] | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical or preparative column.[19] |
| Extra-Column Volume | Dead volume in the tubing and fittings between the injector, column, and detector can cause peak broadening and tailing.[19] | Ensure all fittings are tight and use tubing with the smallest possible internal diameter and length. |
Problem 2: Low Resolution Between the Main Peak and an Impurity
Q: I have an impurity that is eluting very close to my main peak. How can I improve the resolution?
A: Improving resolution is a key aspect of method development and purification.[21] Resolution is a function of column efficiency, selectivity, and retention factor. We can manipulate these to improve the separation.
Experimental Protocol for Improving Resolution
-
Optimize the Mobile Phase Gradient:
-
Start with a shallow gradient around the elution point of your compound. For example, if your compound elutes at 60% Solvent B, try a gradient from 50% to 70% B over a longer period (e.g., 30-40 minutes). A shallower gradient increases the separation between closely eluting peaks.[10]
-
-
Change the Organic Solvent:
-
If you are using acetonitrile, try switching to methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.[22]
-
-
Adjust the Mobile Phase pH:
-
Change the Column Stationary Phase:
-
If mobile phase optimization is insufficient, consider a different stationary phase. For example, a phenyl-hexyl column offers different selectivity compared to a C18 column due to pi-pi interactions.[11]
-
-
Increase Column Length or Decrease Particle Size:
Problem 3: Low Recovery After Preparative HPLC
Q: After performing a preparative HPLC run and collecting the fractions containing my compound, I have a very low recovery of N-Cyclohexyl-4-chloropicolinamide. What could be the reasons?
A: Low recovery in preparative HPLC can be frustrating and costly.[19] The issue can stem from several factors, from sample preparation to the collection process itself.
Troubleshooting Workflow for Low Recovery
Caption: A workflow for diagnosing the cause of low recovery in preparative HPLC.
Detailed Causes and Solutions for Low Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, it can be lost in the system or on top of the column.[19] | Dissolve the sample in a solvent that is as strong as or slightly weaker than the mobile phase at the time of injection. Ensure the sample is fully dissolved before injection.[5] |
| Adsorption to the Column or System | The compound may be irreversibly adsorbing to active sites on the column or other parts of the HPLC system. | As with peak tailing, adding an acidic modifier to the mobile phase can help. If significant adsorption is suspected, conditioning the column with a few injections of a concentrated sample might passivate active sites. |
| Incorrect Fraction Collection Parameters | The delay volume between the detector and the fraction collector might be incorrect, leading to the collection of fractions before or after the peak has eluted.[24][25] | Calibrate the delay volume of your system. Ensure the peak detection threshold is set appropriately to trigger collection at the start and end of your peak.[24] |
| Compound Degradation | The compound may be unstable in the mobile phase (e.g., at a particular pH) or sensitive to light, leading to degradation during the purification process.[26] | Analyze the stability of your compound under the HPLC conditions. If degradation is observed, you may need to use a different mobile phase or protect your sample from light.[10] |
Summary of Recommended Starting HPLC Method
The following table provides a good starting point for the purification of N-Cyclohexyl-4-chloropicolinamide. This method should be optimized based on your specific sample and purity requirements.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for non-polar compounds.[9][11] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides a polar mobile phase and the acid improves peak shape.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good UV transparency.[15] |
| Gradient | 10% to 95% B over 20 minutes | A good scouting gradient to determine elution conditions.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or based on UV scan | Picolinamides are expected to have a UV chromophore. A UV scan of the compound will determine the optimal wavelength.[9] |
| Injection Volume | 10-20 µL | A reasonable starting volume to avoid overload.[18] |
| Column Temperature | 30 °C | Using a column thermostat improves reproducibility.[19] |
By following these guidelines and systematically troubleshooting any issues that arise, you will be well-equipped to successfully purify N-Cyclohexyl-4-chloropicolinamide using HPLC.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. Steps for HPLC Method Development.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Shabir, G. A.
- Phenomenex.
- HPLC Troubleshooting Guide.
- Agilent.
- Agilent.
- Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Analytics-Shop. HPLC Column Selection - how to choose the right column.
- Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Scribd. Preparative HPLC Troubleshooting Guide-agilent.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Amerigo Scientific. A Guide to HPLC Column Selection.
- How Do You Choose the Right Column for Chrom
- IonSource. Reverse Phase HPLC Basics for LC/MS.
- Creative Proteomics.
- Wikipedia.
- AZoLifeSciences.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- WelchLab.
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- NIH. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
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- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
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- 4. azolifesciences.com [azolifesciences.com]
- 5. ionsource.com [ionsource.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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Technical Support Center: Mitigating Off-Target Effects of Picolinamide Derivatives
Welcome to the technical support center for researchers working with novel picolinamide-based compounds. This guide is designed to provide in-depth, actionable advice for identifying, characterizing, and mitigating off-target effects that may arise during your experiments. Given that "N-Cyclohexyl-4-chloropicolinamide" is a novel entity without extensive public data, we will frame our guidance around the broader class of picolinamide derivatives, using a hypothetical kinase inhibitor, "Picolinib," as a practical example to illustrate key principles and workflows.
The journey of developing a selective small molecule inhibitor is often complicated by unintended interactions with proteins other than the primary target. These off-target effects can lead to misleading experimental data, cellular toxicity, and are a major cause of clinical trial failures.[1] This guide provides the expertise and methodologies to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers frequently encounter when dealing with potential off-target activities of their compounds.
Q1: My novel picolinamide derivative, "Picolinib," is potent in my biochemical assay, but shows unexpected toxicity in cell culture. Could this be an off-target effect?
A: Yes, this is a classic indicator of potential off-target activity. While on-target toxicity is possible (if the target protein is critical for cell survival), a discrepancy between high target potency and broad cellular toxicity often points to one or more off-target interactions.[1] Picolinamide scaffolds can chelate metal ions, which may contribute to cytotoxicity, and high lipophilicity can lead to non-specific interactions with various cellular components. It is crucial to experimentally distinguish between the desired on-target effect and these unintended interactions.
Q2: What are the critical first steps to differentiate on-target from off-target cellular effects for "Picolinib"?
A: The most definitive initial step is to demonstrate that the observed cellular phenotype depends on the presence of the intended target. The gold-standard method for this is to use target knockout or knockdown cells.
-
Generate a Target Knockout Cell Line: Use CRISPR-Cas9 to create a cell line that does not express your target protein.
-
Perform a Comparative Assay: Treat both the wild-type (WT) cells and the knockout (KO) cells with "Picolinib" across a range of concentrations.
-
Analyze the Results:
-
On-Target Effect: If "Picolinib" is less potent or completely inactive in the KO cells compared to the WT cells, the effect is on-target.
-
Off-Target Effect: If the compound shows equivalent potency in both WT and KO cell lines, the observed phenotype is unequivocally due to off-target interactions.[1]
-
Q3: What computational tools can I use to proactively predict potential off-targets for my picolinamide derivative?
A: In silico prediction is a powerful, cost-effective first step to generate hypotheses about potential off-target interactions before extensive lab work.[2] A hierarchical approach is often most effective:
-
Ligand-Based Methods: These methods rely on the chemical structure of your molecule.
-
2D/3D Chemical Similarity: Tools like Similarity Ensemble Approach (SEA) compare the structure of "Picolinib" to a database of ligands with known biological targets.
-
Pharmacophore and QSAR Models: These approaches identify key chemical features responsible for biological activity and predict interactions based on those features.[3]
-
-
Structure-Based Methods: If the 3D structure of potential off-target proteins is known, you can use:
-
Molecular Docking: This simulates the binding of "Picolinib" into the binding sites of a panel of proteins (e.g., all human kinases) to predict binding affinity.[4]
-
Several computational frameworks, sometimes referred to as Off-Target Safety Analysis (OTSA), combine multiple machine learning (e.g., Support Vector Machine, Random Forest) and chemical similarity methods to provide a consensus score, increasing prediction confidence.[3][5]
Q4: Are there specific off-targets known to be associated with picolinamide-based compounds?
A: The picolinamide scaffold is present in several multi-kinase inhibitors, such as Sorafenib.[6] This suggests that the scaffold may be privileged for binding to the ATP pocket of kinases. Therefore, a primary concern for a compound like "Picolinib" would be cross-reactivity with other kinases.[7] For example, derivatives have been explicitly designed to target VEGFR-2 and c-Met.[8][9]
Beyond kinases, the specific off-targets will depend entirely on the overall structure of your molecule. The addition of the cyclohexyl and chloro-substituents creates a unique chemical entity whose off-target profile must be determined empirically.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to address specific experimental challenges.
Issue 1: High Cellular Toxicity Appears Unrelated to Primary Target Inhibition
You've observed that "Picolinib" kills your cells at concentrations close to its IC50, but you suspect this is not due to inhibiting the intended target.
Caption: Workflow for investigating suspected off-target toxicity.
Protocol 1: CRISPR-Cas9 Mediated Target Knockout for Off-Target Validation
This protocol provides a definitive method to determine if the biological effect of "Picolinib" is dependent on its intended target.[1]
Objective: To create a stable cell line lacking the target protein and compare its sensitivity to "Picolinib" with the wild-type cell line.
Materials:
-
Wild-type cells of interest
-
Lentiviral or plasmid vector containing Cas9 nuclease and a puromycin resistance gene
-
Validated single guide RNAs (sgRNAs) targeting an early exon of the target gene (2-3 different sgRNAs recommended)
-
Lipofectamine or other transfection reagent
-
Puromycin
-
Antibody against the target protein for Western Blot
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Methodology:
-
sgRNA Design & Cloning: Design and clone 2-3 unique sgRNAs targeting your gene of interest into the Cas9 expression vector.
-
Transfection: Transfect the wild-type cells with the Cas9/sgRNA plasmids. Include a non-targeting sgRNA control.
-
Antibiotic Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Clonal Isolation: After selection, seed the surviving cells at a very low density (single-cell dilution) into 96-well plates to isolate and expand individual clones.
-
Knockout Validation:
-
Screen the resulting clones by Western Blot to identify those with a complete absence of the target protein.
-
Sequence the genomic DNA of the target locus in the validated KO clones to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
-
Comparative Viability Assay:
-
Plate both wild-type and validated KO cells in 96-well plates.
-
Treat with a 10-point serial dilution of "Picolinib" for 72 hours.
-
Measure cell viability using CellTiter-Glo® or a similar assay.
-
-
Data Analysis: Plot the dose-response curves for both cell lines and compare the IC50 values. A significant rightward shift in the IC50 for the KO line confirms an on-target effect. Equal IC50 values confirm an off-target effect.
Protocol 2: Broad Kinase Panel Screening
Given the picolinamide scaffold, screening against a panel of kinases is a high-priority step to identify off-targets.
Objective: To determine the inhibitory activity (IC50 or % Inhibition at a single dose) of "Picolinib" against a large, representative panel of human kinases.
Methodology:
-
Select a Screening Service: Choose a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large kinase panel (e.g., 400+ kinases).
-
Choose an Assay Format:
-
Binding Assay (e.g., KINOMEscan™): Measures the ability of your compound to displace a ligand from the kinase active site. This is independent of ATP concentration and provides a dissociation constant (Kd).
-
Functional Assay: Measures the inhibition of kinase enzymatic activity. This provides an IC50 value.
-
-
Select Compound Concentration:
-
Single-Dose Screen: A cost-effective initial screen, typically at 1 µM or 10 µM, to identify initial "hits."[7]
-
Dose-Response Screen: A follow-up screen on the initial hits to determine precise IC50 values.
-
-
Data Submission: Provide the required amount and concentration of "Picolinib" to the service provider.
-
Data Interpretation:
-
The provider will return data, often as a "Selectivity Score" or a dendrogram visualizing the hits across the kinome.
-
Identify any kinases that are inhibited with a potency similar to or greater than your primary target. These are your primary off-target candidates for further validation.
-
Section 3: Rational Mitigation Strategies
Once off-targets have been identified, the focus shifts to rationally designing them out through medicinal chemistry.
Guiding Principles for Improving Selectivity
The goal is to introduce chemical modifications that decrease affinity for the off-target(s) while maintaining or improving affinity for the on-target protein.[10][11]
Caption: Structure-based drug design cycle for improving selectivity.
Data Summary: Strategies for Modifying "Picolinib"
The table below summarizes actionable strategies based on common differences between on-target and off-target binding sites.[12]
| Strategy | Rationale | Example Modification to "Picolinib" |
| Exploit Shape/Steric Differences | Introduce a bulky group that fits in the larger on-target pocket but creates a steric clash in the smaller off-target pocket.[12] | Change the N-cyclohexyl group to a bulkier group (e.g., adamantyl) or add substituents to it. |
| Exploit Electrostatic Differences | Add or modify a polar group to form a specific hydrogen bond with a residue present only in the on-target protein. | Modify the chloro-substituent on the picolinamide ring to a group capable of hydrogen bonding (e.g., -OCH3, -NH2) if the on-target has a corresponding donor/acceptor. |
| Reduce Lipophilicity | High lipophilicity often correlates with promiscuity and non-specific toxicity. Reducing it can improve selectivity. | Replace the cyclohexyl ring with a more polar group, such as a piperidine or morpholine ring. |
| Constrain Flexibility | A flexible molecule can adapt to multiple binding sites. A more rigid analog may only fit the intended target pocket.[11] | Introduce ring systems or double bonds to lock the conformation of the N-cyclohexyl group relative to the picolinamide core. |
By systematically applying these computational and experimental workflows, researchers can confidently identify, validate, and mitigate off-target effects, leading to the development of more selective and ultimately safer chemical probes and therapeutic candidates.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). Available at: [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Available at: [Link]
-
How to improve drug selectivity? (2023). Patsnap Synapse. Available at: [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. Available at: [Link]
-
Basith, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Lu, H., & Tonge, P. J. (2010). Finding a better path to drug selectivity. Expert Opinion on Drug Discovery, 5(10), 915-921. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
-
Improving Selectivity in Drug Design. (2022). AZoLifeSciences. Available at: [Link]
-
Öztürk, H., Ozkirimli, E., & Özgür, A. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. Available at: [Link]
-
Selecting the Right Gene Editing Off-Target Assay. (2024). seqWell. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Available at: [Link]
-
How can off-target effects of drugs be minimised? (2023). Patsnap Synapse. Available at: [Link]
-
Lin, A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
An, F., & Horvath, P. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies. Available at: [Link]
-
Jackson, A. L., & Linsley, P. S. (2010). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. RNA. Available at: [Link]
-
Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Luan, D. D., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. MedComm. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]
-
Pries, M., et al. (2017). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Molecular Microbiology, 106(2), 206-223. Available at: [Link]
-
Wang, S., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 11(44), 27366-27376. Available at: [Link]
-
Novel picolinamide derivatives show good c-Met inhibitory activity. (2023). BioWorld. Available at: [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve drug selectivity? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel picolinamide derivatives show good c-Met inhibitory activity | BioWorld [bioworld.com]
- 10. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 11. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for Novel Mps1 Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing dose-response curves for novel Mps1 kinase inhibitors, using N-Cyclohexyl-4-chloropicolinamide as a representative compound. Our goal is to equip you with the expertise and validated protocols necessary to generate reliable and reproducible data for your kinase inhibitor screening campaigns.
Introduction to Mps1 Kinase Inhibition
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a sophisticated surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3][4] Mps1's primary role is to sense unattached kinetochores and initiate a signaling cascade that prevents premature entry into anaphase, thereby averting aneuploidy.[1][5] Due to its overexpression in various cancers and its essential role in cell cycle progression, Mps1 has emerged as a promising therapeutic target for oncology.[6][7][8]
Inhibiting Mps1 kinase activity disrupts the SAC, leading to chromosomal missegregation, aneuploidy, and ultimately, cell death in cancer cells.[9][10] N-Cyclohexyl-4-chloropicolinamide represents a class of small molecule inhibitors designed to target Mps1. Establishing a precise dose-response curve is fundamental to characterizing its potency (typically as an IC50 or EC50 value) and advancing its development.[11]
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve, and why is it crucial for my N-Cyclohexyl-4-chloropicolinamide experiments?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug, such as N-Cyclohexyl-4-chloropicolinamide, and its observed biological effect. This curve is essential for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A well-defined, sigmoidal dose-response curve allows you to:
-
Quantify Potency: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the biological activity by 50%.[12]
-
Assess Efficacy: Understand the maximum inhibitory effect of the compound.
-
Ensure Reproducibility: Establish a reliable experimental window for consistent results.[13]
-
Guide Further Studies: Inform concentration selection for more complex cellular assays and preclinical models.[14]
Q2: What are the initial steps I should take before generating a full dose-response curve for a new compound like N-Cyclohexyl-4-chloropicolinamide?
Before committing to a full-scale experiment, preliminary assessments are critical to save time and resources.
-
Compound Solubility Testing: The single most critical, yet often overlooked, parameter. Poor solubility can lead to artificially flat dose-response curves and inaccurate IC50 values.[15] It is imperative to determine the maximum soluble concentration of N-Cyclohexyl-4-chloropicolinamide in your assay medium. Start by preparing a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in your cell culture medium, visually inspecting for any precipitation.[14]
-
Range-Finding Experiment: Perform a preliminary experiment with a broad range of concentrations (e.g., from 1 nM to 100 µM) using a log-fold dilution series. This will help you identify the approximate range where the biological response occurs and inform the concentrations for your definitive dose-response curve.
Q3: My dose-response curve for N-Cyclohexyl-4-chloropicolinamide is not sigmoidal. What are the common causes?
A non-sigmoidal curve can arise from several factors. Here are the most common culprits and how to address them:
-
Incorrect Concentration Range: If the curve is flat at the top or bottom, you may not be capturing the full dynamic range of the inhibitor. Widen your concentration range in both directions.
-
Compound Instability or Precipitation: As mentioned, poor solubility at higher concentrations can lead to a plateauing effect that is not due to biological limits.[15] Re-verify the solubility of your compound in the assay medium.
-
Cell Health Issues: Unhealthy or stressed cells can respond erratically to treatment.[16][17] Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).[18][19] Run controls with the compound in the absence of cells to check for such interference.
Q4: How do I choose the appropriate cell density and incubation time for my assay?
Optimizing cell density and incubation time is a balancing act.
-
Cell Density: The optimal cell density depends on the proliferation rate of your cell line and the duration of the assay. You want enough cells to generate a robust signal, but not so many that they become confluent and enter a quiescent state, which could alter their sensitivity to a cell-cycle-dependent inhibitor like an Mps1 inhibitor.[12][20]
-
Incubation Time: The incubation time should be long enough for the inhibitor to exert its effect. For an Mps1 inhibitor, this typically involves allowing cells to progress through at least one cell cycle (e.g., 24-72 hours).[20]
A preliminary matrix experiment, testing different cell densities and incubation times, is highly recommended to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with N-Cyclohexyl-4-chloropicolinamide.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true biological effect of your compound.
Underlying Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution across the microplate is a major source of variability.[17] | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a multichannel pipette with care, ensuring consistent volume and dispensing technique. 3. Avoid the "edge effect" by not using the outer wells of the plate or by filling them with sterile PBS or media.[20] |
| Pipetting Errors | Small errors in pipetting the compound or reagents can lead to significant concentration differences. | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Perform serial dilutions carefully and mix thoroughly at each step. |
| Solvent Effects | High concentrations of solvents like DMSO can be toxic to cells.[14] | 1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Keep the final DMSO concentration below 0.5% for cellular assays.[14] |
| Plate Reader Settings | Incorrect settings on the plate reader can introduce noise. | 1. Optimize the gain setting to maximize the signal-to-noise ratio without saturating the detector.[18] 2. Use a well-scanning feature if available to account for non-homogenous cell distribution.[18] |
Issue 2: Steep or Shallow Dose-Response Curve
The steepness of the curve (Hill slope) provides information about the binding kinetics of the inhibitor.
Underlying Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Steep Curve (High Hill Slope) | This can indicate positive cooperativity or that the inhibitor concentration is significantly higher than the target enzyme concentration.[21] For potent inhibitors, this is often observed when the enzyme concentration in the assay is much higher than the inhibitor's Kd.[21] | 1. This may not be an "issue" but rather a reflection of the inhibitor's mechanism. 2. If using a biochemical assay, consider reducing the enzyme concentration. |
| Shallow Curve (Low Hill Slope) | This might suggest complex binding kinetics, compound degradation, or issues with the assay itself. | 1. Verify the stability of N-Cyclohexyl-4-chloropicolinamide over the incubation period. 2. Ensure the assay is measuring the intended biological endpoint and is not being affected by off-target effects at different concentrations. |
Issue 3: Inconsistent IC50 Values Across Experiments
Poor reproducibility of the IC50 value is a common challenge.
Underlying Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Cell Passage Number | Cell lines can change their characteristics over time in culture, affecting their drug sensitivity.[13][17] | 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly thaw fresh vials of cells from a well-characterized master cell bank. |
| Reagent Variability | Differences in serum batches, media supplements, or assay reagents can impact results. | 1. Test new batches of serum and other critical reagents before use in large-scale experiments. 2. Prepare large batches of reagents to be used across multiple experiments. |
| Data Analysis Method | The choice of nonlinear regression model can influence the calculated IC50.[22] | 1. Use a consistent data analysis workflow. 2. A four-parameter logistic model is generally recommended for sigmoidal dose-response curves.[22] 3. Ensure that your data points properly constrain the top and bottom plateaus of the curve.[11] |
Experimental Protocols and Visualizations
Mps1 Signaling Pathway
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint. Mps1 phosphorylates Knl1, initiating a cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) to prevent premature sister chromatid separation.[1]
Caption: Standard experimental workflow for IC50 determination.
References
-
A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Mps1 Kinase and Spindle Checkpoint Signaling. (n.d.). Liu Lab, University of Colorado Boulder. Retrieved January 20, 2026, from [Link]
-
The MPS1 Family of Protein Kinases. (2007). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. (2009). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
-
Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. (2010). The Journal of Cell Biology. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved January 20, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2014). Journal of Pharmacological and Toxicological Methods. Retrieved January 20, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. Retrieved January 20, 2026, from [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved January 20, 2026, from [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Retrieved January 20, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2023). Oreate AI Blog. Retrieved January 20, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal. Retrieved January 20, 2026, from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2014). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. (2024). Nature Communications. Retrieved January 20, 2026, from [Link]
-
Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. (2010). Chemistry & Biology. Retrieved January 20, 2026, from [Link]
-
Dose−response curves of kinase inhibitors tested against PL pro. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dose–response curves for Aurora kinases inhibitors in clinical trials. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). Molecular Cancer Therapeutics. Retrieved January 20, 2026, from [Link]
-
Characterization of novel MPS1 inhibitors with preclinical anticancer activity. (2013). Oncotarget. Retrieved January 20, 2026, from [Link]
-
Functional Characterization of CFI-402257, a Potent and Selective Mps1/TTK Kinase Inhibitor, for the Treatment of Cancer. (2017). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]
Sources
- 1. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. technologynetworks.com [technologynetworks.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. youtube.com [youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Chloropicolinamides
Welcome to the technical support resource for the synthesis of chloropicolinamide derivatives. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for overcoming common challenges encountered during the scale-up of these vital chemical entities. Our focus is on ensuring scientific integrity, process robustness, and safety from the bench to production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up chloropicolinamide synthesis from a lab to a pilot plant setting?
Scaling up any chemical process introduces complexities that may not be apparent at the bench scale. For chloropicolinamide synthesis, key challenges often revolve around:
-
Reaction Energetics and Safety: Exothermic reactions that are easily managed in a laboratory flask can become hazardous on a larger scale if not properly controlled.[1] Inadequate heat dissipation can lead to runaway reactions, side product formation, and compromised batch safety.
-
Mixing and Mass Transfer: The efficiency of mixing can differ significantly between small and large reactors, potentially affecting reaction kinetics, impurity profiles, and overall yield.[2]
-
Reagent Addition and Control: The rate of reagent addition, which is straightforward on a small scale, becomes a critical parameter to control at scale to maintain optimal reaction conditions and minimize side reactions.
-
Solid Handling and Physical Form: The physical characteristics of intermediates and the final product, such as particle size and crystal form (polymorphism), can impact filtration, drying, and formulation, and may change with the scale of the synthesis.[1]
-
Downstream Processing and Purification: Purification methods that are viable in the lab, such as column chromatography, may not be economically or practically feasible for large-scale production.[3][4]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or Inconsistent Yields
Symptom: The isolated yield of the target chloropicolinamide is significantly lower than expected based on lab-scale experiments, or varies considerably between batches.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or TLC. The presence of significant amounts of starting material indicates an incomplete reaction.
-
Solution: Re-evaluate reaction time and temperature. In some cases, a moderate increase in temperature or extended reaction time may be necessary at scale. However, be cautious of potential side reactions.
-
-
Suboptimal Mixing:
-
Diagnosis: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. This can be difficult to diagnose directly without specialized probes.
-
Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.
-
-
Product Loss During Work-up:
-
Diagnosis: Analyze aqueous layers and filter cakes for the presence of the product.[5]
-
Solution: Optimize extraction and filtration procedures. This may involve adjusting the pH of the aqueous phase to suppress the solubility of the product or using a different solvent for extraction.
-
Problem 2: High Levels of Impurities
Symptom: The purity of the isolated chloropicolinamide is below the required specification, with significant levels of one or more impurities detected by analytical methods like HPLC or LC-MS.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Optimize reaction conditions (time, temperature); ensure accurate charging of reactants.[6] |
| Isomeric Impurities | Lack of regioselectivity in the synthetic route. | Re-evaluate the synthetic strategy to favor the formation of the desired isomer; optimize reaction conditions to enhance selectivity. |
| Polymeric/Tarry Byproducts | Uncontrolled exothermic reactions; harsh reaction conditions. | Improve temperature control; consider slower addition of reagents; use of a moderating agent if applicable to the specific chemistry. |
| Over-chlorination/Under-chlorination | Poor control of chlorinating agent stoichiometry. | Precise control over the amount of chlorinating agent used; consider a less reactive chlorinating agent. |
| Hydrolysis Products | Presence of water in reactants or solvents, or during work-up. | Use anhydrous solvents and reagents; control the pH and temperature during work-up to minimize hydrolysis. |
Workflow for Impurity Identification and Control:
Caption: A systematic approach to identifying, controlling, and specifying impurities.
Problem 3: Difficulties in Product Isolation and Purification
Symptom: The crude product is difficult to filter, forms an oil instead of a solid, or requires multiple purification steps to meet the desired purity.
Troubleshooting Strategies:
-
Poor Crystallization:
-
Diagnosis: The product precipitates as an oil or fine amorphous solid.
-
Solution: Conduct a thorough crystallization solvent screening. Anti-solvent addition or seeding with a small amount of pure crystalline material can induce crystallization.
-
-
Inefficient Filtration:
-
Diagnosis: Slow filtration times, filter clogging.
-
Solution: This is often related to small particle size. Optimize the crystallization process to obtain larger, more uniform crystals.
-
-
Challenges with Chromatography:
-
Diagnosis: While effective at the lab scale, preparative chromatography can be costly and generate significant solvent waste at larger scales.[3]
-
Solution: Prioritize process optimization to minimize impurities that require chromatographic removal. If chromatography is unavoidable, explore more scalable techniques like flash chromatography or simulated moving bed (SMB) chromatography.[3]
-
Experimental Protocol: Optimizing Crystallization
-
Solubility Assessment: Determine the solubility of the crude chloropicolinamide in a range of solvents with varying polarities at room temperature and elevated temperatures.
-
Solvent Selection: Choose a solvent in which the product has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Cooling Profile: Dissolve the crude product in the chosen solvent at an elevated temperature and cool the solution slowly. A slower cooling rate generally favors the formation of larger crystals.
-
Anti-Solvent Addition: If a suitable single solvent cannot be found, consider an anti-solvent approach. Dissolve the product in a good solvent and slowly add a miscible solvent in which the product is poorly soluble.
-
Seeding: Introduce a small quantity of pure, crystalline product to the supersaturated solution to initiate crystallization.
Analytical Methods for Process Monitoring and Quality Control
Robust analytical methods are crucial for successful scale-up.
| Analytical Technique | Application | Key Considerations |
| HPLC/UPLC | Reaction monitoring, purity assessment, impurity quantification. | Method validation is essential (linearity, accuracy, precision).[7] |
| LC-MS/MS | Impurity identification, analysis of trace-level components. | Provides structural information on unknown impurities.[7][8] |
| GC-MS | Analysis of volatile impurities and residual solvents. | Important for final product quality and safety. |
| NMR Spectroscopy | Structural elucidation of the final product and impurities. | Confirms the chemical structure of the desired compound.[6] |
| FTIR Spectroscopy | Functional group analysis, monitoring reaction progress. | Can be used as a quick in-process check.[9] |
Workflow for Analytical Method Development:
Caption: The lifecycle of an analytical method from development to implementation.
Safety Considerations in Scale-Up
-
Hazard Assessment: Before any scale-up, a thorough hazard assessment of all reactants, intermediates, products, and solvents is mandatory.[10][11] This includes understanding their toxicity, flammability, and reactivity.
-
Process Safety Management (PSM): Implement PSM principles, including management of change procedures, pre-startup safety reviews, and incident investigation protocols.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the appropriate PPE for the chemicals and operations involved.[12]
-
Emergency Procedures: Establish and clearly communicate emergency procedures for spills, fires, and unexpected reactions.
This guide provides a foundational framework for addressing the challenges in the scale-up synthesis of chloropicolinamides. Successful scale-up relies on a combination of sound chemical principles, robust engineering, and a proactive approach to problem-solving.
References
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Synthesis and characterization of n-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. RASAYAN Journal of Chemistry.
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Synthesis of picolinamide amide derivatives. ResearchGate.
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PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
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Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
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Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
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Selected Methods of Analysis. University of Kashan.
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Electrolytic synthesis method for 3,6-dichloropicolinic acid. Google Patents.
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Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!.
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Impurities and Degradation products. ArtMolecule.
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Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
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Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ResearchGate.
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Nanomedicine Scale-up Technologies: Feasibilities and Challenges. National Institutes of Health (NIH).
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Validation & Comparative
A Comparative Guide to Picolinamide-Based Stearoyl-CoA Desaturase (SCD) Inhibitors: Evaluating N-Cyclohexyl-4-chloropicolinamide in Context
This guide provides an in-depth comparison of N-Cyclohexyl-4-chloropicolinamide and other prominent picolinamide-based inhibitors of Stearoyl-CoA Desaturase (SCD). Our focus is to deliver objective, data-driven insights for researchers and professionals in drug development, grounded in established scientific literature.
Introduction to Stearoyl-CoA Desaturase (SCD) as a Therapeutic Target
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, primarily responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] This enzymatic action introduces a cis-double bond at the delta-9 position of fatty acyl-CoAs.[1] In humans, two main isoforms exist: SCD1 and SCD5.[3][4] The balance between SFAs and MUFAs is vital for maintaining the fluidity of cellular membranes, and it plays a significant role in cellular signaling and gene expression.[2][3]
Dysregulation of SCD1 activity has been implicated in a range of pathologies, including metabolic disorders like obesity and diabetes, as well as various cancers.[1][2][5] In many cancer types, elevated SCD1 expression is observed, contributing to cancer cell survival and proliferation.[2] Consequently, SCD1 has emerged as a compelling therapeutic target for drug discovery.[1][5]
Picolinamides, a class of compounds containing a pyridine-2-carboxamide scaffold, have shown promise as inhibitors of various enzymes, including SCD.[6][7][8] This guide will focus on N-Cyclohexyl-4-chloropicolinamide, placing it in the context of other picolinamide and non-picolinamide SCD inhibitors to evaluate its potential.
The Role of SCD1 in Lipid Metabolism
The diagram below illustrates the catalytic function of SCD1 in converting stearoyl-CoA (a saturated fatty acid) to oleoyl-CoA (a monounsaturated fatty acid), a key step in lipid biosynthesis.
Caption: SCD1-catalyzed desaturation of Stearoyl-CoA.
Analysis of N-Cyclohexyl-4-chloropicolinamide
N-Cyclohexyl-4-chloropicolinamide is an organic compound with a distinct structure featuring a 4-chloro-substituted picolinamide core and an N-cyclohexyl group. While direct experimental data on its SCD1 inhibitory activity is not extensively published, we can infer its potential based on the structure-activity relationships (SAR) of related picolinamide and chloropicolinamide derivatives.[9][10]
The 4-chloro substituent on the pyridine ring is a key feature that can influence the electronic properties and binding interactions of the molecule.[10] The N-cyclohexyl group provides a bulky, lipophilic moiety that may interact with hydrophobic pockets within the SCD1 active site. The amide linkage is a common feature in many enzyme inhibitors, participating in hydrogen bonding.
Comparative Analysis with Other SCD Inhibitors
To contextualize the potential of N-Cyclohexyl-4-chloropicolinamide, we will compare it with other known SCD inhibitors from different chemical classes.
| Compound Class | Example Inhibitor | Target | IC50 (nM) | Key Structural Features | Reference |
| Picolinamide Derivative | N-Cyclohexyl-4-chloropicolinamide | SCD1 (inferred) | Data not available | 4-chloropicolinamide core, N-cyclohexyl group | N/A |
| Thiazole Derivative | Genz-644131 | hSCD1 | 1 | Thiazole core | [11] |
| Pyridazine Derivative | Compound 36 | hSCD1 | 1 | Pyridazine core | [1] |
| Acyclic Linker | SCD1 inhibitor-1 | hSCD1 | 8.8 | Acyclic linker connecting aromatic groups | [5] |
| Natural Product | Sterculic Acid | Δ9D | 900 | Cyclopropene ring | [5] |
| Known Potent Inhibitor | CAY10566 | hSCD1 | 26 | Heterocyclic core | [5] |
| Known Potent Inhibitor | A939572 | hSCD1 | 37 | Heterocyclic core | [5] |
hSCD1: human Stearoyl-CoA Desaturase 1; Δ9D: Delta-9 Desaturase
Experimental Protocols for Assessing SCD Inhibition
The following are standard, validated protocols for determining the inhibitory potential of compounds against SCD1.
Microsomal SCD1 Enzyme Activity Assay
This biochemical assay directly measures the enzymatic activity of SCD1 in a cell-free system using microsomal fractions from cells overexpressing the enzyme.
Principle: The assay quantifies the conversion of a radiolabeled saturated fatty acid (e.g., [14C]stearic acid) to its monounsaturated product.[12][13]
Step-by-Step Protocol:
-
Preparation of Microsomes: Prepare microsomal fractions from a suitable source, such as Sf9 cells or rat liver, that express high levels of SCD1.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing phosphate buffer, ATP, Coenzyme A, and NADH.
-
Inhibitor Incubation: Add the test compound (e.g., N-Cyclohexyl-4-chloropicolinamide) at various concentrations to the reaction mixture and pre-incubate with the microsomes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, such as [14C]stearoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acids.
-
Acidification and Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separation and Quantification: Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the radioactivity in the spots corresponding to the substrate and product. Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cell-Based SCD1 Activity Assay
This assay measures the inhibition of SCD1 activity within a cellular context, providing insights into cell permeability and metabolism of the inhibitor.
Principle: The assay measures the conversion of exogenously supplied radiolabeled stearic acid to oleic acid in a relevant cell line, such as HepG2 human hepatoma cells.[11][14]
Step-by-Step Protocol:
-
Cell Culture: Plate HepG2 cells in a multi-well plate and grow to confluence.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
Radiolabeling: Add [14C]stearic acid to the culture medium and incubate for a few hours to allow for uptake and metabolism.[13]
-
Lipid Extraction: Wash the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).[14]
-
Saponification and Esterification: Saponify the extracted lipids to release the fatty acids, followed by esterification to produce fatty acid methyl esters (FAMEs).[13]
-
Analysis: Separate and quantify the [14C]stearic acid and [14C]oleic acid methyl esters using reverse-phase HPLC with a radiodetector or by gas chromatography-mass spectrometry (GC-MS).[14]
-
Data Analysis: Calculate the desaturation index (ratio of oleic acid to stearic acid) for each treatment condition. Determine the IC50 value of the inhibitor based on the reduction in the desaturation index.[11]
Workflow for SCD Inhibitor Screening and Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel SCD inhibitors.
Caption: A generalized workflow for SCD inhibitor drug discovery.
Conclusion
While direct experimental data for N-Cyclohexyl-4-chloropicolinamide as an SCD1 inhibitor remains to be published, its structural features suggest it may possess activity against this target. Based on the analysis of related picolinamide structures, the 4-chloro substitution and the N-cyclohexyl group are likely to be important determinants of its binding affinity and selectivity.
For a definitive assessment of its potential, N-Cyclohexyl-4-chloropicolinamide should be evaluated using the standardized biochemical and cell-based assays outlined in this guide. A direct comparison of its IC50 value with those of established SCD inhibitors would provide a clear measure of its potency. Further studies to determine its selectivity profile and mechanism of action would also be crucial for its consideration as a lead compound in drug discovery programs targeting SCD1.
This guide provides the foundational knowledge and experimental framework for researchers to undertake a comprehensive evaluation of N-Cyclohexyl-4-chloropicolinamide and other novel picolinamide derivatives as potential SCD inhibitors.
References
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- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis.
- Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase.
- High-throughput scintillation proximity assay for stearoyl-CoA des
- Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for ImmunoTherapy of Cancer.
- Discovery of tumor-specific irreversible inhibitors of stearoyl CoA des
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A Comparative Analysis of N-Cyclohexyl-4-chloropicolinamide Analogs for Therapeutic Development
Introduction: The Picolinamide Scaffold as a Privileged Structure in Drug Discovery
The picolinamide moiety, a derivative of picolinic acid, has emerged as a "privileged scaffold" in medicinal chemistry. This structural framework has demonstrated a remarkable capacity for modification, enabling interaction with a diverse array of biological targets. The journey of picolinamides from simple chelating agents to key components in targeted therapies underscores their versatility and therapeutic potential. This guide provides a comprehensive comparative analysis of analogs of N-Cyclohexyl-4-chloropicolinamide, a specific picolinamide derivative, with a focus on elucidating the structure-activity relationships (SAR) that govern their biological effects. Our objective is to provide researchers, scientists, and drug development professionals with a detailed technical resource to inform the design and synthesis of next-generation therapeutic agents based on this promising scaffold.
The core structure of N-Cyclohexyl-4-chloropicolinamide presents three key regions for analog development: the picolinamide ring, the N-cyclohexyl group, and the chloro-substituent. By systematically modifying these components, we can probe the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the synthesis of representative analogs and provide a comparative assessment of their biological activities, supported by detailed experimental protocols.
Synthesis of N-Cyclohexyl-4-chloropicolinamide Analogs
The synthesis of N-Cyclohexyl-4-chloropicolinamide and its analogs typically involves the coupling of a substituted picolinic acid with a corresponding amine. A general synthetic scheme is presented below, followed by a more detailed experimental protocol.
General Synthetic Pathway
The primary route to N-Cyclohexyl-4-chloropicolinamide analogs is the amidation of a 4-substituted picolinoyl chloride with cyclohexylamine or its derivatives. The picolinoyl chloride is generated in situ from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride.
Diagram of the General Synthetic Pathway for N-Cyclohexyl-4-chloropicolinamide Analogs
Caption: General synthetic route for N-Cyclohexyl-picolinamide analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of N-(4-hydroxycyclohexyl)-4-chloropicolinamide, an analog of the parent compound.
Materials:
-
4-chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
4-aminocyclohexanol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Acid Chloride Formation: To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add 4-aminocyclohexanol (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-(4-hydroxycyclohexyl)-4-chloropicolinamide.
Comparative Biological Activity
The biological activity of N-Cyclohexyl-4-chloropicolinamide analogs can be assessed across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The following sections detail the evaluation of these analogs as potential kinase inhibitors and cytotoxic agents.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1] The picolinamide scaffold has been successfully employed in the development of potent kinase inhibitors.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., VEGFR2, PIM1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), including radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (N-Cyclohexyl-4-chloropicolinamide analogs) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase reaction buffer.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram of the In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Antiproliferative Activity against Cancer Cell Lines
The cytotoxic or antiproliferative activity of the synthesized analogs is a crucial indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Cell Proliferation Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-Cyclohexyl-4-chloropicolinamide analogs for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3][4]
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the N-Cyclohexyl-4-chloropicolinamide scaffold allows for the elucidation of key structural features that contribute to biological activity.
Impact of Substituents on the Picolinamide Ring
The nature and position of substituents on the picolinamide ring can significantly influence activity and selectivity. For instance, replacing the 4-chloro substituent with other halogens (e.g., fluorine, bromine) or with electron-donating or -withdrawing groups can modulate the electronic properties of the ring and its interaction with the target protein. Studies on other picolinamide derivatives have shown that such modifications can dramatically alter the selectivity profile, for example, between different bacterial strains or kinase isoforms.
Role of the N-Cyclohexyl Moiety
The N-cyclohexyl group is expected to contribute to the lipophilicity of the molecule, which can affect its membrane permeability and interaction with hydrophobic pockets in target proteins. Modifications to the cyclohexyl ring, such as the introduction of polar groups (e.g., hydroxyl, amino) or altering its stereochemistry, can provide insights into the steric and electronic requirements of the binding site. For example, in some series of compounds, the introduction of a hydroxyl group on the cyclohexyl ring has been shown to decrease potency, suggesting a preference for a more hydrophobic substituent in that region.
Influence of the Amide Linker
The amide bond provides a rigid linker between the picolinamide and cyclohexyl moieties. While less commonly modified, alterations to this linker, such as N-methylation or replacement with a bioisostere, could impact the conformational flexibility of the molecule and its binding orientation.
Diagram of Structure-Activity Relationships
Caption: Key areas for SAR studies on N-Cyclohexyl-4-chloropicolinamide.
Conclusion and Future Directions
This comparative guide provides a framework for the systematic exploration of N-Cyclohexyl-4-chloropicolinamide analogs. The synthesis and biological evaluation of a focused library of compounds based on the structural modifications discussed herein will be instrumental in identifying lead candidates with improved therapeutic profiles. Future work should focus on obtaining quantitative SAR data to build predictive models for the rational design of more potent and selective analogs. Furthermore, elucidating the mechanism of action of the most promising compounds through techniques such as Western blotting to analyze downstream signaling pathways will be crucial for their advancement in the drug discovery pipeline.
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Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed. Available from: [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available from: [Link]
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Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. PubMed. Available from: [Link]
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Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. NIH. Available from: [Link]
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Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed. Available from: [Link]
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4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available from: [Link]
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Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of N-Cyclohexyl-4-chloropicolinamide: A Phased Approach to Characterizing Novel Chemical Entities
Introduction: Charting the Unknown
In the realm of drug discovery, the emergence of a novel chemical entity like "N-Cyclohexyl-4-chloropicolinamide" presents both a challenge and an opportunity. With no pre-existing biological data, a systematic and robust in vitro validation strategy is not just a procedural formality; it is the foundational step upon which all future development rests. This guide eschews a rigid, one-size-fits-all template in favor of a logical, phased screening cascade designed to build a comprehensive initial profile of a compound with an unknown mechanism of action.[1]
As a Senior Application Scientist, my philosophy is grounded in building a self-validating experimental narrative. We will not merely list protocols; we will delve into the causality behind our choices, ensuring that each phase of our investigation logically informs the next. Our objective is to move from a broad assessment of biological impact to a more refined understanding of potential mechanisms, using N-Cyclohexyl-4-chloropicolinamide as our exemplar. This process is crucial for making informed decisions, accelerating compound progression, and, critically, recognizing when to halt a program to save resources.[1][2]
Phase 1: Foundational Cytotoxicity Profiling – The First Litmus Test
Before we can explore specific mechanisms, we must first understand the fundamental impact of N-Cyclohexyl-4-chloropicolinamide on cell survival. A cytotoxicity assay is the bedrock of any in vitro screening cascade, as it establishes a therapeutic window and informs the concentration range for all subsequent, more sensitive assays.[3] Ignoring this step can lead to misleading results in other assays, where observed effects might be artifacts of cell death rather than specific target engagement.
Causality in Experimental Design:
The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is deliberate. It is a robust, cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[4] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals, a reaction that is quantifiable by spectrophotometry.[4] This provides a reliable measure of how the compound affects overall cell health.
To build a meaningful comparison, we will test N-Cyclohexyl-4-chloropicolinamide against a panel of cell lines, for instance, a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293). This comparison is critical to identify any potential cancer-specific cytotoxicity. Furthermore, we will include Doxorubicin, a well-characterized chemotherapeutic agent, as a positive control to validate assay performance and provide a benchmark for cytotoxic potency.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of N-Cyclohexyl-4-chloropicolinamide and the positive control (Doxorubicin) in the appropriate cell culture medium. A typical concentration range for a novel compound might be from 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or medium-only blanks.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| N-Cyclohexyl-4-chloropicolinamide | MCF-7 | 15.2 |
| N-Cyclohexyl-4-chloropicolinamide | HEK293 | > 100 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin (Positive Control) | HEK293 | 2.5 |
Phase 2: Probing a Potential Mechanism - The Kinase Inhibition Screen
With the cytotoxicity profile established, the next logical step is to screen for potential molecular targets. Since the target of N-Cyclohexyl-4-chloropicolinamide is unknown, a pragmatic approach is to test it against a large, well-validated family of enzymes implicated in a vast array of cellular processes, such as protein kinases.[5] Kinases are a common target for therapeutic agents, particularly in oncology, and a positive hit can provide a strong lead for further investigation.[5]
Causality in Experimental Design:
We will employ a generic in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is an excellent example; it depletes unused ATP and then converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light.[6] A lower light signal indicates higher kinase activity, while an effective inhibitor will result in a higher light signal due to less ADP being produced.[6]
To contextualize our findings, we will compare the activity of N-Cyclohexyl-4-chloropicolinamide against Staurosporine, a potent, broad-spectrum kinase inhibitor. This serves as a positive control and a benchmark for inhibitory potency.
Principle of Kinase Inhibition Assay
Caption: Inhibition of kinase-mediated substrate phosphorylation.
Detailed Protocol: General Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Compound Plating: In a 384-well plate, add 1 µL of N-Cyclohexyl-4-chloropicolinamide, Staurosporine (positive control), or vehicle (DMSO) at various concentrations.
-
Kinase/Substrate Addition: Add 2 µL of a solution containing the kinase of interest and its specific substrate to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-60 minutes to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Data Presentation: Comparative Kinase Inhibition Profile
| Compound | Kinase Target | IC50 (µM) [Hypothetical Data] |
| N-Cyclohexyl-4-chloropicolinamide | Kinase A | 5.8 |
| N-Cyclohexyl-4-chloropicolinamide | Kinase B | > 50 |
| N-Cyclohexyl-4-chloropicolinamide | Kinase C | 22.1 |
| Staurosporine (Positive Control) | Kinase A | 0.01 |
| Staurosporine (Positive Control) | Kinase B | 0.02 |
| Staurosporine (Positive Control) | Kinase C | 0.008 |
Phase 3: Cellular Pathway Analysis – Connecting to Cellular Function
Identifying a potential enzymatic target is a significant step, but it is crucial to validate that the compound affects the corresponding signaling pathway within a cellular context. Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, which are the hallmarks of signal transduction.[5][7]
Causality in Experimental Design:
Based on our hypothetical hit in a kinase screen, we will investigate a relevant downstream pathway. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in diseases like cancer.[8] We will assess the phosphorylation status of ERK (p44/42 MAPK), a key node in this pathway. A change in phosphorylated ERK (p-ERK) relative to total ERK would indicate that our compound is modulating this pathway's activity.[9]
To ensure our results are meaningful, we will compare the effect of N-Cyclohexyl-4-chloropicolinamide to cells treated with a known activator of the pathway, such as Epidermal Growth Factor (EGF), and untreated controls.
Signaling Pathway: MAPK/ERK Cascade
Caption: Simplified MAPK/ERK signaling pathway.
Detailed Protocol: Western Blot for p-ERK/Total ERK
-
Cell Culture and Treatment: Plate cells (e.g., A549, which are responsive to EGF) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of N-Cyclohexyl-4-chloropicolinamide for 1-2 hours. Then, stimulate with a known concentration of EGF (e.g., 100 ng/mL) for 15 minutes. Include untreated and EGF-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK.
Data Presentation: Comparative Pathway Modulation
| Treatment Condition | p-ERK Level (Relative to Total ERK) | Total ERK Level | Interpretation |
| Untreated Control | Baseline | Constant | Basal pathway activity |
| EGF (100 ng/mL) | +++ | Constant | Strong pathway activation |
| N-Cyclohexyl-4-chloropicolinamide (10 µM) + EGF | + | Constant | Inhibition of EGF-induced pathway activation |
| N-Cyclohexyl-4-chloropicolinamide (10 µM) alone | Baseline | Constant | No effect on basal pathway activity at this dose |
Conclusion: Synthesizing a Preliminary Profile
This three-phased approach provides a robust framework for the initial in vitro validation of a novel compound like N-Cyclohexyl-4-chloropicolinamide.
-
Phase 1 establishes its cytotoxic profile, defining concentration limits for further testing and revealing any selective toxicity. Our hypothetical data suggests a favorable therapeutic window, with toxicity observed in a cancer cell line at concentrations significantly lower than in a non-cancerous line.
-
Phase 2 delves into a potential mechanism of action. The hypothetical data indicates that N-Cyclohexyl-4-chloropicolinamide may act as a moderately potent inhibitor of "Kinase A," providing a tangible lead for further target validation and optimization efforts.
-
Phase 3 confirms a cellular effect consistent with the findings from Phase 2. The hypothetical Western blot results demonstrate that the compound can block signal transduction through a relevant kinase pathway in a cellular environment.
Collectively, these results would form the initial data package for N-Cyclohexyl-4-chloropicolinamide, transforming it from an unknown entity into a lead compound with a defined (though preliminary) activity profile. This integrated data provides the confidence needed to advance the compound to the next stages of drug discovery, such as broader selectivity profiling, biophysical binding assays, and eventually, in vivo efficacy studies.
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- ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies.
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Navigating the Structure-Activity Landscape of N-Cyclohexyl-4-chloropicolinamide: An Inferred Comparative Guide
In the dynamic field of drug discovery, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of rational drug design. This guide delves into the SAR of N-Cyclohexyl-4-chloropicolinamide, a compound of interest at the intersection of proven pharmacophores. Due to the limited publicly available direct SAR studies on this specific molecule, this guide adopts an inferential approach, synthesizing data from closely related chemical series to construct a predictive framework for its biological activity. By examining the SAR of the 4-chloropicolinamide core and the N-cyclohexyl substituent independently, we aim to provide researchers, scientists, and drug development professionals with a robust, data-driven foundation for further investigation and optimization of this chemical scaffold.
The Architectural Blueprint: Deconstructing N-Cyclohexyl-4-chloropicolinamide
N-Cyclohexyl-4-chloropicolinamide is composed of two key structural motifs: the 4-chloropicolinamide head and the N-cyclohexyl tail. The picolinamide scaffold is a well-established pharmacophore present in a range of biologically active molecules, while the cyclohexyl group offers a lipophilic, three-dimensional element that can significantly influence pharmacokinetic and pharmacodynamic properties. Understanding the SAR of each component is crucial to predicting the overall activity of the parent molecule and its potential analogs.
Part 1: The 4-Chloropicolinamide Core - A Hub of Activity
The 4-chloropicolinamide moiety serves as the central anchor of the molecule. The electronic and steric properties of the substituents on the pyridine ring are critical determinants of biological activity.
The Influence of the 4-Chloro Substituent
The chlorine atom at the 4-position of the pyridine ring plays a significant role in modulating the electronic character of the ring system. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the overall dipole moment of the molecule, which can in turn affect receptor binding and membrane permeability. In related heterocyclic compounds, halogen substituents are known to enhance binding affinity through halogen bonding or by occupying specific hydrophobic pockets in a target protein.
A comparative analysis of related 4-chloroquinoline derivatives has shown that the presence of a chlorine atom can be beneficial for certain biological activities. For instance, in a series of 4-aryl-6-chloroquinolines evaluated for anti-Hepatitis B Virus (HBV) activity, the chloro-substituent was a common feature among active compounds.
The Picolinamide Amide Linker
The amide bond is a critical hydrogen-bonding element and provides structural rigidity. The orientation of the N-H and carbonyl groups is crucial for establishing interactions with biological targets. Modifications to this linker, such as N-methylation, can abrogate hydrogen-bonding capability and introduce steric hindrance, often leading to a decrease in activity. However, in some cases, N-methylation can enhance metabolic stability and cell permeability.
Part 2: The N-Cyclohexyl Substituent - A Modulator of Lipophilicity and Specificity
The N-cyclohexyl group is a key contributor to the molecule's lipophilicity and three-dimensional shape. Its conformational flexibility and potential for substitution offer multiple avenues for SAR exploration.
Impact of Cyclohexyl Ring Modifications
Studies on arylcyclohexylamines have demonstrated that substitutions on the cyclohexyl ring can have a profound impact on potency and efficacy. For example, the introduction of methyl groups on the cyclohexyl ring of phencyclidine (PCP) analogs reduced potency but not efficacy, whereas hydroxyl groups decreased both.[1] This suggests that both the size and polarity of substituents on the cyclohexyl ring are critical for activity.
For N-Cyclohexyl-4-chloropicolinamide, it can be inferred that:
-
Small, lipophilic substituents (e.g., methyl, ethyl) on the cyclohexyl ring may be tolerated and could potentially fine-tune binding affinity by occupying small hydrophobic pockets.
-
Polar substituents (e.g., hydroxyl, amino) are likely to decrease activity unless a specific hydrogen-bonding interaction can be formed with the target.
The N-Alkyl vs. N-Aryl Debate
In many chemical series, the nature of the N-substituent (aliphatic vs. aromatic) dramatically influences the biological activity profile. A comparative study on triphenylphosphonium mitochondrial vectors showed that both alkyl chain extension and aryl methylation could be used to modulate lipophilicity and mitochondrial uptake.[2] While N-Cyclohexyl-4-chloropicolinamide possesses an N-alkyl (cycloalkyl) group, exploring N-aryl analogs could uncover different target specificities or improved pharmacokinetic properties. For instance, N-aryl-3-oxobutanamide derivatives have shown promise as antibacterial and anticancer agents, with the substitution pattern on the aryl ring being a key determinant of activity.
Comparative Biological Activity of Analogous Scaffolds
To provide a quantitative context for the inferred SAR of N-Cyclohexyl-4-chloropicolinamide, the following tables summarize the biological activity of related picolinamide and cyclohexyl-containing compounds from published studies.
Table 1: Antiproliferative Activity of N-Methylpicolinamide-4-thiol Derivatives against HepG2 Cells
| Compound | R Group | IC50 (µM) |
| 1 | H | 62.96 |
| 6a | Phenyl | 35.41 |
| 6p | 4-Trifluoromethylphenyl | 7.82 |
| Sorafenib | - | 9.85 |
| Data sourced from a study on potential antitumor agents, highlighting the impact of substitutions on a picolinamide core.[3] |
Table 2: Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives
| Compound | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA |
| 17 | 3-Nitrobenzylidene | 16 |
| 19 | 2-Chlorobenzylidene | 32 |
| 20 | 4-Chlorobenzylidene | 64 |
| Data from a study on N-aryl derivatives, demonstrating the influence of aryl substitution on antibacterial activity. |
Experimental Protocols for SAR Elucidation
To empirically validate the inferred SAR and build a comprehensive understanding of N-Cyclohexyl-4-chloropicolinamide, the following experimental workflows are recommended.
Protocol 1: Synthesis of N-Cyclohexyl-4-chloropicolinamide Analogs
This protocol outlines a general method for the amide coupling of 4-chloropicolinic acid with cyclohexylamine and its derivatives.
Materials:
-
4-chloropicolinic acid
-
Cyclohexylamine or substituted cyclohexylamine derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the cyclohexylamine derivative (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-cyclohexyl-4-chloropicolinamide analog.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of the synthesized analogs on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized N-Cyclohexyl-4-chloropicolinamide analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the SAR Landscape
The following diagrams illustrate the key inferred structure-activity relationships and a proposed workflow for the systematic investigation of N-Cyclohexyl-4-chloropicolinamide.
Caption: Inferred SAR drivers for N-Cyclohexyl-4-chloropicolinamide.
Caption: Experimental workflow for SAR determination.
Conclusion
While direct experimental data on the SAR of N-Cyclohexyl-4-chloropicolinamide is not yet prevalent in the scientific literature, a robust, inferred SAR can be constructed by analyzing its constituent chemical motifs. The 4-chloropicolinamide core likely dictates the primary pharmacophoric interactions, with the 4-chloro group and amide linker being critical for activity. The N-cyclohexyl substituent serves as a key modulator of physicochemical properties and target specificity, with substitutions on the ring offering a means to fine-tune the activity and pharmacokinetic profile. The provided experimental protocols offer a clear path forward for researchers to systematically investigate these hypotheses and unlock the full potential of this promising chemical scaffold. This guide serves as a starting point for the rational design and optimization of novel N-Cyclohexyl-4-chloropicolinamide analogs with desired biological activities.
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A Comparative Efficacy Analysis of N-Cyclohexyl-4-chloropicolinamide as a Novel Antifungal Agent
Introduction: The Pressing Need for Novel Antifungals and the Potential of Picolinamides
Invasive fungal infections represent a significant and growing threat to global health, associated with high morbidity and mortality rates, particularly in immunocompromised patient populations. The current arsenal of antifungal agents is limited to a few major classes, and their efficacy is increasingly challenged by the emergence of drug-resistant strains. This landscape underscores the urgent need for novel antifungal compounds with unique mechanisms of action.
This guide introduces N-Cyclohexyl-4-chloropicolinamide , a compound belonging to the picolinamide chemical class. While direct efficacy data for this specific molecule is not yet publicly available, recent groundbreaking research has identified the picolinamide scaffold as a potent inhibitor of a novel, fungal-specific target, making it a promising area for the development of new antifungal therapies.[1][2] This document provides a comparative framework for evaluating the potential efficacy of N-Cyclohexyl-4-chloropicolinamide against established antifungal drugs, based on the known activities of structurally related picolinamides. We will delve into a hypothetical mechanism of action, propose a comprehensive suite of experiments for its validation, and contrast its potential performance with current standards of care.
Pillar 1: A Hypothesized Mechanism of Action - Targeting Fungal Lipid Homeostasis
Recent chemogenomic profiling and biochemical assays have identified that picolinamide and benzamide derivatives exert their antifungal effects by targeting Sec14p , a major phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[1][2][3] Sec14p is essential for maintaining the lipid composition of the Golgi apparatus, which is critical for vesicular trafficking and cell wall synthesis. By inhibiting Sec14p, picolinamides disrupt these vital cellular processes, leading to fungal cell death.
Crucially, this target appears to be fungal-specific. Mammalian cells lack a close structural homolog of the Sec14p lipid-binding pocket that is targeted by these compounds, suggesting a high therapeutic index with low cytotoxicity to mammalian cells.[1] We hypothesize that N-Cyclohexyl-4-chloropicolinamide shares this mechanism of action, binding within the lipid-binding pocket of Sec14p.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of N-Cyclohexyl-4-chloropicolinamide.
Caption: Proposed mechanism of N-Cyclohexyl-4-chloropicolinamide targeting fungal Sec14p.
Pillar 2: Comparative Efficacy Evaluation - A Proposed Experimental Framework
To ascertain the efficacy of N-Cyclohexyl-4-chloropicolinamide, a head-to-head comparison with established antifungal agents is essential. We propose a panel of experiments to determine its antifungal spectrum, potency, and selectivity.
Comparator Drugs
The following drugs, representing different mechanisms of action, will serve as comparators:
-
Fluconazole (Azole): Inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.
-
Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell lysis.
-
Caspofungin (Echinocandin): Inhibits (1,3)-beta-D-glucan synthase, disrupting fungal cell wall synthesis.
Proposed In Vitro Efficacy Studies
The cornerstone of the initial efficacy assessment will be in vitro susceptibility testing and cytotoxicity assays.
| Compound | Target Organism | MIC₅₀ (µg/mL) | MFC (µg/mL) | HC₅₀ (µg/mL) [Human Cell Line] | Selectivity Index (HC₅₀/MIC₅₀) |
| N-Cyclohexyl-4-chloropicolinamide | Candida albicans | 0.25 | 1 | > 64 | > 256 |
| Aspergillus fumigatus | 0.5 | 2 | > 64 | > 128 | |
| Fluconazole | Candida albicans | 0.5 | > 64 | > 100 | > 200 |
| Aspergillus fumigatus | > 64 | > 64 | > 100 | - | |
| Amphotericin B | Candida albicans | 0.5 | 1 | 5 | 10 |
| Aspergillus fumigatus | 1 | 2 | 5 | 5 | |
| Caspofungin | Candida albicans | 0.03 | 0.06 | > 50 | > 1667 |
| Aspergillus fumigatus | 0.125 | 0.25 | > 50 | > 400 |
MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration. HC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Fungal isolates (Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto drug-free agar plates. The MFC is the lowest drug concentration that results in no growth on the subculture plates.
-
Cell Culture: A human cell line (e.g., HEK293 or HepG2) is cultured in appropriate media in 96-well plates until a confluent monolayer is formed.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay. The absorbance is read using a microplate reader.
-
HC₅₀ Calculation: The half-maximal cytotoxic concentration (HC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
The workflow for these in vitro assays is depicted below.
Caption: Workflow for in vitro efficacy and selectivity testing.
Conclusion and Future Directions
The structural class of picolinamides, to which N-Cyclohexyl-4-chloropicolinamide belongs, holds considerable promise for the development of a new generation of antifungal agents. The hypothesized mechanism of action, targeting the fungal-specific protein Sec14p, suggests a high potential for both efficacy and safety.[1] The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the evaluation of N-Cyclohexyl-4-chloropicolinamide. Should the hypothetical data presented here be substantiated by empirical results, this compound would warrant further investigation in preclinical in vivo models of fungal disease. The ultimate goal is the development of a novel therapeutic agent that can effectively combat the growing challenge of invasive fungal infections.
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Orthogonal Assays to Confirm N-Cyclohexyl-4-chloropicolinamide Bioactivity: A Comparative Guide
In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a rigorous validation process. For novel chemical entities such as N-Cyclohexyl-4-chloropicolinamide, a member of the promising picolinamide class of compounds, asserting its biological activity requires more than a single data point.[1] It demands a multi-faceted, evidence-based approach to build a robust scientific consensus. This guide provides an in-depth comparison of two orthogonal assays designed to confirm the bioactivity of N-Cyclohexyl-4-chloropicolinamide, framed within the context of a hypothetical function: the inhibition of a key cellular kinase involved in cancer cell proliferation, which we will refer to as "Kinase-X".
The core principle of using orthogonal assays is to measure the same biological phenomenon through distinct, mechanistically unrelated methods. This approach is critical for minimizing the risk of experimental artifacts, off-target effects, or technology-specific interference that can lead to false-positive or false-negative results.[2] Here, we will explore a direct, biochemical-level assay and a corresponding cell-based assay that measures a downstream physiological outcome.
-
Biochemical Kinase Inhibition Assay: A direct measure of the compound's ability to inhibit the purified Kinase-X enzyme. We will focus on a luminescence-based ATP depletion assay.
-
Cell-Based Proliferation Assay: An indirect measure of the compound's effect on the viability and proliferation of cancer cells that are dependent on Kinase-X activity. We will detail the MTT assay.
By comparing the results from these two distinct methodologies, researchers can gain a higher degree of confidence in the specific bioactivity of N-Cyclohexyl-4-chloropicolinamide.
Assay 1: Biochemical Confirmation using a Luminescent Kinase Assay (Kinase-Glo®)
The first line of inquiry is to determine if N-Cyclohexyl-4-chloropicolinamide directly interacts with and inhibits its putative target, Kinase-X. A biochemical assay using the purified, active recombinant enzyme is the most direct method to establish this.[3][4] Among the various formats, luminescence-based assays like the Kinase-Glo® system offer high sensitivity, a broad dynamic range, and are amenable to high-throughput screening.[5][6]
Scientific Principle
Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide.[1] The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation has occurred.[5] The assay reagent contains a thermostable luciferase enzyme that produces light in the presence of ATP. The luminescent signal is therefore inversely proportional to kinase activity; high kinase activity results in low ATP levels and a dim signal, whereas effective inhibition of the kinase leads to high ATP levels and a bright signal.[5]
Experimental Workflow & Protocol
The workflow is a homogeneous "add-mix-read" protocol, minimizing pipetting steps and making it suitable for automation.[6]
Caption: Workflow for the Kinase-Glo® biochemical assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-Cyclohexyl-4-chloropicolinamide in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare identical dilution series for the positive control, Staurosporine (a broad-spectrum kinase inhibitor), and a DMSO-only series for the negative control.[7][8][9]
-
-
Assay Plate Preparation:
-
Using a low-volume, white, 384-well plate, add 50 nL of each compound dilution and control to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix of purified Kinase-X in assay buffer. Add 5 µL of this mix to each well.
-
Allow the plate to pre-incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
Prepare a master mix of the specific peptide substrate for Kinase-X and ATP (at a concentration close to its Km for the enzyme) in assay buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells.
-
Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the reaction, determined during assay development.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Normalize the data using the DMSO-only wells (100% activity) and no-enzyme wells (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][11]
-
Assay 2: Orthogonal Confirmation using an MTT Cell Proliferation Assay
While a biochemical assay confirms direct target engagement, it does not provide information about a compound's activity in a complex cellular environment. A cell-based assay is a crucial orthogonal approach to validate that the biochemical inhibition translates into a functional cellular response.[12][13] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, which are often dependent on the activity of kinases like our hypothetical Kinase-X.[14][15]
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[14][16] Inhibition of a critical proliferation kinase like Kinase-X is expected to reduce cell viability, leading to a decreased colorimetric signal.
Experimental Workflow & Protocol
This workflow involves cell culture and treatment followed by the colorimetric detection steps.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol: IC50 Determination [12][16]
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on Kinase-X for proliferation into a clear, 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Cyclohexyl-4-chloropicolinamide, Staurosporine, and DMSO in culture medium from a concentrated stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[17]
-
Remove the old medium from the cells and add 100 µL of medium containing the appropriate compound concentrations.
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
-
MTT Reaction and Detection:
-
Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[16]
-
Incubate the plate for 4 hours at 37°C (or overnight at room temperature in the dark) with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
-
Data Analysis:
Data Presentation and Comparison
To objectively compare the performance of N-Cyclohexyl-4-chloropicolinamide, the data from both assays should be summarized in a clear, tabular format. The IC50 value represents the concentration at which the compound elicits 50% of its maximal effect.
Table 1: Comparative IC50 Values from Orthogonal Assays
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| N-Cyclohexyl-4-chloropicolinamide | Biochemical (Kinase-Glo®) | Purified Kinase-X | 85 |
| N-Cyclohexyl-4-chloropicolinamide | Cell-Based (MTT) | Kinase-X Dependent Cells | 250 |
| Staurosporine (Positive Control) | Biochemical (Kinase-Glo®) | Purified Kinase-X | 5 |
| Staurosporine (Positive Control) | Cell-Based (MTT) | Kinase-X Dependent Cells | 15 |
| DMSO (Negative Control) | Biochemical (Kinase-Glo®) | Purified Kinase-X | > 100,000 |
| DMSO (Negative Control) | Cell-Based (MTT) | Kinase-X Dependent Cells | > 100,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation and Guide to Comparison
The power of the orthogonal approach lies in the synthesis of the data from both assays.
-
Biochemical Assay (Kinase-Glo®):
-
Pros: Provides a direct measure of target engagement and intrinsic potency. It is highly specific to the enzyme of interest, removing the complexities of a cellular system. The assay is rapid and highly sensitive.[5][6]
-
Cons: Does not account for cell permeability, metabolic stability, or potential off-target effects within a cell. It is an in vitro system that may not fully recapitulate the intracellular environment.
-
Interpretation: The hypothetical IC50 of 85 nM for N-Cyclohexyl-4-chloropicolinamide in this assay would suggest a potent, direct inhibition of Kinase-X.
-
-
Cell-Based Assay (MTT):
-
Pros: Measures a physiologically relevant outcome (cell viability) and inherently accounts for factors like cell permeability and metabolic breakdown of the compound. It provides a better prediction of potential in vivo efficacy.[12][13]
-
Cons: The mechanism of cell death is not elucidated by this assay alone. A reduction in viability could be due to off-target toxicity rather than specific inhibition of Kinase-X. The assay is also susceptible to interference from compounds that affect cellular metabolism.[14]
-
Interpretation: An IC50 of 250 nM in the MTT assay is higher than the biochemical IC50. This is expected and logical. The difference can be attributed to the barriers the compound must overcome in a cellular context (e.g., crossing the cell membrane) or potential binding to other cellular components. A strong correlation between the biochemical and cellular IC50 values (typically within a 10-fold difference) strengthens the hypothesis that the observed cellular effect is due to the on-target inhibition of Kinase-X.
-
The combined use of a direct biochemical kinase assay and a functional cell-based proliferation assay provides a robust, self-validating system for confirming the bioactivity of N-Cyclohexyl-4-chloropicolinamide. The biochemical assay establishes direct, potent inhibition of the purified target, Kinase-X. The MTT assay orthogonally confirms that this molecular-level inhibition translates into a desired cellular outcome—the suppression of cancer cell proliferation. The congruence between these two mechanistically distinct assays provides strong, defensible evidence for the compound's proposed mechanism of action, thereby building the necessary confidence to advance it further in the drug discovery pipeline.
References
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Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
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GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
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Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796–801. Retrieved from [Link]
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GraphPad. (n.d.). Fitting the absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Sciforum. (n.d.). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. Retrieved from [Link]
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Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
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GraphPad. (n.d.). Equation: [Inhibitor] vs. response. Prism 10 Curve Fitting Guide. Retrieved from [Link]
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T-C, T., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-48. Retrieved from [Link]
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Hoover, S. B., et al. (2014). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PloS one, 9(9), e108219. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Hyde, R., et al. (2002). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Cellular signalling, 14(7), 593–601. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Kim, S. Y., et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and therapeutic medicine, 16(1), 385–392. Retrieved from [Link]
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GraphPad. (n.d.). Incomplete dose-respone curves. Prism 10 Curve Fitting Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Example images of cells treated with the negative control DMSO (A) and... Retrieved from [Link]
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T-H, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]
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Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical chemistry, 86(15), 7544–7551. Retrieved from [Link]
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ResearchGate. (2013, September 16). Replacements for DMSO as a negative control? Retrieved from [Link]
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A Head-to-Head Comparison of N-Cyclohexyl vs. N-Phenyl Picolinamides: A Guide for Researchers
In the landscape of medicinal chemistry, the picolinamide scaffold has emerged as a "privileged structure," a versatile framework adaptable to a multitude of biological targets. This guide provides a detailed comparative analysis of two key classes of picolinamide derivatives: N-cyclohexyl and N-phenyl picolinamides. We will explore how the choice between a saturated, aliphatic cyclohexyl ring and an aromatic phenyl ring at the amide nitrogen profoundly influences the resulting compound's physicochemical properties, biological activity, and therapeutic potential. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform future research and development.
The Picolinamide Core: A Foundation for Diverse Biological Activity
Picolinamide, a derivative of picolinic acid (a natural catabolite of tryptophan), serves as the foundational structure for a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and metabolic and inflammatory disorder applications. The ability to readily modify the picolinamide scaffold allows for the fine-tuning of its interaction with various biological targets.
N-Cyclohexyl vs. N-Phenyl: A Tale of Two Substituents
The core of our comparison lies in the distinct characteristics of the N-cyclohexyl and N-phenyl substituents. The cyclohexyl group, being a saturated alicyclic ring, imparts a higher degree of flexibility and three-dimensionality (sp3 character) to the molecule. In contrast, the phenyl group, an aromatic ring, introduces a planar, rigid structure with the potential for π-π stacking and other aromatic interactions. This fundamental difference in their steric and electronic profiles dictates their interactions with biological macromolecules and, consequently, their pharmacological effects.
Comparative Analysis of Biological Activities
While direct, simultaneous head-to-head studies are not always available, we can draw valuable comparative insights from the existing body of research on these two classes of compounds across different therapeutic areas.
Antibacterial Activity
Picolinamide derivatives have shown significant promise as antibacterial agents. Notably, a study on picolinamides targeting Clostridioides difficile revealed that strategic substitutions on the picolinamide core led to potent and selective activity.[1][2][3][4] While this specific study did not directly compare N-cyclohexyl and N-phenyl groups, research into novel cyclohexyl-amides has identified them as potent antibacterials targeting bacterial type IIA topoisomerases, with good Gram-positive and Gram-negative potency.[5]
Key Insight: The flexibility and lipophilicity of the cyclohexyl group may contribute to better penetration of bacterial cell walls and effective binding to topoisomerase enzymes. The planar nature of the phenyl group might be less optimal for this specific target but could be advantageous for other antibacterial mechanisms of action.
Anticancer Activity
Picolinamide derivatives have been extensively investigated as potential anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[6][7]
-
N-Phenyl Picolinamides as VEGFR-2 Inhibitors: A series of novel N-phenyl picolinamide-based derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of tumor angiogenesis.[6][7] Several of these compounds exhibited effective antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to or better than the reference drugs Sorafenib and Axitinib.[6]
-
N-Cyclohexyl Amides in Cancer Research: While specific studies on N-cyclohexyl picolinamides for anticancer activity are less prevalent in the reviewed literature, N-cyclohexyl moieties are present in other classes of anticancer agents. For instance, N-[4-(propyl)cyclohexyl]-amides have been synthesized and evaluated for anti-inflammatory and analgesic activities, which can be relevant in the context of cancer therapy.[8]
Comparative Data: Antiproliferative Activity of N-Phenyl Picolinamide Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Series 8j | A549 | Lung Carcinoma | 12.5 | |
| HepG2 | Hepatocellular Carcinoma | 20.6 | ||
| Series 8l | A549 | Lung Carcinoma | 13.2 | |
| HepG2 | Hepatocellular Carcinoma | 18.2 | ||
| Sorafenib | A549 | Lung Carcinoma | 19.3 | |
| HepG2 | Hepatocellular Carcinoma | 29.0 |
Key Insight: The planar structure of the N-phenyl group appears to be well-suited for binding to the ATP-binding pocket of kinases like VEGFR-2, where aromatic interactions are often crucial for potent inhibition. The conformational flexibility of the N-cyclohexyl group might be less advantageous for such rigid binding sites.
Neurological and Metabolic Disorders
The versatility of the picolinamide scaffold extends to the central nervous system and metabolic diseases.
-
N-Phenyl Picolinamides as mGlu4 Ligands: N-phenylpicolinamide has been identified as a promising template for the development of metabotropic glutamate receptor 4 (mGlu4) ligands.[9] Modifications to the phenyl ring have been shown to significantly impact the affinity and microsomal stability of these compounds, highlighting the importance of this substituent for target engagement.[9]
-
N-Cyclohexyl Derivatives in CNS and Metabolic Research: Research on 3-[3-(phenalkylamino)cyclohexyl]phenols, derived from a simplified morphinan scaffold, has led to the discovery of novel μ-opioid receptor (MOR) antagonists.[10] Additionally, 1-cyclohexyl-3-tosylurea has been synthesized and shown to possess antioxidant activity.[11]
Key Insight: The ability of the N-phenyl group to be readily functionalized allows for fine-tuning of interactions with specific receptor subtypes, as seen with mGlu4 ligands. The lipophilic and flexible nature of the N-cyclohexyl group can be advantageous for crossing the blood-brain barrier and interacting with GPCRs like the MOR.
Synthesis and Methodologies
The synthesis of both N-cyclohexyl and N-phenyl picolinamides generally involves the coupling of picolinic acid or its activated derivatives with the corresponding amine (cyclohexylamine or aniline).
General Synthesis of N-Substituted Picolinamides
Caption: General workflow for the synthesis of N-substituted picolinamides.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide
This protocol is adapted from a published procedure for the synthesis of an N-phenyl picolinamide derivative.[12]
-
Reactant Mixture: Combine picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) in a reaction flask.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 40 minutes.
-
Work-up: After the reaction is complete, add a 10% NaHCO3 solution to the mixture.
-
Filtration and Recrystallization: Filter the resulting solid. Recrystallize the filtrate from a 30% ethanol-water solution to yield the final product.
Structure-Activity Relationship (SAR) Insights
The choice between an N-cyclohexyl and an N-phenyl substituent is a critical decision in the design of picolinamide-based therapeutics, with each conferring distinct properties to the final molecule.
Caption: Key SAR differences between N-cyclohexyl and N-phenyl picolinamides.
Conclusion and Future Directions
The comparative analysis of N-cyclohexyl and N-phenyl picolinamides reveals a fascinating dichotomy in their structure-activity relationships. The aliphatic, flexible nature of the cyclohexyl group often lends itself to applications requiring membrane permeability and interaction with flexible binding pockets, such as in antibacterial and certain CNS-active agents. Conversely, the rigid, aromatic phenyl group is frequently optimal for targets with well-defined, planar binding sites, like the ATP-binding pockets of kinases, making it a valuable substituent for anticancer drug discovery.
Future research should focus on synthesizing and screening libraries of both N-cyclohexyl and N-phenyl picolinamides against a diverse panel of biological targets. Direct head-to-head comparisons within the same assay will provide more definitive insights into the subtle yet critical influence of these N-substituents. Such studies will undoubtedly accelerate the development of novel picolinamide-based therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties.
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In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive characterization of a compound's selectivity—understanding not only its intended target but also its potential off-target interactions that can lead to unforeseen toxicities or polypharmacological effects.[1][2] This guide provides an in-depth, experience-driven framework for the selectivity profiling of a novel chemical entity, using the hypothetical compound N-Cyclohexyl-4-chloropicolinamide as our case study.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that mirrors the real-world process of target deconvolution and selectivity assessment. We will delve into the "why" behind experimental choices, ensuring each step is part of a self-validating system, grounded in authoritative scientific principles.
The Enigma of a Novel Compound: Initial Hypothesis and Strategy
The structure of N-Cyclohexyl-4-chloropicolinamide, with its picolinamide core, suggests a potential interaction with ATP-binding sites, a common feature of protein kinases.[3][4] Kinases are a large and therapeutically important family of enzymes often implicated in diseases like cancer and inflammation, making them a frequent focus of drug discovery programs.[5][6][7] Therefore, our initial hypothesis is that N-Cyclohexyl-4-chloropicolinamide may function as a kinase inhibitor. This hypothesis will guide our initial screening strategy, which will be designed to cast a wide net before narrowing down on specific, high-affinity targets.
Our selectivity profiling strategy will be multi-tiered, progressing from broad, in vitro biochemical assays to more physiologically relevant cell-based assays that confirm target engagement in a native biological context.
Tier 1: Broad Kinome Profiling - A Global View of Kinase Interactions
The first step in understanding the selectivity of a potential kinase inhibitor is to assess its activity against a large panel of kinases, a process known as kinome profiling.[6][8][9] This provides a bird's-eye view of the compound's interaction landscape and helps to identify initial hits.
Rationale for Kinome Screening
A broad kinome screen is essential for several reasons:
-
Identify Primary Target(s): It can reveal the kinase or kinases that are most potently inhibited by the compound.
-
Uncover Off-Targets: It provides a comprehensive list of unintended targets, which is crucial for predicting potential side effects.[1]
-
Guide Structure-Activity Relationship (SAR) Studies: Early identification of both on- and off-targets can inform medicinal chemistry efforts to improve potency and selectivity.[10]
Several commercial services offer kinome profiling using various assay formats.[7][8][11][12] A common and robust method is the radiometric kinase activity assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8]
Experimental Protocol: Radiometric Kinome Profiling
-
Compound Preparation: Solubilize N-Cyclohexyl-4-chloropicolinamide in DMSO to create a high-concentration stock solution.
-
Assay Concentration: Select a screening concentration that is high enough to detect moderate-affinity interactions, typically 1 µM or 10 µM.[8]
-
Kinase Panel: Submit the compound for screening against a broad panel of active protein kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar offering from Reaction Biology).
-
Data Analysis: The primary data is typically reported as percent inhibition relative to a vehicle control. Hits are identified as kinases that show significant inhibition (e.g., >50% or >80%) at the screening concentration.
Data Presentation: Interpreting the Kinome Scan
The results of the kinome scan are often visualized as a dendrogram, which graphically represents the kinome and highlights the inhibited kinases.
Table 1: Hypothetical Kinome Profiling Results for N-Cyclohexyl-4-chloropicolinamide at 1 µM
| Kinase Target | Family | Percent Inhibition (%) |
| CDK9 | CMGC | 95 |
| PIM1 | CAMK | 88 |
| Aurora A | Aurora | 65 |
| FLT3 | TK | 45 |
| ... | ... | ... |
Tier 2: From Hits to Affinities - Quantitative Biochemical Assays
Following the identification of initial hits from the broad kinome screen, the next logical step is to determine the potency of the compound against these kinases with greater precision. This is achieved by generating dose-response curves and calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]
The Importance of IC50 Determination
-
Rank-Ordering Potency: IC50 values allow for the quantitative comparison of a compound's potency against different kinases.
-
Validation of Hits: A potent IC50 value confirms that the interaction observed in the initial screen is genuine.
-
Informing Cellular Assay Concentrations: The IC50 provides a starting point for designing cell-based experiments.
Experimental Protocol: IC50 Determination via In Vitro Kinase Assay
-
Assay Setup: For each hit kinase, a biochemical assay is performed. This can be a radiometric assay, or a non-radioactive method such as ADP-Glo™ (Promega) which measures the amount of ADP produced in the kinase reaction.[7]
-
Compound Titration: A series of dilutions of N-Cyclohexyl-4-chloropicolinamide are prepared, typically in a 10-point, half-log dilution series starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the different concentrations of the compound.
-
Data Acquisition: The assay signal (e.g., luminescence for ADP-Glo™) is measured.
-
Curve Fitting: The data is plotted as percent inhibition versus compound concentration, and a non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation: Comparative Potency
The IC50 values for the hit kinases should be summarized in a table for easy comparison.
Table 2: Hypothetical IC50 Values for N-Cyclohexyl-4-chloropicolinamide
| Kinase Target | IC50 (nM) |
| CDK9 | 50 |
| PIM1 | 150 |
| Aurora A | 800 |
| FLT3 | >10,000 |
Tier 3: In-Cell Target Engagement - Bridging the Gap to Physiology
While in vitro biochemical assays are essential for determining a compound's intrinsic potency against purified enzymes, they do not fully recapitulate the complex environment of a living cell.[14] Therefore, it is crucial to confirm that the compound can enter cells and bind to its intended target(s) in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells and tissues.[14][15][16][17][18]
The Rationale for CETSA®
CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[18] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer target engagement. This method offers several advantages:
-
Label-Free: It does not require modification of the compound or the target protein.
-
Physiologically Relevant: It is performed in intact cells, accounting for factors such as cell permeability and intracellular ATP concentrations.
-
Versatile: It can be adapted for various downstream detection methods, including Western blotting and mass spectrometry.[18]
Experimental Workflow: CETSA®
The following diagram illustrates the general workflow for a CETSA® experiment.
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinases) and treat the cells with N-Cyclohexyl-4-chloropicolinamide at a concentration several-fold higher than the biochemical IC50 (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Normalize the samples and analyze them by SDS-PAGE and Western blotting using specific antibodies against the target kinases (e.g., CDK9 and PIM1).
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to generate thermal shift curves. A shift of the curve to the right for the compound-treated sample indicates target engagement.
Data Presentation: Visualizing Target Engagement
The results of a CETSA® experiment are best presented as thermal shift curves.
Table 3: Hypothetical CETSA® Results for N-Cyclohexyl-4-chloropicolinamide
| Target Kinase | Apparent Melting Temperature (Tm) - Vehicle (°C) | Apparent Melting Temperature (Tm) - Compound (°C) | Thermal Shift (ΔTm) (°C) |
| CDK9 | 52.5 | 58.0 | +5.5 |
| PIM1 | 55.0 | 56.5 | +1.5 |
A significant positive thermal shift for CDK9 would confirm that N-Cyclohexyl-4-chloropicolinamide engages this target in intact cells. A smaller or negligible shift for PIM1 might suggest weaker engagement in the cellular environment or that the compound is rapidly metabolized.
Tier 4: Broad Cellular Selectivity Profiling - A Systems-Level View
To gain a more comprehensive understanding of the compound's cellular selectivity, a proteome-wide CETSA® experiment coupled with mass spectrometry (MS-CETSA) can be performed. This powerful technique allows for the unbiased identification of protein targets that are thermally stabilized by the compound across the entire proteome.
Rationale for MS-CETSA
-
Unbiased Target Identification: MS-CETSA can identify novel, unexpected off-targets that would be missed by a targeted kinome screen.
-
Systems-Level View: It provides a global picture of the compound's interactions within the cell, offering insights into its mechanism of action and potential polypharmacology.
-
Biomarker Discovery: Proteins that show significant thermal shifts can serve as biomarkers for target engagement in preclinical and clinical studies.[18]
Experimental Workflow: MS-CETSA
The initial steps of an MS-CETSA experiment are similar to the Western blot-based CETSA®. However, instead of analyzing the soluble fractions with antibodies, they are subjected to proteomic analysis.
The data from an MS-CETSA experiment is complex and requires sophisticated bioinformatic analysis to identify proteins that exhibit statistically significant thermal shifts in the presence of the compound.
Conclusion: A Path to a Well-Characterized Molecule
The selectivity profiling of a novel compound like N-Cyclohexyl-4-chloropicolinamide is a multi-faceted endeavor that requires a logical and iterative approach. By progressing from broad, in vitro screening to more focused biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's on- and off-target interactions. This detailed knowledge is paramount for making informed decisions in drug development, ultimately increasing the likelihood of advancing a safe and effective therapeutic agent to the clinic. The framework presented here provides a robust and scientifically sound strategy for navigating this critical aspect of preclinical drug discovery.
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A Strategic Guide to Benchmarking N-Cyclohexyl-4-chloropicolinamide: A Proposed Evaluation Against a Multi-Kinase Inhibitor Standard
Introduction: The Rationale for a New Player in Kinase Inhibition
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecules with improved efficacy, selectivity, and safety profiles is paramount. The picolinamide scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. N-Cyclohexyl-4-chloropicolinamide is a novel investigational compound featuring this promising core. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to intermediates used in the synthesis of established multi-kinase inhibitors, such as sorafenib and regorafenib, provides a compelling rationale for its evaluation as a potential anticancer agent.[1]
This guide outlines a comprehensive, multi-tiered strategy for the preclinical benchmarking of N-Cyclohexyl-4-chloropicolinamide. As a reference compound, we have selected Sorafenib , a well-characterized multi-kinase inhibitor approved for the treatment of various solid tumors, including hepatocellular carcinoma and renal cell carcinoma.[2][3] Sorafenib's mechanism of action involves the inhibition of several key kinases implicated in tumor progression, including RAF kinases and various receptor tyrosine kinases such as VEGFR and PDGFR.[3][4][5][6] This comparative framework will serve to elucidate the potency, selectivity, and potential therapeutic window of N-Cyclohexyl-4-chloropicolinamide, providing critical data to guide its future development.
Part 1: In Vitro Characterization - From Target Engagement to Cellular Effects
The initial phase of our benchmarking strategy focuses on defining the biochemical and cellular activity of N-Cyclohexyl-4-chloropicolinamide in direct comparison to Sorafenib.
Kinase Inhibition Profiling: Identifying the Molecular Targets
The foundational step is to determine the kinase inhibitory profile of N-Cyclohexyl-4-chloropicolinamide. Given the precedent set by Sorafenib, a broad panel of kinases should be screened, with a particular focus on those involved in angiogenesis and oncogenic signaling.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
A radiometric kinase assay provides a robust and sensitive method to quantify the inhibition of kinase activity.[7]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase of interest (e.g., VEGFR-2, PDGFR-β, c-RAF), a suitable substrate (e.g., a specific peptide), and a kinase buffer.
-
Compound Incubation: Add varying concentrations of N-Cyclohexyl-4-chloropicolinamide or Sorafenib to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Start the kinase reaction by adding ATP supplemented with γ-[³²P]ATP.[8][9]
-
Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-[³²P]ATP, leaving only the radiolabeled, phosphorylated substrate.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Hypothetical Data Summary: Kinase Inhibition Profile
| Kinase Target | N-Cyclohexyl-4-chloropicolinamide IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| VEGFR-2 | 15 | 90 |
| PDGFR-β | 25 | 58 |
| c-RAF | 80 | 6 |
| B-RAF | >10,000 | 22 |
| KIT | 150 | 68 |
| FLT3 | 200 | 58 |
Interpretation: In this hypothetical scenario, N-Cyclohexyl-4-chloropicolinamide demonstrates potent inhibition of key angiogenic kinases (VEGFR-2, PDGFR-β) with greater selectivity against these targets compared to Sorafenib. However, it shows significantly less activity against the RAF kinases, suggesting a potentially different and more focused mechanism of action.
Cellular Proliferation and Viability Assays: Assessing Anti-Tumor Activity
To translate the biochemical findings into a cellular context, we will assess the ability of N-Cyclohexyl-4-chloropicolinamide to inhibit the growth and viability of cancer cells. The HCT116 human colorectal carcinoma cell line is a well-established and relevant model for such studies.[10][11]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13]
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-Cyclohexyl-4-chloropicolinamide or Sorafenib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to a vehicle-treated control. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Hypothetical Data Summary: Anti-Proliferative Activity
| Compound | HCT116 GI₅₀ (µM) |
| N-Cyclohexyl-4-chloropicolinamide | 0.5 |
| Sorafenib | 2.8 |
Interpretation: The hypothetical data suggests that N-Cyclohexyl-4-chloropicolinamide is more potent at inhibiting the growth of HCT116 cells in vitro compared to Sorafenib. This could be due to its potent anti-angiogenic kinase activity or other, as-yet-unidentified mechanisms.
Part 2: In Vivo Evaluation - From Pharmacokinetics to Anti-Tumor Efficacy
The second phase of this benchmarking program assesses the compound's behavior and efficacy in a living organism, providing a more clinically relevant context.
Pharmacokinetic (PK) Profiling: Understanding Drug Disposition
A crucial step is to understand the absorption, distribution, metabolism, and excretion (ADME) properties of N-Cyclohexyl-4-chloropicolinamide.[16][17] A rodent PK study will provide key parameters such as bioavailability and half-life.[18][19][20]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer N-Cyclohexyl-4-chloropicolinamide via two routes: intravenous (IV) for determining clearance and volume of distribution, and oral gavage (PO) for assessing oral bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Hypothetical Data Summary: Key Pharmacokinetic Parameters
| Parameter | N-Cyclohexyl-4-chloropicolinamide | Sorafenib |
| Oral Bioavailability (%) | 45 | 38 |
| T½ (half-life, hours) | 12 | 20-27 |
| Cmax (µM) at 20 mg/kg PO | 5.2 | 3.5 |
Interpretation: The hypothetical PK data suggests that N-Cyclohexyl-4-chloropicolinamide has good oral bioavailability and a half-life suitable for once or twice-daily dosing. Its higher maximum plasma concentration (Cmax) compared to Sorafenib at the same dose could contribute to enhanced efficacy.
In Vivo Anti-Tumor Efficacy: The Xenograft Model
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an in vivo model. We will use an HCT116 xenograft model in immunodeficient mice.[21][22][23]
Experimental Protocol: HCT116 Xenograft Study
-
Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of athymic nude mice.[10][11]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups (Vehicle, N-Cyclohexyl-4-chloropicolinamide, Sorafenib).
-
Dosing: Administer the compounds orally, once daily, for a period of 21 days.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Data Summary: In Vivo Anti-Tumor Efficacy
| Treatment Group (20 mg/kg, PO) | Tumor Growth Inhibition (TGI, %) |
| N-Cyclohexyl-4-chloropicolinamide | 75 |
| Sorafenib | 55 |
Interpretation: The hypothetical in vivo data demonstrates superior anti-tumor efficacy for N-Cyclohexyl-4-chloropicolinamide in the HCT116 xenograft model. This could be a result of its favorable pharmacokinetic profile and potent inhibition of key kinases driving tumor growth and angiogenesis.
Visualizing the Path Forward: Workflows and Pathways
To clearly delineate the proposed research plan and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Proposed preclinical benchmarking workflow for N-Cyclohexyl-4-chloropicolinamide.
Caption: Comparative hypothesized kinase targets of the investigational and reference compounds.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous framework for the initial preclinical evaluation of N-Cyclohexyl-4-chloropicolinamide against the established multi-kinase inhibitor, Sorafenib. The proposed experiments are designed to provide a clear, data-driven comparison of their biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.
Based on our hypothetical data, N-Cyclohexyl-4-chloropicolinamide presents an exciting profile, potentially offering superior efficacy with a more selective kinase inhibition pattern. This could translate to an improved therapeutic index. The successful execution of this benchmarking study would provide the necessary foundation to advance N-Cyclohexyl-4-chloropicolinamide into further preclinical safety and toxicology studies, with the ultimate goal of IND-enabling studies and clinical evaluation.
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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- Keshari, K. R., et al. (2011). Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS. Molecular Imaging and Biology, 13(5), 945–954.
- Lee, S. H., et al. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research, 40(6), 3247–3255.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Cyclohexyl-4-chloropicolinamide
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that our work is conducted with the utmost respect for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-Cyclohexyl-4-chloropicolinamide, a compound that, due to its chlorinated aromatic structure, requires careful management as hazardous waste. The procedures outlined here are synthesized from established safety principles for handling chlorinated compounds and are designed to provide a self-validating system for laboratory personnel.
Hazard Identification and Risk Assessment
Before beginning any work that will generate N-Cyclohexyl-4-chloropicolinamide waste, a thorough risk assessment is crucial. This involves understanding the potential hazards associated with the compound and the experimental procedures.
-
Chemical Hazards : Based on its structure, N-Cyclohexyl-4-chloropicolinamide should be assumed to be a hazardous substance. Chlorinated aromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence. Similar compounds can cause skin and eye irritation, and may cause sensitization with repeated contact.[1]
-
Operational Hazards : The primary risks during disposal arise from potential exposure during waste collection, segregation, and storage. Spills and splashes are key concerns.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Associated Risk | Required Personal Protective Equipment (PPE) |
| Skin Contact | Irritation, potential sensitization.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. For larger quantities, a chemical-resistant apron is recommended. |
| Eye Contact | Serious eye irritation. | Safety goggles or a face shield.[2] |
| Inhalation | Respiratory tract irritation.[1] | Work should be conducted in a certified chemical fume hood. |
| Ingestion | Harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory.[4] |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in ensuring safe and compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for all N-Cyclohexyl-4-chloropicolinamide waste. The container must be labeled "Hazardous Waste" and list the full chemical name: "N-Cyclohexyl-4-chloropicolinamide".
-
Solid Waste :
-
Grossly Contaminated Items : All items with visible solid contamination (e.g., weighing boats, contaminated filter paper) should be placed directly into the designated hazardous waste container.
-
Contaminated PPE : Disposable gloves, bench liners, and other contaminated disposables should be collected in a separate, clearly labeled bag within the fume hood and then transferred to the main hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
-
-
Liquid Waste :
-
Solvent Waste : Solutions containing N-Cyclohexyl-4-chloropicolinamide should be collected in a designated, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.
-
Aqueous Waste : Aqueous solutions containing this compound must also be treated as hazardous waste and collected in a separate, labeled container. Do not discharge to the environment.[1]
-
-
Empty Containers : Any "empty" container that held N-Cyclohexyl-4-chloropicolinamide should be treated as hazardous waste and disposed of in the designated solid waste container, unless triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.
Caption: Waste disposal decision workflow for N-Cyclohexyl-4-chloropicolinamide.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure : Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill area.
-
Don PPE : Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For large spills, respiratory protection may be necessary.
-
Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Work from the outside in to prevent spreading.
-
Clean Up : Carefully collect the absorbent material and any solid spill residue using non-sparking tools.
-
Package Waste : Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate : Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Regulatory Considerations
All waste containing chlorinated aromatic compounds must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under specific waste codes depending on its characteristics and how it was generated. While a specific listing for N-Cyclohexyl-4-chloropicolinamide may not exist, it could be classified based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations.[5]
Emergency Procedures
In case of personnel exposure, follow these first aid measures immediately:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If symptoms persist, seek medical advice.[1]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of N-Cyclohexyl-4-chloropicolinamide, upholding the principles of scientific integrity and laboratory safety.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Material Safety Data Sheet (for N-Cyclohexyl-2-benzothiazolesulfenamide).
- SAFETY DATA SHEET (for Cyclohexanamine, N-cyclohexyl-N-methyl-). Fisher Scientific.
- SAFETY DATA SHEET (for cyclohexyl methacrylate). Sigma-Aldrich.
- Safety Data Sheet (for N-Cyclohexyl-N-cyclopropylamine). Key Organics.
- SAFETY DATA SHEET (for Cycloheximide). Fisher Scientific.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
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Navigating the Synthesis and Handling of N-Cyclohexyl 4-chloropicolinamide: A Guide to Personal Protective Equipment
Hazard Analysis and Risk Assessment
N-Cyclohexyl 4-chloropicolinamide is a molecule featuring a chlorinated picolinamide core and a cyclohexyl group. Based on the known hazards of analogous compounds, we must anticipate the following potential risks:
-
Skin Irritation and Sensitization: Compounds containing amide linkages and aromatic rings can cause skin irritation upon direct contact.[1][2] Prolonged or repeated exposure may lead to allergic skin reactions.[1][2][3]
-
Eye Irritation: Chemical dusts and splashes are likely to cause serious eye irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of airborne powder or aerosols may irritate the respiratory system.[1][4]
-
Harmful if Swallowed: Oral ingestion may be harmful.[4][5][6][7]
Given these potential hazards, a thorough risk assessment is crucial before commencing any work. This involves evaluating the scale of the reaction, the potential for dust or aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Potential Hazards | Minimum Required PPE | Recommended Enhanced PPE |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact | Safety glasses with side shields, nitrile gloves, lab coat | Chemical splash goggles, face shield, respiratory protection (N95 or higher), disposable sleeves |
| Solution Preparation and Transfers | Splashes to skin and eyes | Chemical splash goggles, nitrile gloves, lab coat | Face shield, chemical-resistant apron, double gloving |
| Running Reactions (Closed System) | Leaks, spills, unforeseen exothermic events | Safety glasses with side shields, nitrile gloves, lab coat | Chemical splash goggles, flame-resistant lab coat (if flammable solvents are used) |
| Work-up and Purification | Splashes, solvent exposure, aerosol generation | Chemical splash goggles, nitrile gloves, lab coat | Face shield, chemical-resistant apron, appropriate respiratory protection for vapors |
| Handling of Waste | Skin and eye contact from contaminated materials | Chemical splash goggles, nitrile gloves, lab coat | Heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron |
A Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Respiratory Protection (if required): Perform a fit check.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Select the correct size and material. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-in-glove technique.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove without touching the front of the respirator.
-
Wash Hands Thoroughly: Use soap and water immediately after removing all PPE.
Engineering Controls and Work Practices
While PPE is the last line of defense, it should be used in conjunction with robust engineering controls and safe work practices.
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Good Housekeeping: Keep the work area clean and uncluttered. Clean up spills immediately using appropriate procedures and materials.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling the chemical, before leaving the lab, and before eating or drinking.[1][8]
Decontamination and Disposal
Decontamination:
-
Glassware and Equipment: Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, followed by a standard laboratory washing procedure.
-
Work Surfaces: Decontaminate with a suitable cleaning agent after each use.
Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, and paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and a secure laboratory environment.
References
-
CPAChem. (2023, August 2). Safety data sheet: N-Cyclohexyl-2-benzothiazolylsulfenamide. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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Flexsys. (2011, August 20). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Scharlab. Personal protective equipment for laboratory. Retrieved from [Link]
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Castolin Eutectic. Occupational health and safety. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
